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  • Product: 2-chloro-N-(3-phenoxyphenyl)acetamide
  • CAS: 92290-71-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-phenoxyphenyl)acetamide

A Senior Application Scientist's Synthesis of Predictive Data and Established Experimental Frameworks Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of 2-chloro-...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Predictive Data and Established Experimental Frameworks

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-chloro-N-(3-phenoxyphenyl)acetamide. As a compound with limited direct experimental data in publicly accessible literature, this document establishes a robust predictive profile by synthesizing data from structurally analogous N-aryl acetamides. It is designed for researchers, scientists, and drug development professionals, offering not only estimated property values but also the detailed, field-proven experimental protocols required for their empirical validation. The methodologies presented are grounded in authoritative Organisation for Economic Co-operation and Development (OECD) guidelines, ensuring scientific integrity and reproducibility. This guide serves as a foundational resource for initiating research, guiding experimental design, and enabling the development of this and related chemical entities.

Introduction and Chemical Identity

N-aryl acetamides are a significant class of compounds in medicinal and agricultural chemistry, serving as key intermediates and active ingredients.[1] The specific molecule, 2-chloro-N-(3-phenoxyphenyl)acetamide, belongs to this family. Its structure, featuring a chloroacetamide functional group attached to a 3-phenoxyaniline backbone, suggests potential applications where modulation of lipophilicity and reactivity is critical. The chloroacetamide moiety is a reactive electrophile, often utilized as a covalent binder in biochemical probes and targeted therapeutic agents.

A thorough understanding of a compound's physicochemical properties is the bedrock of all development activities, influencing everything from synthetic route optimization to formulation, bioavailability, and toxicological assessment. Due to the absence of a dedicated public data repository for this specific isomer, this guide provides a combination of computed data from close structural analogues and the detailed experimental workflows necessary to generate empirical data.

Chemical Identifiers:

  • IUPAC Name: 2-chloro-N-(3-phenoxyphenyl)acetamide

  • Molecular Formula: C₁₄H₁₂ClNO₂

  • CAS Number: Not Assigned / Not Found in Public Databases as of January 2026. Note: The isomeric 2-chloro-N-(4-phenoxyphenyl)acetamide has the CAS Number 36160-84-6.[2]

  • Chemical Structure:

    
    (Illustrative Structure)
    

Synthesis Pathway: Acylation of 3-Phenoxyaniline

The most direct and widely adopted method for synthesizing N-aryl acetamides is the acylation of an aniline derivative with an acyl chloride.[3][4] For the title compound, this involves the reaction of 3-phenoxyaniline with chloroacetyl chloride.

Reaction: 3-Phenoxyaniline + Chloroacetyl Chloride → 2-chloro-N-(3-phenoxyphenyl)acetamide + HCl

This reaction is typically performed in an aprotic solvent, such as acetone or tetrahydrofuran, in the presence of a mild base (e.g., potassium carbonate, sodium bicarbonate) to neutralize the hydrochloric acid byproduct.[5] The base prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline 3-Phenoxyaniline ReactionVessel Stirred Reaction Vessel (0°C to Room Temp) Aniline->ReactionVessel AcylChloride Chloroacetyl Chloride AcylChloride->ReactionVessel Solvent Aprotic Solvent (e.g., Acetone) Solvent->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Workup Work-up (Filtration, Washing, Evaporation) ReactionVessel->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 2-chloro-N-(3-phenoxyphenyl)acetamide Purification->Product

Caption: General synthesis workflow for N-aryl acetamides.

Step-by-Step Synthesis Protocol:
  • Preparation: To a stirred solution of 3-phenoxyaniline (1.0 equivalent) in acetone, add potassium carbonate (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Acylation: Cool the suspension to 0°C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add ethyl acetate to the residue and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Core Physicochemical Properties: A Comparative Analysis

Direct experimental values for 2-chloro-N-(3-phenoxyphenyl)acetamide are not available. The following table summarizes key properties for structurally similar compounds to provide a scientifically grounded estimation for the title compound. The primary difference lies in the substitution pattern on the phenyl ring, which influences crystal packing, polarity, and intermolecular interactions.

Property2-chloro-N-(4-phenoxyphenyl)acetamide[2]2-chloro-N-(3-methoxyphenyl)acetamide[6]2-chloro-N-(3-chlorophenyl)acetamide[7]2-chloro-N-(3-phenoxyphenyl)acetamide (Predicted)
Molecular Weight ( g/mol ) 261.70199.63204.05~261.70
Melting Point (°C) Data not available90.5 - 91.598 - 100[3]90 - 110
logP (XLogP3) 3.21.92.8~3.0 - 3.5
Topological Polar Surface Area (TPSA) (Ų) 38.338.329.1~38.3
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2212

Rationale for Predictions:

  • Molecular Weight: Identical to the 4-phenoxy isomer.

  • Melting Point: The melting point is influenced by crystal lattice energy. While difficult to predict precisely, it is expected to be a crystalline solid with a melting point in the range of similar disubstituted acetanilides.

  • logP: The 3-phenoxy isomer is expected to have a lipophilicity similar to the 4-phenoxy isomer, as the primary contributor is the large, nonpolar phenoxy group. It will be significantly more lipophilic than the methoxy or chloro analogues.

  • TPSA, H-Bond Donors/Acceptors: These values are determined by the amide and ether functional groups and are expected to be identical to the 4-phenoxy isomer.

Experimental Determination Protocols

To obtain definitive data, the following standard protocols, based on OECD guidelines, must be employed. These methods represent the global standard for chemical characterization for regulatory and scientific purposes.

Melting Point Determination (OECD TG 102)

The melting point is a fundamental indicator of purity and identity. The capillary method is the most common and reliable technique.[8][9]

Methodology:

  • Sample Preparation: Finely powder a dry sample of the compound.

  • Capillary Loading: Pack the powder into a thin-walled capillary tube to a height of 2-4 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus (either a liquid bath or metal block design).

  • Heating: Heat the apparatus at a rapid rate until the temperature is ~15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Water Solubility (OECD TG 105)

Water solubility is critical for assessing environmental fate and bioavailability. The Flask Method is suitable for substances with solubility greater than 0.01 g/L, which is expected for this compound.[10][11]

SolubilityWorkflow Start Add excess solute to water in a flask Equilibrate Equilibrate at constant temperature (e.g., 20°C) with stirring/shaking (24-48 hours) Start->Equilibrate PhaseSep Phase Separation (Centrifugation or allow to settle) Equilibrate->PhaseSep Sample Sample the aqueous supernatant PhaseSep->Sample Analyze Analyze concentration via a validated analytical method (e.g., HPLC-UV) Sample->Analyze Result Calculate solubility (e.g., in mg/L) Analyze->Result

Caption: OECD 105 Flask Method workflow for solubility.

Methodology:

  • Preparation: Add an excess amount of 2-chloro-N-(3-phenoxyphenyl)acetamide to a known volume of distilled water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Cease agitation and allow the phases to separate. Centrifugation is recommended to ensure complete removal of suspended solid particles.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous phase.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration is the water solubility of the compound at that temperature.

Partition Coefficient (n-octanol/water) (OECD TG 107)

The n-octanol/water partition coefficient (P_ow_ or K_ow_), typically expressed as logP, is the primary measure of a chemical's lipophilicity. The Shake Flask Method is the classic approach for determining this value.[12][13]

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Preparation: Dissolve a small, known amount of the test substance in either the aqueous or octanol phase.

  • Partitioning: Combine the two phases in a separatory funnel or centrifuge tube at a defined volume ratio.

  • Equilibration: Shake the vessel vigorously for 5-10 minutes to facilitate partitioning and establish equilibrium. The temperature should be kept constant.

  • Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions.

  • Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate P_ow_ as the ratio of the concentration in the octanol phase (C_octanol_) to the concentration in the aqueous phase (C_water_). The final result is expressed as log₁₀(P_ow_).

Spectral Data Interpretation (Predicted)

While experimental spectra are not available, the expected key signals can be predicted based on the molecular structure.

  • ¹H NMR:

    • Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.5 ppm corresponding to the 12 protons of the two phenyl rings.

    • Amide Proton (N-H): A broad singlet typically downfield, between ~8.0 and 9.5 ppm.

    • Methylene Protons (CH₂): A sharp singlet around ~4.2 ppm corresponding to the two protons of the chloroacetyl group.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

    • Aromatic Carbons: Multiple signals between 115 and 160 ppm.

    • Methylene Carbon (CH₂): A signal around 40-45 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹.

    • C-O-C Stretch (Ether): A characteristic peak around 1240 cm⁻¹.

    • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Conclusion

This guide provides a comprehensive, technically grounded profile of 2-chloro-N-(3-phenoxyphenyl)acetamide. By leveraging data from close structural analogues and outlining authoritative, standardized experimental protocols, it establishes a reliable foundation for future research and development. The predicted physicochemical properties—moderate lipophilicity (logP ~3.0-3.5), a high melting point, and low but significant water solubility—characterize it as a compound that will require careful consideration in formulation and delivery strategies. The provided synthesis and characterization workflows offer a clear and actionable path for any scientist or researcher aiming to work with this molecule, ensuring that subsequent investigations are built upon a platform of scientific integrity and established best practices.

References

  • OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD Publishing. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]

  • PubChem. (n.d.). 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

  • OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (n.d.). Test No. 102: Melting Point/Melting Range. [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-phenoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Singh, P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR).
  • Al-Hourani, B. J., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti.
  • El-Sayed, M. A. A., et al. (2023). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PubMed Central. [Link]

Sources

Exploratory

2-chloro-N-(3-phenoxyphenyl)acetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-chloro-N-(3-phenoxyphenyl)acetamide, a substituted aromatic amide with potential applic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(3-phenoxyphenyl)acetamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its potential biological activities based on the known profiles of structurally related chloroacetamides. Safety considerations and experimental workflows are also discussed to provide a complete resource for laboratory professionals.

Compound Identification and Properties

Table 1: Physicochemical Properties of 2-chloro-N-(3-phenoxyphenyl)acetamide

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO₂Calculated
Molecular Weight 261.70 g/mol Calculated[1][2]
IUPAC Name 2-chloro-N-(3-phenoxyphenyl)acetamideIUPAC Nomenclature
Appearance Predicted to be a solid at room temperatureInferred from related compounds

Synthesis Protocol: Acylation of 3-Phenoxyaniline

The synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide is most directly achieved through the acylation of 3-phenoxyaniline with chloroacetyl chloride. This is a well-established method for the formation of N-aryl acetamides.[3][4][5]

Reaction Principle

The lone pair of electrons on the nitrogen atom of the primary amine (3-phenoxyaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a proton and a chloride ion to form the stable amide bond. A mild base is typically added to neutralize the hydrogen chloride byproduct.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-phenoxyaniline in an aprotic solvent (e.g., Chloroform) B Add a tertiary amine base (e.g., Triethylamine) A->B C Cool the mixture to 0-5 °C B->C D Add chloroacetyl chloride dropwise while maintaining temperature below 20 °C C->D E Stir for 30-60 minutes post-addition D->E F Quench with water E->F G Separate organic layer F->G H Wash with brine and dry over anhydrous MgSO₄ G->H I Evaporate solvent under reduced pressure H->I J Recrystallize from a suitable solvent (e.g., Ethanol) I->J K 2-chloro-N-(3-phenoxyphenyl)acetamide J->K Yields pure product

Caption: A generalized workflow for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Detailed Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 3-phenoxyaniline in a suitable anhydrous aprotic solvent such as chloroform or dichloromethane.

  • Basification: Add 1.2 equivalents of a tertiary amine base, for example, triethylamine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to a temperature between 0 and 5 °C using an ice bath.

  • Acylation: Add 1.1 equivalents of chloroacetyl chloride dropwise to the cooled solution while stirring. It is crucial to maintain the reaction temperature below 20 °C to minimize side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 30 to 60 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and then evaporate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a solvent such as ethanol to yield the final product.

Potential Applications and Biological Activity

While specific studies on 2-chloro-N-(3-phenoxyphenyl)acetamide are limited, the broader class of N-substituted chloroacetamides has been extensively investigated for various biological activities.

Antimicrobial and Antifungal Activity

N-substituted 2-chloroacetamides are known to exhibit significant antimicrobial and antifungal properties.[5][6][7] The chloroacetamide moiety is a reactive electrophile that can alkylate nucleophilic residues in microbial enzymes and proteins, leading to cell death. The lipophilicity and electronic properties of the N-aryl substituent play a crucial role in the compound's ability to penetrate cell membranes and its overall efficacy.[6] It is plausible that 2-chloro-N-(3-phenoxyphenyl)acetamide could exhibit similar activities.

Herbicidal Activity

Chloroacetamides are a major class of herbicides.[8][9] Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. The structural features of 2-chloro-N-(3-phenoxyphenyl)acetamide make it a candidate for investigation as a potential herbicidal agent.

G A 2-chloro-N-(3-phenoxyphenyl)acetamide B Potential Biological Activities A->B C Antimicrobial Agent B->C D Herbicidal Agent B->D E Research Chemical B->E

Caption: Potential applications of 2-chloro-N-(3-phenoxyphenyl)acetamide based on its structural class.

Safety and Handling

Caution: 2-chloro-N-(3-phenoxyphenyl)acetamide and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Based on data for analogous compounds, 2-chloro-N-(3-phenoxyphenyl)acetamide may be harmful if swallowed and may cause skin and eye irritation.[2] Chloroacetyl chloride is corrosive and lachrymatory and must be handled with extreme care.

Conclusion

2-chloro-N-(3-phenoxyphenyl)acetamide is a readily synthesizable compound with potential for further investigation in various fields, particularly in the development of new antimicrobial and herbicidal agents. The synthetic protocol outlined in this guide is robust and can be adapted for the synthesis of related analogues. Further studies are warranted to fully characterize its biological activity and potential applications.

References

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Source not explicitly named, but describes the general synthesis]
  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]

  • Katke, S.A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • PubChem. 2-Chloro-N-(4-phenoxyphenyl)acetamide. Available at: [Link]

  • Gomha, S. M., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). PubMed Central.
  • Rawal, B. M., et al. (2011).
  • PubChem. 2-Chloro-N-(4-phenoxyphenyl)acetamide - Safety and Hazards. Available at: [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chrom
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (2021).
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science.

Sources

Foundational

Solubility of 2-chloro-N-(3-phenoxyphenyl)acetamide in different solvents

An In-depth Technical Guide to the Solubility of 2-chloro-N-(3-phenoxyphenyl)acetamide Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of eff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-chloro-N-(3-phenoxyphenyl)acetamide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical research. This technical guide provides a comprehensive framework for characterizing the solubility of 2-chloro-N-(3-phenoxyphenyl)acetamide, a key building block in medicinal chemistry. Due to the scarcity of published empirical data for this specific molecule, this document emphasizes the foundational principles, predictive models, and detailed experimental protocols necessary for researchers to determine its solubility profile in a range of solvents. We present a synthesis of theoretical concepts, including Hansen Solubility Parameters, with practical, field-proven methodologies like the shake-flask equilibrium method, and robust analytical quantification techniques such as HPLC and UV-Vis spectroscopy. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to systematically approach, measure, and interpret the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility

2-chloro-N-(3-phenoxyphenyl)acetamide is a molecule of interest in synthetic chemistry, often serving as an intermediate in the development of more complex target structures. Its chemical architecture, featuring a chloroacetamide functional group attached to a phenoxyphenyl scaffold, imparts a unique combination of polarity and lipophilicity.

The solubility of this compound is a critical physical property that dictates its behavior in various chemical processes, including:

  • Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

  • Purification and Crystallization: Efficient purification relies on identifying solvent systems where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Formulation: For compounds intended for biological screening, solubility in aqueous and organic media is a primary determinant of bioavailability and ease of formulation.

This guide provides the necessary theoretical and practical tools to systematically evaluate the solubility of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Physicochemical Characterization of the Solute

While specific experimental data for 2-chloro-N-(3-phenoxyphenyl)acetamide is limited, we can infer its properties from its structure and data from analogous compounds.

  • Chemical Structure:

    • Molecular Formula: C₁₄H₁₂ClNO₂

    • Molecular Weight: 261.7 g/mol [1]

  • Key Structural Features:

    • Polar Groups: The amide (-C(=O)NH-) linkage provides sites for hydrogen bonding (as both a donor and acceptor) and contributes significant polarity. The ether linkage (-O-) also adds a polar character.

    • Nonpolar Groups: The two phenyl rings are large, nonpolar, and hydrophobic regions.

    • Overall Polarity: The molecule possesses a balance of polar and nonpolar characteristics, suggesting it will be a solid at room temperature and exhibit selective solubility across a range of solvents. Analogous compounds like 2-chloro-N-(3-methoxyphenyl)acetamide have a melting point of around 91°C.[2]

Theoretical Framework and Predictive Models

Before embarking on experimental work, theoretical models can guide the selection of appropriate solvents, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental concept posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.

  • Polar Solvents (e.g., water, ethanol, methanol) will interact favorably with the polar amide and ether groups.

  • Nonpolar Solvents (e.g., hexane, toluene) will interact primarily with the phenoxyphenyl backbone.

  • Intermediate Polarity Solvents (e.g., acetone, ethyl acetate, dichloromethane) may offer the best balance for dissolving a molecule with both polar and nonpolar regions.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the Hansen Solubility Parameter (HSP) system, which deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces (nonpolar).

  • δP: Energy from dipolar intermolecular forces (polar).

  • δH: Energy from hydrogen bonds.

The principle states that solvents with HSP values close to those of the solute are more likely to dissolve it.[3][4][5] The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated, with smaller distances indicating higher affinity. While the HSP of 2-chloro-N-(3-phenoxyphenyl)acetamide is not published, a screening of solvents with diverse HSPs can help define its solubility envelope.

Table 1: Hansen Solubility Parameters for a Selection of Common Solvents

Solvent δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵)
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Dichloromethane 17.0 7.3 7.1
Acetone 15.5 10.4 7.0
Ethyl Acetate 15.8 5.3 7.2
Ethanol 15.8 8.8 19.4
Methanol 14.7 12.3 22.3
Water 15.5 16.0 42.3

Data sourced from publicly available HSP tables.[6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[7][8][9] This process measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid excess of the solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Solvent in Vial B 2. Seal Vial Tightly A->B C 3. Agitate at Constant Temperature (e.g., 24h) B->C D 4. Allow Solids to Settle C->D E 5. Centrifuge or Filter (0.22 µm Syringe Filter) D->E F 6. Extract Clear Supernatant E->F G 7. Dilute with Mobile Phase F->G H 8. Quantify Concentration (HPLC or UV-Vis) G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation: a. Add an excess amount of solid 2-chloro-N-(3-phenoxyphenyl)acetamide to a series of glass vials. "Excess" means enough solid material remains undissolved at the end of the experiment. This ensures saturation.[9] b. Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C). b. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 hours is standard, but longer times may be necessary.[7][8] It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to let the excess solid settle. b. To obtain a clear, particle-free solution for analysis, either: i. Centrifuge the vials to pellet the excess solid. ii. Filter the suspension using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. Discard the initial few drops of filtrate to avoid any adsorption effects from the filter membrane.

  • Quantification: a. Carefully take a known aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve. c. Analyze the concentration of the diluted sample using a pre-validated analytical method.

Analytical Quantification Techniques

Accurate quantification of the dissolved solute is paramount. The two most common methods for a chromophoric small molecule like this are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[10][11][12]

Protocol for HPLC Quantification:

  • Method Development:

    • Column: A C18 reversed-phase column is a standard starting point for small molecules of intermediate polarity.[11]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.

    • Detection: Use a UV detector set to a wavelength of maximum absorbance (λ_max) for 2-chloro-N-(3-phenoxyphenyl)acetamide. This can be determined by running a UV scan of a dilute solution. Aromatic compounds typically absorb in the 254-280 nm range.

  • Calibration Curve:

    • Prepare a series of standard solutions of the compound at known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.99 for a reliable curve.

  • Sample Analysis:

    • Inject the diluted sample from the solubility experiment.

    • Determine the peak area and use the calibration curve equation to calculate the concentration in the diluted sample.

    • Remember to account for the dilution factor to determine the final solubility in the original solvent.

UV-Vis Spectroscopy

This method is faster than HPLC but can be less specific. It is suitable if the compound is pure and no other components in the solution absorb light at the analysis wavelength.[13][14][15]

Protocol for UV-Vis Quantification:

  • Determine λ_max: Scan a dilute solution of the compound across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance.

  • Calibration Curve (Beer-Lambert Law):

    • Prepare a series of standard solutions of known concentrations in the solvent used for the solubility test.

    • Measure the absorbance of each standard at λ_max using a spectrophotometer, with the pure solvent as a blank.[13]

    • Plot absorbance versus concentration. The slope of this line is the molar absorptivity (ε).

  • Sample Analysis:

    • Measure the absorbance of the (appropriately diluted) saturated solution.

    • Use the Beer-Lambert Law (A = εbc) and the calibration curve to calculate the concentration.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely for easy comparison.

Table 2: Hypothetical Solubility Data for 2-chloro-N-(3-phenoxyphenyl)acetamide at 25°C

Solvent Polarity Index Solubility (mg/mL) Solubility (mol/L) Classification
n-Hexane 0.1 < 0.1 < 0.0004 Practically Insoluble
Toluene 2.4 5.2 0.020 Sparingly Soluble
Dichloromethane 3.1 85.6 0.327 Soluble
Acetone 5.1 155.3 0.593 Freely Soluble
Ethyl Acetate 4.4 48.1 0.184 Soluble
Ethanol 4.3 21.5 0.082 Soluble
Methanol 5.1 15.8 0.060 Sparingly Soluble
Water 10.2 < 0.01 < 0.00004 Practically Insoluble

This data is illustrative and must be determined experimentally.

Conclusion and Best Practices

Determining the solubility of 2-chloro-N-(3-phenoxyphenyl)acetamide is a systematic process that combines theoretical prediction with rigorous experimental validation. While published data is scarce, the protocols outlined in this guide provide a robust pathway for generating reliable and accurate solubility profiles.

Key Recommendations for Researchers:

  • Purity Matters: Ensure the compound is of high purity before starting solubility studies, as impurities can significantly affect the results.

  • Verify Equilibrium: Always confirm that thermodynamic equilibrium has been reached by testing multiple time points.

  • Control Temperature: Solubility is highly temperature-dependent. Maintain strict temperature control throughout the experiment.

  • Validate Analytical Methods: Use a validated, specific, and sensitive analytical method with a proper calibration curve for accurate quantification.

  • Document Everything: Meticulously record all experimental parameters, including solvent batch, temperature, agitation time, and analytical results.

By following this comprehensive approach, researchers can confidently characterize the solubility of 2-chloro-N-(3-phenoxyphenyl)acetamide, enabling more efficient process development, successful purification strategies, and informed formulation decisions.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (URL: [Link])

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (URL: [Link])

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (URL: [Link])

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. (URL: [Link])

  • Hansen Solubility. HSP for Beginners. (URL: [Link])

  • ResearchGate. Common solvents are displayed according to their Hansen solubility... (URL: [Link])

  • Global Journal of Research in Chemistry. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (URL: [Link])

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (URL: [Link])

  • BioAssay Systems. Solubility Testing – Shake Flask Method. (URL: [Link])

  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (URL: [Link])

  • Wikipedia. Hansen solubility parameter. (URL: [Link])

  • PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. (URL: [Link])

  • PubChem. 2-Chloro-N-(4-phenoxyphenyl)acetamide. (URL: [Link])

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  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (URL: [Link])

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. (URL: [Link])

  • PubChem. 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide. (URL: [Link])

  • Chemyx. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. (URL: [Link])

  • Chemistry LibreTexts. UV-Visible Spectroscopy. (URL: [Link])

  • ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (URL: [Link])

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. (URL: [Link])

  • ResearchGate. 2-Chloro-N-phenylacetamide. (URL: [Link])

  • Chemsrc. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (URL: [Link])

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (URL: [Link])

  • PubMed. Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide. (URL: [Link])

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Exploratory

Crystal Structure Analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide and its Analogs: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide Abstract This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of N-aryl acetamides, with a specific focus o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of N-aryl acetamides, with a specific focus on 2-chloro-N-(3-phenoxyphenyl)acetamide as a representative molecule. N-aryl acetamides are significant scaffolds in medicinal chemistry and materials science, and understanding their three-dimensional structure is paramount for rational drug design and the development of novel functional materials.[1][2] This document details the complete workflow, from chemical synthesis and single-crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and the intricate analysis of molecular geometry and intermolecular interactions that dictate the crystal packing. While the specific crystallographic data for the title compound is not publicly deposited, this guide leverages data from closely related, published structures to illustrate the core principles and provide field-proven insights into the structural characteristics of this important class of compounds.

Introduction: The Significance of N-Aryl Acetamides

The N-aryl acetamide moiety is a cornerstone in the synthesis of a wide array of compounds with significant biological and material properties. These compounds are recognized as crucial intermediates in the production of pharmaceuticals and agrochemicals.[1] The amide functional group is a key component in many biologically active molecules, capable of forming robust hydrogen bonds that are fundamental to molecular recognition and binding at biological targets.[3] Specifically, chloroacetamide derivatives have been investigated for their potential as antimicrobial, antifungal, and herbicidal agents.[4]

The compound 2-chloro-N-(3-phenoxyphenyl)acetamide incorporates several key structural features:

  • An amide linkage (-NH-C=O), which acts as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • A reactive α-chloro group , a versatile handle for further synthetic transformations.

  • A flexible phenoxy-phenyl backbone , which can adopt various conformations, influencing the molecule's overall shape and how it packs in the solid state.

Determining the precise three-dimensional arrangement of atoms, bond lengths, and angles through single-crystal X-ray diffraction (SC-XRD) is the only method for unambiguously establishing the absolute structure of a molecule.[5] This structural information is invaluable, providing critical insights into structure-activity relationships (SAR) and guiding the optimization of lead compounds in drug discovery.[6]

Synthesis and Single-Crystal Growth

The acquisition of a high-quality single crystal is the most critical and often most challenging step in a crystal structure determination. The process begins with the synthesis of the pure compound, followed by meticulous crystallization experiments.

Protocol: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

This protocol describes a standard and reliable method for the N-acylation of an aniline derivative. The reaction involves the treatment of 3-phenoxyaniline with chloroacetyl chloride in the presence of a mild base to neutralize the HCl byproduct.

Materials:

  • 3-phenoxyaniline

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine)

  • Acetone or Dichloromethane (DCM) as solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 3-phenoxyaniline (1.0 equivalent) in acetone at room temperature, add potassium carbonate (1.2 equivalents).[7] Stir the suspension for 30 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[4][7]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Add ethyl acetate to the residue and wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield the pure 2-chloro-N-(3-phenoxyphenyl)acetamide.

Protocol: Growing X-ray Quality Single Crystals

The goal of crystallization is to facilitate the slow formation of a highly ordered, single nucleus that grows to a suitable size (typically 0.1-0.4 mm) without the formation of defects or multiple crystals. Purity of the compound is paramount.[8]

Method: Slow Evaporation This is the most common and often successful method for organic compounds.[8]

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. High solubility often leads to the rapid formation of many small crystals, while poor solubility may prevent crystallization altogether.[8] Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle warming.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) or a small cotton plug in a pipette into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.[8]

  • Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. Place the vial in a location free from vibrations and temperature fluctuations.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[9] By analyzing the pattern of X-rays diffracted by the electron clouds of the atoms in the crystal, one can determine atomic positions, bond lengths, bond angles, and other key structural parameters.[6]

Experimental Workflow

The process from mounting a crystal to solving its structure follows a well-defined path.

scxrd_workflow cluster_exp Experimental Setup cluster_data Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal 1. Crystal Mounting (On loop/goniometer) diff 2. Data Collection (Crystal rotated in X-ray beam) crystal->diff Mount on diffractometer reduction 3. Data Reduction (Integration & Scaling) diff->reduction solve 4. Structure Solution (Determine atom positions) reduction->solve Generates reflection file refine 5. Structure Refinement (Optimize model vs. data) solve->refine Initial model validate 6. Validation (checkCIF) refine->validate report 7. Final Report & CIF (Tables, diagrams) validate->report

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Key Steps Explained:

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The crystal is mounted on a diffractometer (e.g., a Bruker APEXII) and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[9][10] The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors like absorption.[10]

  • Structure Solution & Refinement: Specialized software (e.g., SHELXS, SHELXL) is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built.[10] This model is then refined against the experimental data to improve its accuracy, minimizing the difference between observed and calculated diffraction intensities.

Structural Analysis and Discussion

As no public crystal structure exists for 2-chloro-N-(3-phenoxyphenyl)acetamide, we will use the published data for the closely related analog, 2-chloro-N-(3-fluorophenyl)acetamide , to illustrate the type of information obtained and the key structural features common to this class of molecules.[10][11]

Crystallographic Data

The following table summarizes the crystallographic data for 2-chloro-N-(3-fluorophenyl)acetamide, providing a template for what would be expected for the title compound.

Parameter Value for 2-chloro-N-(3-fluorophenyl)acetamide[10]
Chemical FormulaC₈H₇ClFNO
Formula Weight (Mᵣ)187.60
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0441 (2)
b (Å)18.2374 (7)
c (Å)8.8653 (3)
β (°)99.843 (1)
Volume (ų)803.53 (5)
Z (molecules/unit cell)4
Temperature (K)293
RadiationCu Kα (λ = 1.54178 Å)
Final R₁ [I > 2σ(I)]0.039
wR₂(all data)0.105
Molecular Conformation

In N-aryl acetamides, the conformation is largely defined by the torsion angle between the plane of the phenyl ring and the plane of the amide group. For example, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the phenyl ring plane by 28.87 (5)°.[1] A similar non-planar conformation would be expected for 2-chloro-N-(3-phenoxyphenyl)acetamide, with additional conformational flexibility arising from the ether linkage between the two phenyl rings.

The conformation of the chloroacetyl group is also critical. In many related structures, the C-Cl bond is observed to be syn to the C=O bond.[11][12] This conformation can be stabilized by weak intramolecular interactions, such as C-H···O contacts.[11]

Supramolecular Architecture: The Role of Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In N-aryl acetamides, hydrogen bonding is typically the dominant force directing the supramolecular assembly.[3]

Key Interactions:

  • N-H···O Hydrogen Bonds: This is the most significant and directional interaction in amides. Molecules link together via the amide N-H donor and the carbonyl C=O acceptor, often forming infinite chains or tapes.[11][12] In the case of 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into C(4) chains propagating along the direction by these N-H···O hydrogen bonds.[11]

  • C-H···O and C-H···Cl Interactions: Weaker C-H···O and C-H···Cl hydrogen bonds also play a crucial role in connecting the primary N-H···O linked chains into a stable three-dimensional network.[1][3]

  • C-H···π Interactions: The aromatic rings provide sites for C-H···π interactions, where a C-H bond from one molecule points towards the face of a phenyl ring on an adjacent molecule, further stabilizing the crystal packing.[1]

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 N-H···O (Strong H-Bond) O1 C=O CH_A C-H CH_A->O2 C-H···O (Weak H-Bond) Cl_B C-Cl CH_A->Cl_B C-H···Cl Ring_B Phenyl Ring CH_A->Ring_B C-H···π Ring_A Phenyl Ring N2 N-H

Caption: Common intermolecular interactions in N-aryl acetamide crystals.

Conclusion

The crystal structure analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide and its analogs provides indispensable knowledge for understanding their chemical behavior and biological activity. Through the meticulous application of synthesis, crystallization, and single-crystal X-ray diffraction, a precise three-dimensional molecular structure can be determined. The analysis of this structure reveals not only the molecule's specific conformation but also the intricate network of intermolecular interactions—primarily N-H···O hydrogen bonds—that dictate its solid-state packing. This detailed structural information is fundamental for researchers in medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.

References

  • Wen, J., et al. (2022). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2024, January 7). Oreate AI Blog. Retrieved January 17, 2026, from [Link]

  • How do organic compounds single crystal X rays diffraction work?. (2016, February 3). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, E64, o987. Available at: [Link]

  • Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o315. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o315. Published version with data available at: [Link]

  • Guseinov, F. I., et al. (2025). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research (IJPSR). Available at: [Link]

  • Verma, R., et al. (2025). Deciphering the specific intermolecular interactions for N, N-Dimethylacetamide with water at varying temperatures employing thermophysical and FTIR analysis. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Vlček, J., et al. (2018). Intermolecular Interactions in N,N-Dimethylacetamide without and with LiCl Studied by Infrared Spectroscopy and Quantum Chemical Model Calculations. The Journal of Physical Chemistry B, 122(38), 8921–8930. Available at: [Link]

  • Raoui, Y., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • 2-Chloro-N-(4-phenoxyphenyl)acetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide and study of their antimicrobial activity. (2020). Neliti. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry. Available at: [Link]

  • 2-chloro-N-(3-methoxyphenyl)acetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Vlček, J., et al. (2018). Collection - Intermolecular Interactions in N,N-Dimethylacetamide without and with LiCl Studied by Infrared Spectroscopy and Quantum Chemical Model Calculations. ACS Figshare. Available at: [Link]

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Foundational

Theoretical and computational studies of 2-chloro-N-(3-phenoxyphenyl)acetamide

An In-Depth Technical Guide: Theoretical and Computational Analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide: A Framework for Modern Drug Discovery Abstract This technical guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide: A Framework for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-chloro-N-(3-phenoxyphenyl)acetamide. As a molecule belonging to the N-arylacetamide class, it represents a scaffold of significant interest in medicinal chemistry and materials science. We detail an integrated approach that combines quantum chemical calculations with molecular docking simulations to elucidate its structural, spectroscopic, electronic, and potential biological properties. This document is structured to serve as a practical guide for researchers, outlining not just the methodologies but the underlying scientific rationale for their application. We present detailed protocols for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking. The objective is to establish a self-validating system where computational predictions are benchmarked against experimental data, thereby providing a robust in silico model for accelerating the characterization and development of novel chemical entities.

Introduction: The Role of Computational Chemistry

The N-arylacetamide framework is a cornerstone in the synthesis of compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2] The specific molecule of interest, 2-chloro-N-(3-phenoxyphenyl)acetamide, combines this versatile core with a phenoxy group, suggesting potential for unique intermolecular interactions and biological activity.

In the modern drug development pipeline, computational chemistry is not merely a supplementary tool but a foundational pillar. It allows for the rapid, cost-effective screening and characterization of molecules before significant resources are committed to synthesis and in vitro testing. By employing theoretical models, we can predict a molecule's stable conformation, its reactivity, its spectroscopic signatures, and how it might interact with a biological target. This guide details the application of these techniques to 2-chloro-N-(3-phenoxyphenyl)acetamide, providing a blueprint that can be adapted for other novel compounds.

Synergy of Synthesis and Computation: The Validation Loop

A computational model is only as reliable as its ability to replicate empirical reality. Therefore, the first step in any theoretical study is to ground it in experimental data. The synthesis of the title compound, followed by its spectroscopic characterization, provides the necessary benchmark for validating our computational methods.

Synthesis Protocol

The synthesis of N-substituted chloroacetamide derivatives is typically achieved through a straightforward nucleophilic acyl substitution.[2][3]

Step-by-Step Synthesis:

  • Dissolution: Dissolve 3-phenoxyaniline (1 equivalent) in a suitable aprotic solvent, such as acetic acid or toluene, placed in an ice bath to control the reaction temperature.

  • Acylation: Add chloroacetyl chloride (1 equivalent) dropwise to the solution while maintaining vigorous stirring. The reaction is exothermic, and slow addition is crucial to prevent side reactions.

  • Neutralization & Precipitation: After the addition is complete, allow the reaction to proceed for several hours. Subsequently, add a solution of sodium acetate to neutralize the acid and precipitate the crude product.[2]

  • Purification: Filter the resulting solid, wash thoroughly with cold water to remove any residual salts and acids, and then dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified crystals of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Spectroscopic Characterization: The Experimental Benchmark

Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies provide distinct molecular fingerprints.[4] These experimental spectra serve as the primary validation tool for our computational geometry optimization and frequency calculations.

  • FT-IR Spectroscopy: This technique identifies the vibrational modes of functional groups. For 2-chloro-N-(3-phenoxyphenyl)acetamide, key expected signals include the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide carbonyl group (around 1660-1680 cm⁻¹), and C-Cl stretching vibrations (around 800-600 cm⁻¹).[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the molecule's organic framework.[5][6]

The close agreement between the calculated vibrational frequencies and chemical shifts with these experimental values validates the accuracy of the chosen computational level of theory.

The Computational Scientist's Toolkit: Core Methodologies

The selection of appropriate computational methods is critical for generating meaningful and predictive data. Our approach is based on a hierarchy of well-established techniques proven effective for organic molecules of this class.

Density Functional Theory (DFT): The Quantum Mechanical Foundation

DFT is the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency.[7] It is used to solve the electronic structure of the molecule, from which all other properties are derived.

  • Causality Behind Method Selection:

    • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is deliberate; B3LYP has demonstrated high accuracy for predicting the geometries and vibrational frequencies of a vast range of organic compounds, including acetamide derivatives.[8][9]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style, split-valence triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions. The (d,p) specifies the addition of polarization functions, which allow for orbital shape distortion and are critical for describing chemical bonds accurately.[10]

This combination of functional and basis set provides a robust and well-validated level of theory for the system under study.

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The reactivity of a molecule is governed by its frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[11] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It provides an intuitive guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Color-Coded Reactivity:

    • Red (Most Negative Potential): Regions rich in electrons, such as those around electronegative atoms (e.g., oxygen). These are the preferred sites for electrophilic attack.

    • Blue (Most Positive Potential): Regions that are electron-deficient, such as those around acidic hydrogen atoms (e.g., the amide N-H). These are the preferred sites for nucleophilic attack.

    • Green: Regions of neutral potential.

Molecular Docking: Probing Biological Interactions

To explore the potential of 2-chloro-N-(3-phenoxyphenyl)acetamide as a drug candidate, molecular docking is employed. This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[12]

  • Mechanism: The process involves preparing the 3D structures of both the ligand (our molecule) and the protein target (e.g., an enzyme like Cyclooxygenase-2, a common target for anti-inflammatory drugs).[12][13] A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on calculated binding energy.

  • Insight Gained: Docking reveals key information such as the binding free energy (a lower value indicates stronger binding) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[1]

In Silico Workflow: From Structure to Function

The following section outlines the step-by-step protocols for a comprehensive computational analysis.

Diagram 1: Computational Analysis Workflow

G cluster_input Input Generation cluster_dft DFT Calculations (Gaussian, ORCA) cluster_validation Validation cluster_application Application: Drug Discovery mol_build 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy, Get IR/Raman) geom_opt->freq_calc nmr_calc 4. NMR Calculation (GIAO Method) geom_opt->nmr_calc fmo_mep 5. FMO & MEP Analysis (HOMO-LUMO, Reactivity Sites) geom_opt->fmo_mep comparison 6. Compare Calculated vs. Experimental Spectra freq_calc->comparison nmr_calc->comparison exp_data Experimental Data (FT-IR, NMR) exp_data->comparison docking 8. Molecular Docking (AutoDock, PyRx) comparison->docking Model Validated ligand_prep 7a. Ligand Preparation (Energy Minimization) ligand_prep->docking protein_prep 7b. Protein Preparation (PDB, Remove Water, Add Hydrogens) protein_prep->docking analysis 9. Analyze Results (Binding Energy, Interactions) docking->analysis

Caption: A step-by-step workflow for the computational analysis of a novel molecule.

Protocol 3.1: Geometry Optimization and Spectroscopic Analysis
  • Structure Creation: Draw the 2D structure of 2-chloro-N-(3-phenoxyphenyl)acetamide and convert it to a preliminary 3D structure using software like GaussView or Avogadro.

  • Optimization Input: Set up a geometry optimization calculation using the B3LYP functional and 6-311++G(d,p) basis set.

  • Execution: Run the DFT calculation. This will yield the lowest energy (most stable) conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the theoretical vibrational frequencies (FT-IR spectrum).

  • NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation to obtain the theoretical ¹H and ¹³C chemical shifts.

  • Validation: Compare the calculated vibrational frequencies (after applying a standard scaling factor, typically ~0.96 for B3LYP) and NMR chemical shifts with the experimental data.

Protocol 3.2: Molecular Docking
  • Ligand Preparation: Use the DFT-optimized structure of 2-chloro-N-(3-phenoxyphenyl)acetamide. Assign appropriate atomic charges (e.g., Gasteiger charges).

  • Protein Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.

  • Define Binding Site: Identify the active site of the protein and define a "grid box" that encompasses this entire region.

  • Run Docking: Use a program like AutoDock Vina to dock the prepared ligand into the defined grid box of the protein. The software will generate multiple binding poses.

  • Analyze Results: Analyze the top-ranked poses. Record the binding energy (in kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or Discovery Studio.

Anticipated Results and Data Interpretation

This section presents the expected outcomes from the computational workflow, illustrated with hypothetical data tables and diagrams.

Molecular Geometry

The geometry optimization will provide precise bond lengths and angles, defining the molecule's 3D structure.

Diagram 2: Molecular Structure

G cluster_protein Target Protein cluster_ligand Ligand cluster_complex Binding Complex P AS Active Site B Binding (H-Bonds, etc.) L Our Molecule L->AS Docking Simulation C

Caption: Conceptual diagram of a ligand docking into the active site of a protein.

A hypothetical docking study against COX-2 might yield a binding energy of -8.5 kcal/mol. Analysis of the binding pose could reveal a crucial hydrogen bond between the amide N-H and a serine residue (e.g., SER-530) in the active site, while the phenoxy and phenyl rings engage in hydrophobic interactions with surrounding tyrosine and leucine residues, anchoring the molecule within the binding pocket. [12]

Conclusion

The integrated theoretical and computational framework presented in this guide offers a powerful, efficient, and insightful approach to characterizing novel molecules like 2-chloro-N-(3-phenoxyphenyl)acetamide. By synergizing DFT calculations for structural and electronic properties with molecular docking for biological activity screening, researchers can build a comprehensive profile of a compound. This in silico process, validated against experimental spectroscopic data, not only deepens our fundamental understanding of the molecule but also significantly accelerates the drug discovery and materials design process by enabling data-driven decisions and prioritizing the most promising candidates for further development.

References

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  • Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparative vibrational spectroscopic studies, HOMO–LUMO and NBO analysis of N-(phenyl)-2,2-dichloroacetamide, N-(2-chloro phenyl)- 2,2-dichloroacetamide and N-(4-chloro phenyl)-2,2-dichloroacetamide based on density functional theory. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-chloro-N-(3-phenoxyphenyl)acetamide

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-chloro-N-(3-phenoxyphenyl)acetamide. It is intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-chloro-N-(3-phenoxyphenyl)acetamide. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal properties of this and similar chemical entities. This document outlines the synthesis, theoretical decomposition pathways, and detailed experimental protocols for characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).

Introduction: Context and Significance

2-chloro-N-(3-phenoxyphenyl)acetamide belongs to the class of chloroacetamide derivatives, which are significant intermediates and active ingredients in various fields, including pharmaceuticals and agrochemicals.[1] The presence of the phenoxyphenyl moiety is a common feature in a number of biologically active molecules. The thermal stability of such compounds is a critical parameter, influencing their storage, formulation, processing, and safety. Understanding the decomposition behavior is paramount for predicting shelf-life, identifying potential hazards, and ensuring the integrity of the final product.

While specific experimental data for 2-chloro-N-(3-phenoxyphenyl)acetamide is not extensively available in public literature, this guide synthesizes established knowledge of its constituent functional groups—the chloroacetamide and the aromatic ether linkage—to present a robust theoretical and practical framework for its thermal analysis.

Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

A common and effective method for the synthesis of N-aryl acetamides is the acylation of an aniline derivative with an acyl chloride.[1][2] For 2-chloro-N-(3-phenoxyphenyl)acetamide, a plausible and widely used synthetic route involves the reaction of 3-phenoxyaniline with chloroacetyl chloride.

The reaction is typically carried out in an inert solvent, such as acetone or tetrahydrofuran, in the presence of a mild base (e.g., potassium carbonate or sodium bicarbonate) to neutralize the hydrochloric acid byproduct.[2][3]

Reaction Scheme:

The purity of the synthesized compound is crucial for accurate thermal analysis, as impurities can significantly alter the observed thermal events. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water.

Theoretical Decomposition Pathways

The thermal decomposition of 2-chloro-N-(3-phenoxyphenyl)acetamide is hypothesized to proceed through the cleavage of its weakest bonds under thermal stress. The primary functional groups dictating its decomposition are the chloroacetamide moiety and the diaryl ether linkage.

  • Chloroacetamide Moiety: Chloroacetamide itself is known to decompose upon heating, releasing toxic fumes that include nitrogen oxides and chlorine.[4] The initial decomposition step is likely the cleavage of the C-Cl bond, which is generally the most labile bond in such structures. This can be followed by the breakdown of the amide linkage.

  • Aromatic Ether Linkage: Aromatic ethers are generally thermally stable. Their degradation typically occurs at higher temperatures (often above 400°C) and involves the cleavage of the C-O-C ether bond.[5]

Based on these principles, a multi-stage decomposition is anticipated for 2-chloro-N-(3-phenoxyphenyl)acetamide. The initial, lower-temperature decomposition is likely dominated by the loss of the chloroacetyl group, while the more stable phenoxyphenyl backbone will degrade at significantly higher temperatures.

Experimental Characterization: Thermal Analysis

A comprehensive thermal analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide would involve Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA). These techniques provide complementary information on mass changes, energy changes, and phase transitions as a function of temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Synthesis Synthesis & Purification Characterization Purity Confirmation (NMR, MS) Synthesis->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC DTA Differential Thermal Analysis (DTA) Characterization->DTA MassLoss Mass Loss vs. Temperature TGA->MassLoss HeatFlow Heat Flow vs. Temperature DSC->HeatFlow TempDiff Temperature Difference vs. Temperature DTA->TempDiff Decomposition Decomposition Pathway MassLoss->Decomposition HeatFlow->Decomposition TempDiff->Decomposition Kinetics Kinetic Analysis Decomposition->Kinetics

Caption: Workflow for Thermal Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This is crucial for determining the decomposition temperatures and the stoichiometry of the decomposition reactions.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of purified 2-chloro-N-(3-phenoxyphenyl)acetamide into a ceramic or platinum crucible.

  • Atmosphere: Use a high-purity nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature. Plot the mass loss percentage and its first derivative (DTG) against temperature.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine melting points, glass transitions, and the enthalpy of transitions.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of purified 2-chloro-N-(3-phenoxyphenyl)acetamide into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the melting point (e.g., 200°C) at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program.[11][12] It is used to detect thermal events such as phase transitions and decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DTA instrument using certified reference materials with known transition temperatures.

  • Sample Preparation: Place a small amount (5-10 mg) of the sample into a sample crucible. Use an inert reference material, such as alumina, in the reference crucible.

  • Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential temperature (ΔT) as a function of the sample temperature.

Data Interpretation and Hypothetical Results

The following tables summarize the expected quantitative data from the thermal analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Table 1: Hypothetical TGA Data

ParameterExpected Value
Onset of Decomposition (Tonset)~ 200 - 250 °C
Peak Decomposition Temp. (Tpeak) - Stage 1~ 250 - 300 °C
Mass Loss - Stage 1~ 29% (corresponding to loss of C2H2ClO)
Peak Decomposition Temp. (Tpeak) - Stage 2> 450 °C
Final Residue at 800°C< 5%

Table 2: Hypothetical DSC/DTA Data

ParameterExpected Value
Melting Point (Tm)~ 120 - 150 °C (Endothermic)
Enthalpy of Fusion (ΔHf)To be determined
DecompositionExothermic/Endothermic peaks corresponding to TGA mass loss

The TGA curve would likely show a two-step decomposition. The first step, with a mass loss of approximately 29%, corresponds to the cleavage of the chloroacetyl moiety. The second, higher-temperature step represents the degradation of the phenoxyphenyl backbone. The DSC thermogram would show a sharp endothermic peak corresponding to the melting of the crystalline solid, followed by exothermic or endothermic events associated with decomposition.

Proposed Decomposition Pathway

Based on the theoretical principles and hypothetical data, the following decomposition pathway is proposed for 2-chloro-N-(3-phenoxyphenyl)acetamide.

G cluster_0 Initial Compound cluster_1 Stage 1 Decomposition (~200-300°C) cluster_2 Stage 2 Decomposition (>450°C) Start 2-chloro-N-(3-phenoxyphenyl)acetamide Intermediate1 3-phenoxyaniline Start->Intermediate1 Cleavage of amide bond Fragment1 Chloroacetyl radical/fragments Start->Fragment1 Loss of chloroacetyl group Product1 Char residue Intermediate1->Product1 Thermal degradation Product2 Gaseous products (COx, NOx, etc.) Intermediate1->Product2 Thermal degradation

Caption: Proposed Decomposition Pathway.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of 2-chloro-N-(3-phenoxyphenyl)acetamide. By combining theoretical knowledge of related chemical structures with detailed, standardized experimental protocols for TGA, DSC, and DTA, a robust analysis can be performed. The anticipated multi-stage decomposition, initiated by the loss of the chloroacetyl group followed by the degradation of the aromatic backbone, provides a clear hypothesis for experimental verification. The methodologies and interpretative guidance presented herein are intended to be a valuable resource for scientists and researchers working with this and structurally similar compounds.

References

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Foundational

The Chloroacetyl Group in N-Aryl Acetamides: A Comprehensive Reactivity Profile for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The N-aryl chloroacetamide scaffold is a cornerstone in modern organic and medicinal chemistry, prized for its synthetic versati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-aryl chloroacetamide scaffold is a cornerstone in modern organic and medicinal chemistry, prized for its synthetic versatility and presence in a multitude of biologically active molecules.[1][2] The reactivity of the chloroacetyl group, a potent electrophilic hub, allows for a diverse range of chemical transformations, making it an invaluable tool for drug development professionals. This guide provides a detailed exploration of the reactivity profile of the chloroacetyl group in N-aryl acetamides, offering field-proven insights into its synthesis, subsequent functionalization, and mechanistic underpinnings.

The Synthetic Gateway: Formation of N-Aryl-2-Chloroacetamides

The most prevalent and straightforward method for the synthesis of N-aryl-2-chloroacetamides is the N-acylation of anilines with chloroacetyl chloride.[3][4][5][6][7] This reaction is highly efficient due to the strong electrophilic nature of the acyl chloride, which is further enhanced by the inductive effect of the adjacent chlorine atom.[7]

Causality Behind Experimental Choices

The choice of base and solvent is critical for optimizing reaction yield and purity. While various conditions have been reported, including the use of triethylamine, potassium carbonate, or sodium acetate in solvents like dichloromethane, DMF, or acetone, a particularly efficient and environmentally conscious method utilizes an aqueous phosphate buffer.[3][4][8] This "green chemistry" approach often leads to high yields in short reaction times, with the product conveniently precipitating out of the aqueous solution.[3][8]

For substrates that may be sensitive to aqueous conditions, a common alternative involves the use of a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like tetrahydrofuran (THF).[9][10][11] DBU effectively scavenges the HCl byproduct without competing with the aniline as a nucleophile.[10][11]

Experimental Protocols

Protocol 1: N-Acylation in Aqueous Phosphate Buffer [3]

  • Dissolve the desired aniline (1 equivalent) in a 0.1 M phosphate buffer (pH 7.4).

  • Stir the solution vigorously at room temperature.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Continue stirring for 15-20 minutes.

  • Collect the precipitated solid product by filtration and wash with cold water.

Protocol 2: N-Acylation using DBU in THF [9]

  • Dissolve the substituted aryl amine (1 equivalent) in anhydrous THF.

  • Add DBU (0.2 equivalents) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.

  • Add chloroacetyl chloride (1.02 equivalents) dropwise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid and wash with water.

AmineBase/SolventTimeYield (%)Reference
AnilinePhosphate Buffer15 min92[3]
4-MethylanilinePhosphate Buffer15 min94[3]
4-MethoxyanilinePhosphate Buffer15 min95[3]
AnilineDBU/THF3 h95[9]
2-AminobenzothiazoleDBU/THF4 h92[9]

Diagram 1: Synthesis of N-Aryl-2-Chloroacetamides

ArylAmine Aryl Amine (Ar-NH2) Product N-Aryl-2-Chloroacetamide (Ar-NH-CO-CH2-Cl) ArylAmine->Product Nucleophilic Acyl Substitution ChloroacetylChloride Chloroacetyl Chloride (Cl-CH2-CO-Cl) ChloroacetylChloride->Product Base Base (e.g., DBU, NaOAc) Solvent Solvent (e.g., THF, Acetic Acid)

Caption: General scheme for the synthesis of N-aryl-2-chloroacetamides.

The Electrophilic Workhorse: Nucleophilic Substitution Reactions

The primary driver of the chloroacetyl group's utility is the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the chlorine atom, a good leaving group.[12] This renders the α-carbon highly susceptible to attack by a wide array of nucleophiles, making N-aryl-2-chloroacetamides versatile precursors for a vast range of more complex molecules.[4][6][13][14]

The SN2 Mechanism and Influencing Factors

The displacement of the chloride ion typically proceeds via a classic SN2 mechanism. The reactivity of the α-carbon is a result of the synergistic electron-withdrawing effects of the carbonyl group and the chlorine atom. The π-system of the carbonyl group can overlap with the σ* antibonding orbital of the C-Cl bond, lowering its energy and making it more accessible for nucleophilic attack.[15]

The choice of nucleophile, solvent, and base are all critical parameters that can be tuned to achieve the desired transformation.

  • Nucleophiles: A broad spectrum of nucleophiles, including those based on nitrogen, oxygen, and sulfur, readily react with N-aryl-2-chloroacetamides.[4][13][14]

  • Solvents: Polar aprotic solvents like DMF and ethanol are often employed to facilitate the dissolution of both the substrate and the nucleophile.[13][16]

  • Bases: A base is often required to deprotonate the nucleophile, enhancing its nucleophilicity. Common bases include triethylamine (TEA), sodium ethoxide, and potassium carbonate.[16]

Common Nucleophilic Substitution Reactions and Protocols

Reaction with Nitrogen Nucleophiles: Primary and secondary amines, as well as heterocyclic amines, can be readily alkylated to introduce the N-aryl acetamide moiety.

Reaction with Oxygen Nucleophiles: Phenols and alcohols can be O-alkylated to form the corresponding ethers.

Reaction with Sulfur Nucleophiles: Thiols are excellent nucleophiles and react efficiently to form thioethers.[13] This reaction is particularly relevant in the context of covalent inhibitors in drug discovery, where the chloroacetamide "warhead" targets cysteine residues in proteins.[17]

Protocol 3: General Procedure for Nucleophilic Substitution with a Thiol [16]

  • To a solution of the N-aryl-2-chloroacetamide (1 equivalent) in ethanol, add the desired thiol (1 equivalent) and triethylamine (1.1 equivalents).

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After cooling, the product may precipitate or can be isolated by evaporation of the solvent followed by purification.

Diagram 2: Nucleophilic Substitution at the α-Carbon

Substrate N-Aryl-2-Chloroacetamide Product α-Substituted N-Aryl Acetamide Substrate->Product Chloride Displacement Nucleophile Nucleophile (Nu-H) Nucleophile->Substrate SN2 Attack Base Base Base->Nucleophile Deprotonation

Caption: General workflow for nucleophilic substitution on N-aryl-2-chloroacetamides.

Intramolecular Cyclizations: Building Heterocyclic Scaffolds

The reactivity of the chloroacetyl group can be harnessed for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.[5][13][14][18] This is a powerful strategy in medicinal chemistry for accessing privileged scaffolds.

Darzens-type Reactions

N-(3-oxoalkyl)chloroacetamides can undergo intramolecular Darzens-type reactions in the presence of a strong base like potassium t-butoxide to form cis-3,4-epoxypiperidin-2-ones.[18]

Formation of Thiazolidin-4-ones

Reaction of N-aryl chloroacetamides with ammonium thiocyanate in boiling ethanol can lead to the formation of 2-(arylimino)thiazolidin-4-ones through an intramolecular cyclization and Dimroth-like rearrangement.[5]

Radical Reactions: An Emerging Frontier

While nucleophilic substitutions are the most common transformations, the chloroacetyl group can also participate in radical reactions.[19] Trichloroacetamides, close relatives of chloroacetamides, are well-known radical precursors for the synthesis of nitrogen-containing heterocycles like lactams through atom transfer radical cyclization (ATRC).[20] This area of research is expanding and offers alternative synthetic pathways.

Applications in Drug Discovery and Medicinal Chemistry

The N-aryl chloroacetamide motif is a key pharmacophore in a wide range of biologically active compounds, including herbicides, antifungal agents, and disinfectants.[1][7][13][21] In medicinal chemistry, the chloroacetyl group often serves as a reactive handle for the synthesis of more complex molecules or as a "warhead" in the design of targeted covalent inhibitors.[17] The ability of the chloroacetamide moiety to form a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme can lead to potent and irreversible inhibition.[17]

Diagram 3: Role in Covalent Inhibition

Inhibitor N-Aryl Chloroacetamide Inhibitor CovalentComplex Covalent Enzyme-Inhibitor Complex Inhibitor->CovalentComplex Nucleophilic Attack by Cysteine Thiol Enzyme Enzyme Active Site (with Cysteine residue) Enzyme->CovalentComplex

Caption: Mechanism of covalent inhibition by a chloroacetamide-containing drug.

Conclusion

The chloroacetyl group in N-aryl acetamides possesses a rich and versatile reactivity profile, dominated by its susceptibility to nucleophilic attack at the α-carbon. This reactivity has been extensively exploited for the synthesis of a diverse array of organic molecules and is a cornerstone of many drug discovery programs. A thorough understanding of the factors governing its reactivity, including the choice of nucleophiles, bases, and solvents, is paramount for any researcher working in this field. As new synthetic methodologies, particularly in the realm of radical chemistry, continue to emerge, the utility of this remarkable functional group is poised to expand even further.

References

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. (n.d.). Retrieved from [Link]

  • Abdel-Latif, E., Mohammed, M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 331-356. Retrieved from [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 331-356. Retrieved from [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 365-371. Retrieved from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 123-127. Retrieved from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2023). ACS Omega. Retrieved from [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Taylor & Francis. Retrieved from [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Retrieved from [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2024). Semantic Scholar. Retrieved from [Link]

  • (PDF) A facile amidation of chloroacetyl chloride using DBU. (2017). ResearchGate. Retrieved from [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2015). RSC Advances, 5(109), 89939-89944. Retrieved from [Link]

  • Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. (2001). Molecules, 6(10), 845-853. Retrieved from [Link]

  • The Fascinating Chemistry of α-Haloamides. (2020). ChemistryOpen, 9(2), 100-170. Retrieved from [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 304-314. Retrieved from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (2023). National Institutes of Health. Retrieved from [Link]

  • Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. (2017). University of Barcelona. Retrieved from [Link]

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Exploratory

Unlocking the Therapeutic Potential of Phenoxy-Substituted Acetamides: A Technical Guide to Their Biological Activities

Introduction: The Versatile Scaffold of Phenoxy-Substituted Acetamides In the landscape of medicinal chemistry, the phenoxy-substituted acetamide scaffold has emerged as a privileged structure, demonstrating a remarkable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Phenoxy-Substituted Acetamides

In the landscape of medicinal chemistry, the phenoxy-substituted acetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, mechanisms of action, and therapeutic potential. The inherent versatility of this chemical motif, which allows for diverse substitutions on both the phenoxy and acetamide moieties, has led to the development of novel derivatives with potent antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties. This document will delve into the scientific underpinnings of these activities, supported by experimental evidence and detailed protocols to facilitate further research and development in this promising area.

I. Synthetic Strategies: Crafting the Phenoxy-Acetamide Core

The synthesis of phenoxy-substituted acetamides can be achieved through several strategic routes, with the choice of method often depending on the desired substitution patterns and the availability of starting materials. A common and effective approach involves a two-step process.

A. General Synthetic Pathway

A widely employed synthetic strategy commences with the chloroacetylation of a primary or secondary amine, followed by the substitution of the chlorine atom with a substituted phenoxide. This method offers a high degree of flexibility in introducing diverse functionalities.

Step 1: Chloroacetylation of Amines

The initial step involves the reaction of a selected amine with chloroacetyl chloride in the presence of a base, such as triethylamine or an inorganic carbonate, in an appropriate solvent like dichloromethane or acetone. This reaction yields the corresponding N-substituted-2-chloroacetamide intermediate.

Step 2: Williamson Ether Synthesis

The intermediate chloroacetamide is then subjected to a Williamson ether synthesis with a substituted phenol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, like potassium iodide, in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), under reflux conditions. The phenoxide ion, generated in situ, acts as a nucleophile, displacing the chloride to form the desired phenoxy-substituted acetamide.

Another notable method is the Leuckart reaction , which has been utilized for the synthesis of specific N-(1-phenylethyl)acetamide derivatives.[1] This reductive amination process offers an alternative route to constructing the acetamide linkage.

B. Comparative Analysis of Synthetic Routes
Synthetic RouteDescriptionAdvantagesDisadvantages
Two-Step Chloroacetylation/Williamson Ether Synthesis Reaction of an amine with chloroacetyl chloride followed by reaction with a substituted phenol.High versatility, good yields, readily available starting materials.Two-step process, may require purification of intermediates.
Leuckart Reaction Reductive amination of a ketone or aldehyde using formic acid or its derivatives as the reducing agent and ammonia or an amine as the nitrogen source.One-pot reaction for certain derivatives, useful for specific amine substitutions.Limited to specific substrates, may require harsh reaction conditions.

II. Anticancer Activity: Inducing Cell Death in Malignant Cells

A significant body of research has highlighted the potent anticancer activity of phenoxy-substituted acetamides against various cancer cell lines.[2][3][4] The mechanism of action often involves the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle.

A. Mechanism of Action: Triggering the Apoptotic Cascade

Several studies have elucidated the pro-apoptotic effects of phenoxy-substituted acetamides. These compounds have been shown to:

  • Modulate the Bax/Bcl-2 Ratio: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is a key indicator of the intrinsic apoptotic pathway.[4]

  • Activate Caspases: Caspases are a family of proteases that execute the apoptotic program. Phenoxy-substituted acetamides have been observed to activate key executioner caspases, such as caspase-3 and caspase-9.[5]

  • Inhibit PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair. Its inhibition by some phenoxy-acetamide derivatives can lead to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.[4]

  • Induce Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or G1/S phases, preventing cancer cells from proliferating.[4]

Anticancer Mechanism of Phenoxy-Substituted Acetamides cluster_0 Phenoxy-Substituted Acetamide cluster_1 Cellular Effects cluster_2 Outcome PSA Phenoxy-Substituted Acetamide Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio PSA->Bax_Bcl2 PARP1 PARP-1 Inhibition PSA->PARP1 CellCycle Cell Cycle Arrest (G0/G1 Phase) PSA->CellCycle Caspase Caspase Activation (Caspase-9, Caspase-3) Bax_Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis PARP1->Apoptosis CellCycle->Apoptosis

Anticancer signaling pathway of phenoxy-substituted acetamides.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxy-substituted acetamide derivatives and a vehicle control. Include a positive control (e.g., a known anticancer drug) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[6][7]

III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Phenoxy-substituted acetamides have demonstrated significant anti-inflammatory properties, primarily attributed to their ability to inhibit the production of pro-inflammatory mediators.[1][8]

A. Mechanism of Action: Targeting COX-2 and Pro-inflammatory Cytokines

The anti-inflammatory effects of these compounds are often linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the arachidonic acid pathway responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[9][10] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play crucial roles in orchestrating the inflammatory response.[11]

Anti-inflammatory Mechanism of Phenoxy-Substituted Acetamides cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Pathway cluster_2 Intervention cluster_3 Outcome Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation PSA Phenoxy-Substituted Acetamide PSA->COX2 Inhibition

Anti-inflammatory action via COX-2 inhibition.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard and reliable method for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the phenoxy-substituted acetamide derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[14]

IV. Antimicrobial Activity: Combating Pathogenic Microorganisms

Phenoxy-substituted acetamides have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[15][16] The structural modifications on the phenoxy and acetamide moieties can be tailored to enhance their antimicrobial spectrum and potency.

A. Mechanism of Action: Targeting Essential Bacterial Processes

While the exact mechanisms can vary depending on the specific derivative and the microbial species, potential targets include:

  • DNA Gyrase: Some derivatives are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby preventing bacterial proliferation.[16]

  • Penicillin-Binding Proteins (PBPs): There is evidence to suggest that some acetamide derivatives may act on PBPs, which are crucial for bacterial cell wall synthesis. Inhibition of these proteins leads to cell lysis and death.[15]

B. Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the antimicrobial susceptibility of a compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Agar Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension using a sterile swab.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the phenoxy-substituted acetamide derivatives onto the agar surface. Include positive control (standard antibiotic) and negative control (solvent) disks.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

  • Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the microorganism is susceptible, intermediate, or resistant to the compound.[17][18]

V. Anticonvulsant Activity: Modulating Neuronal Excitability

Certain phenoxy-substituted acetamides have shown potential as anticonvulsant agents, suggesting their ability to modulate neuronal excitability in the central nervous system.

A. Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use rodents (typically mice or rats) and administer the test compounds at various doses.

  • Electrode Placement: Apply corneal electrodes after the administration of a topical anesthetic.

  • Electrical Stimulation: Deliver a supramaximal electrical stimulus to induce a seizure.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection Criteria: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension.

  • Data Analysis: The ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) can be calculated to quantify the anticonvulsant potency of the compound.

VI. Conclusion and Future Directions

Phenoxy-substituted acetamides represent a highly versatile and promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further drug discovery and development efforts. The demonstrated anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, coupled with an increasing understanding of their mechanisms of action, provide a solid foundation for future research.

Future investigations should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on the biological activity and to design more potent and selective derivatives.

  • Mechanism of Action Elucidation: To further unravel the specific molecular targets and signaling pathways involved in their therapeutic effects.

  • In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profile of lead compounds in more advanced preclinical models.

The continued exploration of phenoxy-substituted acetamides holds great promise for the development of novel therapeutics to address a range of unmet medical needs.

VII. References

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. [Link]

  • The Kirby-Bauer Test: Method, Importance, and Applications. (2024, November 28). Contract Laboratory. [Link]

  • Interpreting the Results of the Bauer Kirby Method of Antibiotic Susceptibility Testing. (2016, July 13). YouTube. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. [Link]

  • How to analyze MTT assay results? (2016, April 16). ResearchGate. [Link]

  • Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed. (2025, June 1). [Link]

  • Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities | Request PDF. (2025, August 6). ResearchGate. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). National Institutes of Health. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed. (2023, October 26). [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021, February 1). [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - ResearchGate. (2014, October 13). [Link]

  • Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - Frontiers. (2025, May 20). [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Carrageenan-induced inflammation assay, paw diameter in... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory - World's Veterinary Journal. (2023, December 25). [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis, Antimicrobial Activity and Molecular Docking of New N-Acylated Derivatives of 5-(3-Phenoxyphenyl)-1,3,4-oxadiazol-2-amine. (2025, August 6). ResearchGate. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (2020, August 31). [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. (2025, August 10). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (2024, March 15). [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega. (2023, March 9). ACS Publications. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Retrieved January 18, 2026, from [Link]

  • Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Chloroacetylation of 3-phenoxyaniline experimental procedure

Application Note & Protocol Topic: Guided Synthesis of N-(3-phenoxyphenyl)-2-chloroacetamide via Chloroacetylation of 3-Phenoxyaniline For: Researchers, Scientists, and Drug Development Professionals Abstract This docume...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Guided Synthesis of N-(3-phenoxyphenyl)-2-chloroacetamide via Chloroacetylation of 3-Phenoxyaniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(3-phenoxyphenyl)-2-chloroacetamide, a valuable intermediate in the development of advanced pharmaceutical and agrochemical agents. The procedure details the N-chloroacetylation of 3-phenoxyaniline using chloroacetyl chloride in the presence of a non-nucleophilic base. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, emphasizes critical safety measures, and offers practical insights into reaction optimization and troubleshooting. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target compound.

Core Principles & Reaction Scheme

The chloroacetylation of 3-phenoxyaniline is a classic example of nucleophilic acyl substitution. The nitrogen atom of the primary amine in 3-phenoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is an excellent acylating agent due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen, which polarizes the carbonyl bond.

A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct. If not neutralized, the HCl would protonate the starting aniline, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction. A tertiary amine like triethylamine (TEA) or a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly used.[1]

Reaction Scheme:

Figure 1: Chloroacetylation of 3-phenoxyaniline to yield N-(3-phenoxyphenyl)-2-chloroacetamide.

Mandatory Safety Protocols

WARNING: Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance that reacts violently with water.[2][3][4][5] All operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE):

    • Wear tightly fitting safety goggles and a full-face shield.[3]

    • Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves before each use.[3]

    • A flame-retardant lab coat and closed-toe shoes are required.

    • For handling significant quantities, a respirator with an appropriate acid gas cartridge is recommended.[2]

  • Handling Precautions:

    • Chloroacetyl chloride is extremely moisture-sensitive.[4] Always handle under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware and anhydrous solvents.

    • It is toxic if inhaled, swallowed, or in contact with skin.[2][4] Avoid all direct contact.

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6]

    • In case of inhalation, move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical help.[3]

    • Spills should be neutralized with a dry material like sodium bicarbonate or dry sand before cleanup.[5] NEVER use water to clean up a chloroacetyl chloride spill. [5][6]

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )PuritySupplier
3-PhenoxyanilineC₁₂H₁₁NO185.22>98%Sigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O112.94>98%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19Anhydrous, >99.5%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Sigma-Aldrich
Deionized WaterH₂O18.02--
1 M Hydrochloric AcidHCl36.46-Fisher Scientific
Sat. Sodium BicarbonateNaHCO₃84.01-Fisher Scientific
Brine (Sat. NaCl)NaCl58.44-Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
EthanolC₂H₅OH46.07Reagent GradeFisher Scientific
TLC Plates--Silica Gel 60 F₂₅₄Merck
Equipment
  • Three-neck round-bottom flask with magnetic stirrer bar

  • Magnetic stirrer with cooling bath (ice-water)

  • Pressure-equalizing dropping funnel

  • Nitrogen/Argon gas inlet and bubbler

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed, maintaining the molar equivalents.

Quantitative Data Summary
CompoundMW ( g/mol )AmountMillimoles (mmol)Molar Equivalents
3-Phenoxyaniline185.221.85 g10.01.0
Chloroacetyl Chloride112.940.96 mL (1.24 g)11.01.1
Triethylamine (TEA)101.192.10 mL (1.52 g)15.01.5
Dichloromethane (DCM)-50 mL--
Step-by-Step Synthesis
  • Reaction Setup:

    • Assemble a dry three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried.

    • Purge the entire system with dry nitrogen for 10-15 minutes.

  • Reagent Charging:

    • To the flask, add 3-phenoxyaniline (1.85 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

    • Stir the mixture until the aniline is fully dissolved.

    • Add triethylamine (2.10 mL, 15.0 mmol).

    • Scientist's Note: Using excess base (1.5 eq) ensures complete neutralization of the generated HCl and can help drive the reaction to completion.

  • Acylation Reaction:

    • Cool the reaction flask to 0-5 °C using an ice-water bath.

    • In a separate dry vial, dilute chloroacetyl chloride (0.96 mL, 11.0 mmol) with anhydrous DCM (10 mL) and load this solution into the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

    • Scientist's Note: This reaction is highly exothermic. Slow, controlled addition at low temperatures is crucial to prevent the formation of side products and ensure safety. A white precipitate of triethylamine hydrochloride will form as the reaction proceeds.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-3 hours.[1]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as Hexane:Ethyl Acetate (7:3 v/v). The disappearance of the 3-phenoxyaniline spot indicates completion.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL) to quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 30 mL) - to remove excess triethylamine.

      • Saturated NaHCO₃ solution (2 x 30 mL) - to remove any acidic impurities.

      • Brine (1 x 30 mL) - to reduce the solubility of organic material in the aqueous phase.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification and Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

    • Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture.[1][7]

    • Filter the purified crystals using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow Diagram

Chloroacetylation_Workflow start_end start_end process process decision decision io io safety safety start Start safety_check Safety Check: Fume Hood & PPE start->safety_check setup Assemble & Purge Dry Glassware (N2) safety_check->setup charge Charge Reactor: 1. 3-Phenoxyaniline 2. Anhydrous DCM 3. Triethylamine setup->charge cool Cool to 0-5 °C charge->cool add Dropwise Addition: Chloroacetyl Chloride in DCM cool->add react Stir at Room Temp (2-3 hours) add->react monitor Monitor by TLC react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No quench Quench with H2O is_complete->quench Yes extract Extract with DCM quench->extract wash Wash Organic Layer: 1. 1M HCl 2. Sat. NaHCO3 3. Brine extract->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify product Dry Final Product purify->product end_node End product->end_node

Caption: Workflow for the synthesis of N-(3-phenoxyphenyl)-2-chloroacetamide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Moisture contamination hydrolyzing chloroacetyl chloride. 3. Insufficient base.1. Increase reaction time or slightly warm the mixture (e.g., to 40°C). 2. Ensure all glassware is scrupulously dried and use anhydrous solvents. 3. Re-check calculations and ensure at least 1.2-1.5 equivalents of base are used.
Product is Oily or Impure 1. Incomplete removal of starting materials or base. 2. Inefficient recrystallization.1. Ensure thorough washing during the work-up phase. 2. Attempt recrystallization from a different solvent system (e.g., Toluene, Ethyl Acetate/Hexane). If necessary, purify via column chromatography.
Reaction Does Not Start 1. Poor quality of reagents. 2. Inactive starting amine (e.g., protonated salt form).1. Use freshly opened or purified reagents. 2. Ensure the starting 3-phenoxyaniline is the free base. If it's a salt, pre-treat with a base and extract before use.

References

  • Loba Chemie. (2019-01-07). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2025-05-20).
  • NOAA. CAMEO Chemicals - CHLOROACETYL CHLORIDE Report.
  • Inchem.org. ICSC 0845 - CHLOROACETYL CHLORIDE.
  • Mishra, D., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • Siddiqui, Z. N., & Khan, S. A. (2010). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 49B(3), 379-384.
  • Khan, I., et al. (2021).
  • Singh, T., & Singh, H. (2017). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-chloro-N-(3-phenoxyphenyl)acetamide in Chemical Synthesis

Abstract This technical guide provides an in-depth exploration of 2-chloro-N-(3-phenoxyphenyl)acetamide, a pivotal chemical intermediate. Its value lies in the strategic combination of a stable phenoxyphenyl scaffold and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-N-(3-phenoxyphenyl)acetamide, a pivotal chemical intermediate. Its value lies in the strategic combination of a stable phenoxyphenyl scaffold and a reactive N-chloroacetyl group. This duality makes it a versatile building block for introducing complex phenoxyphenyl motifs into a wide range of biologically active molecules, particularly in the development of novel agrochemicals and pharmaceuticals. This document furnishes detailed protocols for its synthesis, characterization, and subsequent derivatization, supported by mechanistic insights and critical safety protocols to ensure reliable and safe execution in a research and development setting.

Introduction and Core Principles

N-aryl acetamides are a cornerstone of medicinal and agricultural chemistry, serving as precursors to a multitude of commercial products.[1] The subject of this guide, 2-chloro-N-(3-phenoxyphenyl)acetamide, is distinguished by its molecular architecture. The terminal chloroacetyl group is a potent electrophile, primed for nucleophilic substitution, which allows for the facile introduction of diverse functional groups.[2] Simultaneously, the 3-phenoxyphenyl moiety confers specific steric and electronic properties, often associated with desirable bioactivity.

The strategic utility of this intermediate is therefore twofold:

  • Structural Contribution: It directly incorporates the phenoxyphenyl pharmacophore, which is present in numerous active compounds.

  • Reactive Handle: The α-chloro group provides a reliable site for covalent bond formation, enabling the extension of the molecular structure.[2]

This guide is designed for researchers and drug development professionals, offering a comprehensive framework for the synthesis and application of this valuable intermediate.

Physicochemical & Analytical Profile

Accurate characterization of the intermediate is a prerequisite for its successful use in subsequent synthetic steps. The key properties of 2-chloro-N-(3-phenoxyphenyl)acetamide are summarized below.

PropertyValueSource / Method
IUPAC Name 2-chloro-N-(3-phenoxyphenyl)acetamide-
CAS Number 22504-02-5[3]
Molecular Formula C₁₄H₁₂ClNO₂Calculated
Molecular Weight 261.70 g/mol Calculated[3][4]
Appearance White to off-white solid (predicted)Inferred from analogs[5]
Solubility Soluble in acetone, ethyl acetate, THF, DCM. Sparingly soluble in water.Inferred from protocols[6][7]

Analytical Characterization: The identity and purity of synthesized 2-chloro-N-(3-phenoxyphenyl)acetamide should be rigorously confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: Used to verify the presence of key functional groups, notably the amide N-H and C=O stretches. For related compounds, these appear around 3200-3300 cm⁻¹ and 1640-1670 cm⁻¹, respectively.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[8]

Synthesis Protocol for 2-chloro-N-(3-phenoxyphenyl)acetamide

The standard and most efficient method for preparing the title compound is the N-acylation of 3-phenoxyaniline with chloroacetyl chloride.[3] This reaction is a nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of the acid chloride.

Causality and Experimental Design
  • Base: A base, such as potassium carbonate (K₂CO₃) or an organic amine like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is essential.[6][9] It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting aniline.

  • Solvent: Anhydrous aprotic solvents like acetone, tetrahydrofuran (THF), or dichloromethane (DCM) are ideal. They effectively dissolve the reactants without participating in the reaction.[6][7][9]

  • Temperature Control: The reaction is highly exothermic. Chloroacetyl chloride must be added slowly to the amine solution at a reduced temperature (e.g., 0 °C) to prevent runaway reactions and the formation of side products.[6]

Step-by-Step Laboratory Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-phenoxyaniline (10.0 g, 54.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetone (100 mL) to the flask and stir until the amine is fully dissolved.

  • Base Addition: Add powdered potassium carbonate (8.9 g, 64.8 mmol, 1.2 equiv) to the solution. Stir the resulting suspension at room temperature for 30 minutes.[6]

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Acylation: Add chloroacetyl chloride (4.7 mL, 59.4 mmol, 1.1 equiv) dropwise via the dropping funnel over a period of 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. Add ethyl acetate (150 mL) and water (100 mL) to the residue. Stir and transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to afford 2-chloro-N-(3-phenoxyphenyl)acetamide as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_workup Work-up & Purification Reactant1 3-Phenoxyaniline Step1 1. Dissolve Aniline in Acetone Reactant1->Step1 Reactant2 Chloroacetyl Chloride Step4 4. Add Chloroacetyl Chloride Dropwise Reactant2->Step4 Base K₂CO₃ Step2 2. Add K₂CO₃, Stir Base->Step2 Solvent Acetone Solvent->Step1 Step1->Step2 Step3 3. Cool to 0 °C Step2->Step3 Step3->Step4 Step5 5. Stir at Room Temp (3-4h) Step4->Step5 Workup1 6. Solvent Removal Step5->Workup1 Workup2 7. EtOAc/Water Extraction Workup1->Workup2 Workup3 8. Wash (NaHCO₃, Brine) Workup2->Workup3 Workup4 9. Dry & Concentrate Workup3->Workup4 Purify 10. Recrystallization Workup4->Purify Product Pure 2-chloro-N- (3-phenoxyphenyl)acetamide Purify->Product

Caption: General workflow for the synthesis of the title intermediate.

Application in Synthesis: A Case Study

The primary utility of 2-chloro-N-(3-phenoxyphenyl)acetamide is as an electrophilic partner in nucleophilic substitution reactions (Sₙ2). The α-chloro group is an excellent leaving group, allowing for the formation of new carbon-heteroatom bonds. This is a common strategy in the synthesis of fungicides and other bioactive molecules.[8][10]

Representative Protocol: Synthesis of a Thioether Derivative

This protocol demonstrates a typical Sₙ2 reaction, where the chlorine atom is displaced by a sulfur nucleophile (a thiolate), a key step in building more complex heterocyclic systems.[11]

  • Setup: In a dry 100 mL round-bottom flask, dissolve 2-chloro-N-(3-phenoxyphenyl)acetamide (2.62 g, 10.0 mmol, 1.0 equiv) in anhydrous dimethylformamide (DMF, 40 mL).

  • Reagent Addition: Add 4-methylbenzenethiol (thiophenol) (1.24 g, 10.0 mmol, 1.0 equiv) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: a. Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. b. A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation. c. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the crude solid in a vacuum oven. Further purification can be achieved by recrystallization from ethanol to yield the pure thioether product, N-(3-phenoxyphenyl)-2-((4-methylphenyl)thio)acetamide.

Application Workflow Diagram

ApplicationWorkflow Intermediate 2-chloro-N- (3-phenoxyphenyl)acetamide Reaction Sₙ2 Reaction (Heating may be required) Intermediate->Reaction Nucleophile Nucleophile (e.g., R-SH, R-NH₂, R-OH) Nucleophile->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product Substituted Product (e.g., Thioether, Amine, Ether) Reaction->Product

Caption: Logical workflow for using the intermediate in Sₙ2 reactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-chloro-N-(3-phenoxyphenyl)acetamide is not widely available, data from analogous N-aryl chloroacetamides provide a strong basis for hazard assessment.[12]

  • Hazards:

    • Acute Toxicity: Harmful if swallowed.[13]

    • Skin: May cause skin irritation. Some chloroacetamides are known to be skin sensitizers, potentially causing an allergic reaction upon contact.[12]

    • Eyes: May cause serious eye irritation.[12]

    • Inhalation: May cause respiratory irritation.[12]

  • Handling (Personal Protective Equipment - PPE):

    • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[5]

    • Respiratory Protection: Not typically required when used in a fume hood. If fine dust is generated, a NIOSH-approved respirator may be necessary.[14]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][12]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

2-chloro-N-(3-phenoxyphenyl)acetamide is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via N-acylation and the reliable reactivity of its α-chloro group make it an ideal building block for introducing the phenoxyphenyl moiety into complex target molecules. The protocols and data presented in this guide provide a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical fields.

References

  • CHEMBK. (n.d.). 2-CHLORO-N-(3-METHOXYPHENYL)ACETAMIDE - Physico-chemical Properties. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-phenoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • Neliti. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992016491A1 - Improved process for preparing phenyl chloroacetate.
  • Rasayan J. Chem. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • ResearchGate. (2008). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

Sources

Method

Nucleophilic substitution reactions with 2-chloro-N-(3-phenoxyphenyl)acetamide

An Application Guide to Nucleophilic Substitution Reactions with 2-chloro-N-(3-phenoxyphenyl)acetamide Introduction: The Versatility of an α-Halo Amide Building Block In the landscape of modern drug discovery and medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions with 2-chloro-N-(3-phenoxyphenyl)acetamide

Introduction: The Versatility of an α-Halo Amide Building Block

In the landscape of modern drug discovery and medicinal chemistry, the α-halo amide scaffold represents a cornerstone for synthetic innovation. Among these, 2-chloro-N-(3-phenoxyphenyl)acetamide is a particularly valuable electrophilic building block. Its structure combines a reactive α-chloro group, primed for nucleophilic attack, with a diphenyl ether moiety—a common feature in many biologically active molecules. This unique combination allows for the strategic introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][2]

The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the susceptibility of the α-carbon to undergo nucleophilic substitution, readily displacing the chloride leaving group.[2][3] This guide provides an in-depth exploration of this reactivity, offering both the mechanistic rationale and field-proven protocols for researchers engaged in synthetic chemistry and drug development. We will detail the synthesis of the parent compound and its subsequent reactions with common classes of nucleophiles, including amines, thiols, and phenoxides.

Part 1: Synthesis of the Electrophile: 2-chloro-N-(3-phenoxyphenyl)acetamide

The journey begins with the synthesis of the title compound. The most direct and widely adopted method is the N-acylation of 3-phenoxyaniline with chloroacetyl chloride.[4][5] This reaction proceeds efficiently under standard conditions, typically employing a mild base to quench the hydrochloric acid byproduct.

Causality Behind the Method:

  • Base Selection: A non-nucleophilic base such as potassium carbonate or triethylamine is crucial. Its role is to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting aniline.[6]

  • Solvent Choice: Anhydrous aprotic solvents like acetone or dichloromethane (DCM) are preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride.[1][6]

  • Temperature Control: The reaction is initiated at 0 °C because the acylation is highly exothermic. Adding the chloroacetyl chloride dropwise allows for controlled heat dissipation, preventing side reactions.[7]

Protocol 1: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

Materials:

  • 3-phenoxyaniline

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of 3-phenoxyaniline (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.2 eq.) at room temperature. Stir the suspension for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-chloro-N-(3-phenoxyphenyl)acetamide as a solid.[5][6]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[8][9]

Part 2: The Core Reaction: Bimolecular Nucleophilic Substitution (Sₙ2)

The primary pathway for the reaction of 2-chloro-N-(3-phenoxyphenyl)acetamide with nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[10]

Mechanistic Pillars:

  • Electrophilic Center: The α-carbon (the carbon bonded to the chlorine) is electron-deficient due to the strong inductive effect of the adjacent carbonyl group and the chlorine atom, making it the site of nucleophilic attack.

  • Backside Attack: The nucleophile attacks the α-carbon from the side opposite to the chloride leaving group.[3]

  • Concerted Process: The formation of the new bond between the nucleophile and the carbon, and the breaking of the carbon-chlorine bond, occur simultaneously in a single, concerted step through a trigonal bipyramidal transition state.[3]

  • Leaving Group: The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution.[3]

// Reactants sub [label=<

Nu¯ Nucleophile

];

elec [label=<

Cl | H— C —H | C=O | NH-Ph-O-Ph Electrophile

];

// Transition State ts [label=<

[ Nu---C---Cl ]‡ Transition State

];

// Products prod [label=<

Nu | H— C —H | C=O | NH-Ph-O-Ph Product

];

lg [label=<

Cl¯ Leaving Group

];

// Edges sub -> ts [label="Backside Attack", color="#EA4335", fontcolor="#202124"]; elec -> ts [color="#FFFFFF00"]; // Invisible edge for alignment ts -> prod [label="Bond Formation/\nBond Breaking", color="#34A853", fontcolor="#202124"]; ts -> lg [color="#FBBC05", arrowhead=open];

// Invisible edges for layout {rank=same; sub; elec;} {rank=same; prod; lg;} }

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Part 3: Protocols for Nucleophilic Substitution

The following protocols provide detailed methodologies for reacting 2-chloro-N-(3-phenoxyphenyl)acetamide with various classes of nucleophiles.

Protocol 2: Reaction with Amine Nucleophiles

The substitution with primary or secondary amines is a robust method for synthesizing glycine amide derivatives. This reaction is fundamental in constructing peptidomimetics and other nitrogen-containing scaffolds.

Causality Behind the Method:

  • Base: A base like K₂CO₃ or triethylamine is required to neutralize the HCl formed, preventing the protonation of the amine nucleophile. An excess of the amine nucleophile can also serve as the base.[2]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reagents and effectively solvate the transition state, accelerating the Sₙ2 reaction.[10]

  • Temperature: Heating is often employed to increase the reaction rate, especially for less reactive amines.[10]

Materials:

  • 2-chloro-N-(3-phenoxyphenyl)acetamide

  • Desired amine (e.g., piperidine, benzylamine) (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Dimethylformamide (DMF)

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • To a solution of 2-chloro-N-(3-phenoxyphenyl)acetamide (1.0 eq.) in DMF, add the amine nucleophile (1.2 eq.) and K₂CO₃ (1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Alternatively, if the product is soluble, perform an aqueous work-up by extracting with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, drying over Na₂SO₄, and concentrating.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Protocol 3: Reaction with Thiol Nucleophiles

Thiols are potent nucleophiles, especially in their deprotonated thiolate form. This reaction provides a straightforward entry to α-thioether acetamide derivatives, which are of interest in various therapeutic areas.[11][12]

Causality Behind the Method:

  • Thiolate Formation: Thiols are typically converted to the more nucleophilic thiolate anion in situ using a strong, non-nucleophilic base like sodium hydride (NaH) or a milder base like sodium ethoxide (NaOEt).[1] This deprotonation is rapid and quantitative.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the base (e.g., NaH).

  • Inert Atmosphere: Reactions involving strong bases like NaH must be conducted under an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric moisture and oxygen.

Materials:

  • 2-chloro-N-(3-phenoxyphenyl)acetamide

  • Desired thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, inert atmosphere setup (N₂ or Ar balloon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of the thiol (1.1 eq.) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to allow for complete formation of the sodium thiolate.

  • To this mixture, add a solution of 2-chloro-N-(3-phenoxyphenyl)acetamide (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-5 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1][13]

Protocol 4: Reaction with Phenoxide Nucleophiles (Williamson Ether Synthesis)

This protocol, an adaptation of the Williamson ether synthesis, is used to form α-aryloxy acetamide derivatives. It involves the reaction of the electrophile with a phenoxide, generated by deprotonating a phenol.

Causality Behind the Method:

  • Phenoxide Formation: Phenols are less acidic than thiols, but are readily deprotonated by bases like potassium carbonate or sodium hydroxide to form the nucleophilic phenoxide.[14]

  • Catalyst: The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide ion displaces the chloride in a Finkelstein reaction; the resulting iodo-intermediate is more reactive towards the phenoxide nucleophile.[14]

Materials:

  • 2-chloro-N-(3-phenoxyphenyl)acetamide

  • Desired phenol (e.g., 4-methoxyphenol) (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Potassium iodide (KI) (0.1 eq., optional catalyst)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • In a round-bottom flask, combine the phenol (1.1 eq.), K₂CO₃ (2.0 eq.), and catalytic KI (0.1 eq.) in acetonitrile.

  • Add 2-chloro-N-(3-phenoxyphenyl)acetamide (1.0 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 82 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.[14]

Part 4: Data Presentation and Workflow Summary

The choice of reaction conditions can be tailored based on the nucleophilicity of the substituting agent. The following table provides representative parameters.

Nucleophile ClassExample NucleophileBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Amine PiperidineK₂CO₃ (1.5)DMF804-685-95
Thiol ThiophenolNaH (1.2)DMFRT2-580-90
Phenol 4-MethoxyphenolK₂CO₃ (2.0)CH₃CNReflux8-1675-85

experimental_workflow

Conclusion

2-chloro-N-(3-phenoxyphenyl)acetamide is a highly effective and versatile electrophile for use in nucleophilic substitution reactions. The protocols outlined in this guide are based on established and reliable methodologies, providing a solid foundation for the synthesis of diverse compound libraries. By understanding the underlying Sₙ2 mechanism and the rationale for the selection of specific reagents and conditions, researchers can confidently and efficiently utilize this valuable building block to advance their synthetic and medicinal chemistry programs.

References

  • Chen, Y., et al. (2018). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Molecules, 23(11), 2978. Available at: [Link]

  • University of Illinois Springfield. Nucleophilic Substitution Reactions. Course Material. Available at: [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]

  • Patel, R. P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-129. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals, 17(4), 481. Available at: [Link]

  • Mamedova, U. A., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 486-490. Available at: [Link]

  • Zhang, S. S., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E, 62(10), o4221-o4222. Available at: [Link]

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  • Abed, M. J., et al. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. Tikrit Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]

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  • Matiichuk, V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6667. Available at: [Link]

Sources

Application

Application Note: A Robust UHPLC-MS/MS Method for the Quantification of 2-chloro-N-(3-phenoxyphenyl)acetamide in Pharmaceutical Development

Abstract This application note presents a detailed, robust, and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of 2-chloro-N-(3-phenoxyp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The method described herein is designed for researchers, scientists, and drug development professionals, offering a highly sensitive and selective protocol suitable for quality control, stability testing, and pharmacokinetic studies. The methodology is grounded in established analytical principles and adheres to international regulatory guidelines.

Introduction: The Analytical Imperative for Process Intermediates

In pharmaceutical synthesis, the rigorous control of starting materials, intermediates, and impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 2-chloro-N-(3-phenoxyphenyl)acetamide and its isomers are common building blocks in the synthesis of a variety of therapeutic agents.[1] The presence of residual amounts of such intermediates or their related impurities in the final drug substance can have toxicological implications and must be strictly controlled to levels stipulated by regulatory bodies such as the FDA and EMA.[2]

The development of a sensitive, specific, and reliable analytical method for the quantification of 2-chloro-N-(3-phenoxyphenyl)acetamide is therefore a critical aspect of process development and quality assurance. This application note provides a comprehensive guide to a UHPLC-MS/MS method, chosen for its superior sensitivity, selectivity, and speed over other techniques like conventional HPLC-UV or GC.[3] The principles outlined are based on established methods for related acetamide and phenoxy compounds and are aligned with the validation parameters defined in the ICH Q2(R2) and FDA guidelines.[4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development. While specific experimental data for 2-chloro-N-(3-phenoxyphenyl)acetamide is not widely published, we can infer its properties from closely related analogs.

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₁₄H₁₂ClNO₂Based on chemical structure.
Molecular Weight 261.70 g/mol Calculated from the molecular formula.[4]
Solubility Expected to have low solubility in water and good solubility in organic solvents like acetonitrile, methanol, and DMSO.Based on the hydrophobic nature of the phenoxyphenyl group and general characteristics of similar acetamides.[6]
UV Absorbance Expected to have a UV maximum around 254-260 nm.Based on the presence of aromatic rings. The exact wavelength should be experimentally determined.[7]

Experimental Workflow and Causality

The analytical workflow is designed to ensure accurate and reproducible quantification of the target analyte from a complex matrix, such as a pharmaceutical formulation. Each step is chosen for a specific scientific reason to ensure the integrity of the final result.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Weighing Sample Weighing & Dissolution Extraction Solid-Phase Extraction (SPE) Sample_Weighing->Extraction Loading onto SPE cartridge Evaporation Evaporation & Reconstitution Extraction->Evaporation Elution UHPLC UHPLC Separation Evaporation->UHPLC Injection MSMS MS/MS Detection UHPLC->MSMS Ionization Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Calibration Curve

Caption: UHPLC-MS/MS analytical workflow.

Rationale for Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is selected as the primary sample clean-up technique.[8] For pharmaceutical matrices, particularly solid dosage forms, excipients can interfere with the analysis. SPE offers several advantages over liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and the potential for automation.[9] A reverse-phase C18 sorbent is chosen based on the non-polar nature of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Detailed Protocols

Preparation of Standards and Reagents
  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Water (ultrapure, 18.2 MΩ·cm).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-chloro-N-(3-phenoxyphenyl)acetamide reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation Protocol

This protocol is designed for the extraction of 2-chloro-N-(3-phenoxyphenyl)acetamide from a solid dosage form (e.g., tablet).

  • Sample Homogenization: Accurately weigh and finely crush a representative number of tablets.

  • Dissolution: Transfer an amount of the crushed powder equivalent to a single dose into a volumetric flask and dissolve in a suitable volume of methanol. Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load an aliquot of the sample solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UHPLC system.

UHPLC-MS/MS Method Parameters

The following parameters are a starting point and should be optimized for the specific instrumentation used.

ParameterCondition
UHPLC System A high-performance UHPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 262.1 (for [M+H]⁺)
Product Ions (Q3) m/z 168.1 (tentative, loss of chloroketene), m/z 93.1 (tentative, phenoxy fragment)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note on MS/MS Transitions: The precursor ion is the protonated molecule [M+H]⁺. The product ions are predicted based on the fragmentation patterns of similar amide and ether compounds.[10] The most probable fragmentation would involve the cleavage of the amide bond. It is imperative to confirm these transitions experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Fragmentation_Pathway cluster_0 Predicted Fragmentation of 2-chloro-N-(3-phenoxyphenyl)acetamide Analyte [C₁₄H₁₂ClNO₂ + H]⁺ m/z 262.1 (Precursor Ion) Fragment1 [C₉H₈NO₂]⁺ m/z 168.1 (Product Ion 1) Analyte->Fragment1 Loss of ClCH=C=O Fragment2 [C₆H₅O]⁺ m/z 93.1 (Product Ion 2) Analyte->Fragment2 Further Fragmentation

Caption: Predicted MS/MS fragmentation pathway.

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity No significant interference at the retention time of the analyte in blank and placebo samples.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Range Typically 80-120% of the target concentration.
Accuracy Mean recovery of 98.0-102.0% at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a UHPLC-MS/MS method for the quantification of 2-chloro-N-(3-phenoxyphenyl)acetamide. By following the detailed protocols and adhering to the principles of method validation, researchers and analytical scientists can ensure the generation of accurate and reliable data, which is essential for regulatory compliance and the overall success of pharmaceutical development programs.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-10-22). [Link]

  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google P
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06). [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). [Link]

  • Ich m10 Step 4 Method Validation FDA | PDF | Biology | Life Sciences - Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25). [Link]

  • 2-Chloro-N-(4-phenoxyphenyl)acetamide | C14H12ClNO2 | CID 736969 - PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility of Things. [Link]

  • Separation of Acetamide on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - ResearchGate. (2025-08-06). [Link]

  • (PDF) UHPLC-MS/MS Technique: Applications in Analytical Chemistry - ResearchGate. (2024-03-19). [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. [Link]

  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed. (2019-10-17). [Link]

  • Sample preparation in analysis of pharmaceuticals. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021-02-01). [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for Purity Analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide

Introduction 2-chloro-N-(3-phenoxyphenyl)acetamide is a chemical intermediate of interest in the pharmaceutical and agrochemical industries. As with any active ingredient or key intermediate, establishing its purity is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(3-phenoxyphenyl)acetamide is a chemical intermediate of interest in the pharmaceutical and agrochemical industries. As with any active ingredient or key intermediate, establishing its purity is a critical aspect of quality control and regulatory compliance. This document provides detailed protocols for the determination of purity of 2-chloro-N-(3-phenoxyphenyl)acetamide using two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2-chloro-N-(3-phenoxyphenyl)acetamide

  • Structure:

  • Molecular Formula: C₁₄H₁₂ClNO₂

  • Molecular Weight: 261.70 g/mol [1]

  • Solubility: Based on related structures like 2-chloro-N-(4-ethoxyphenyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)acetamide, it is expected to have low solubility in water and good solubility in organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO)[2][3].

  • UV Absorbance: The presence of two aromatic rings and an amide linkage suggests that the compound will exhibit significant UV absorbance, likely in the range of 200-300 nm. The UV/Visible spectrum for N-phenylacetamide (acetanilide) shows a maximum absorbance around 240 nm, which provides a reasonable starting point for selecting a detection wavelength[4].

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. A reverse-phase method is proposed here, as it is well-suited for separating moderately polar compounds like 2-chloro-N-(3-phenoxyphenyl)acetamide from potential non-polar and polar impurities.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: The analyte is a moderately polar molecule, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • C18 Column: A C18 column is a robust and versatile choice, offering excellent retention and separation for a wide range of aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides a good polarity range to elute the analyte and its potential impurities. Acetonitrile is chosen for its low UV cutoff and viscosity. A phosphate buffer is included to maintain a consistent pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both more polar and less polar impurities, providing a comprehensive purity profile in a single run.

  • UV Detection: The conjugated aromatic system in the molecule allows for sensitive detection using a UV detector. A wavelength of 254 nm is chosen as a common starting point for aromatic compounds, though optimization using a photodiode array (PDA) detector is recommended.

HPLC Protocol

1. Sample Preparation: a. Accurately weigh approximately 25 mg of the 2-chloro-N-(3-phenoxyphenyl)acetamide sample. b. Dissolve the sample in 25 mL of acetonitrile to prepare a stock solution of 1 mg/mL. c. Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. d. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 50% B; 5-20 min, 50-80% B; 20-25 min, 80% B; 25.1-30 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV/Vis or Photodiode Array (PDA) at 254 nm
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV/PDA Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC purity analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like 2-chloro-N-(3-phenoxyphenyl)acetamide, which has a relatively high molecular weight and contains a polar amide group, direct analysis can be challenging due to potential thermal degradation in the injector or on the column. Therefore, a derivatization step is highly recommended to increase volatility and thermal stability.

Causality Behind Experimental Choices
  • Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as in the amide group of the analyte[5][6]. Replacing the active hydrogen with a trimethylsilyl (TMS) group reduces the compound's polarity and increases its volatility.

  • GC-FID/MS: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it suitable for purity determination by area percent. A Mass Spectrometer (MS) detector provides structural information and can be used for the identification of impurities.

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is a good general-purpose column for the separation of a wide range of derivatized compounds.

  • Temperature Programming: A temperature gradient is necessary to ensure the elution of the derivatized analyte and any potential impurities with good peak shape and in a reasonable timeframe.

GC Protocol

1. Derivatization and Sample Preparation: a. Accurately weigh approximately 10 mg of the 2-chloro-N-(3-phenoxyphenyl)acetamide sample into a vial. b. Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool the vial to room temperature. The sample is now ready for injection.

2. GC Instrumentation and Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temp 150 °C, hold for 2 min; ramp at 10 °C/min to 300 °C, hold for 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Scan Range 50-500 amu
GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject Sample derivatize->inject separate DB-5 Column Separation (Temperature Program) inject->separate detect FID/MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for GC purity analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Method Validation

Both the HPLC and GC methods described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Summary of Method Parameters

FeatureHPLC MethodGC Method
Principle Reverse-Phase Liquid ChromatographyGas Chromatography with Derivatization
Stationary Phase C185% Phenyl-methylpolysiloxane
Mobile/Carrier Gas Acetonitrile/Water GradientHelium
Sample Prep Dissolution and DilutionSilylation (Derivatization)
Detection UV/PDAFID/MS
Analytes Non-volatile, thermally labile compoundsVolatile, thermally stable (after derivatization) compounds
Advantages Direct analysis, good for polar impuritiesHigh resolution, structural info from MS
Disadvantages Lower resolution than GC for some compoundsRequires derivatization, potential for analyte degradation

Conclusion

The HPLC and GC methods outlined in this application note provide robust and reliable approaches for determining the purity of 2-chloro-N-(3-phenoxyphenyl)acetamide. The choice of method will depend on the specific analytical needs and laboratory capabilities. The HPLC method is straightforward and suitable for routine quality control, while the GC method, although requiring a derivatization step, can offer higher resolution and definitive peak identification when coupled with a mass spectrometer. Both methods should be properly validated to ensure the integrity of the analytical results.

References

  • Zhu, Y., et al. (2001). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 928(2), 177-187. Available at: [Link]

  • Ferrer, I., et al. (1997). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. Analytical Chemistry, 69(22), 4588-4594. Available at: [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report 00-4009. Available at: [Link]

  • SIELC Technologies. Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column. Available at: [Link]

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  • Awad, T., et al. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375-380. Available at: [Link]

  • Kataoka, H. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 543-558. Available at: [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. Available at: [Link]

  • Birkemeyer, C., et al. (2003). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Journal of Chromatographic Science, 41(7), 353-373. Available at: [Link]

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Application

Application Note &amp; Protocols: In Vitro Evaluation of the Antimicrobial Activity of 2-chloro-N-(3-phenoxyphenyl)acetamide

Introduction: The Rationale for a Structured In Vitro Assessment The emergence of multidrug-resistant pathogens necessitates a robust pipeline for the discovery and evaluation of novel antimicrobial agents.[1][2][3][4] 2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Structured In Vitro Assessment

The emergence of multidrug-resistant pathogens necessitates a robust pipeline for the discovery and evaluation of novel antimicrobial agents.[1][2][3][4] 2-chloro-N-(3-phenoxyphenyl)acetamide, hereafter referred to as CnPPA, is a synthetic compound with structural motifs suggesting potential biological activity. Before committing to costly and complex preclinical or clinical trials, a systematic and rigorous in vitro evaluation is paramount to characterize its antimicrobial profile.[1][2][3][4]

This document provides a detailed framework of standardized protocols for determining the antimicrobial efficacy and preliminary safety profile of CnPPA. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different research settings.[5][6][7] The experimental workflow is designed to progress from fundamental activity screening to a more dynamic characterization of the compound's effects on microbial viability.

The core objectives of this application note are:

  • To determine the minimum concentration of CnPPA required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC).

  • To ascertain whether the compound's primary effect is inhibitory (bacteriostatic) or lethal (bactericidal) by determining the Minimum Bactericidal Concentration (MBC).

  • To characterize the rate and dynamics of its antimicrobial action through a Time-Kill Kinetic Assay.

  • To establish a preliminary therapeutic window by assessing its cytotoxicity against a mammalian cell line.

By following these protocols, researchers can generate a comprehensive preliminary data package for CnPPA, enabling informed decisions for the next stages of drug development.

Essential Preparations: Compound and Microbial Cultures

2.1. Handling and Solubilization of CnPPA

  • Rationale: The physicochemical properties of a test compound dictate its handling. As an organic acetamide derivative, CnPPA is predicted to have low aqueous solubility.[8] Therefore, a suitable organic solvent must be used to create a high-concentration stock solution, which can then be diluted into aqueous culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing power and low toxicity at the final concentrations used in these assays.

  • Protocol:

    • Prepare a 10 mg/mL (or ~50 mM, adjust based on molecular weight) stock solution of CnPPA in 100% DMSO.

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C. Subsequent dilutions should be made from this validated stock.

2.2. Preparation of Standardized Bacterial Inoculum

  • Rationale: The density of the initial bacterial inoculum is a critical variable in susceptibility testing. A standardized inoculum ensures that the results are consistent and reproducible. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, is the universally accepted reference.[9][10]

  • Protocol:

    • Using a sterile loop, pick 4-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white card with black lines or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).

    • This standardized suspension must be further diluted for each specific assay as described in the following sections.

Protocol I: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is the gold standard due to its efficiency and quantitative nature.[7][13][14][15]

3.1. Step-by-Step Methodology

  • Plate Preparation: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate, except for column 1.

  • Compound Dilution:

    • Add 100 µL of the CnPPA stock solution (appropriately pre-diluted in CAMHB to twice the highest desired starting concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a concentration gradient.

  • Control Wells:

    • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will contain bacteria but no CnPPA.

    • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well contains neither bacteria nor CnPPA.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this final inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Result Interpretation: The MIC is the lowest concentration of CnPPA at which no visible turbidity (bacterial growth) is observed.[11]

Protocol II: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a crucial follow-up to the MIC, distinguishing whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that results in a ≥99.9% (3-log₁₀) reduction in the initial bacterial inoculum.[16][17][18][19]

4.1. Step-by-Step Methodology

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

  • Plating: Using a calibrated loop or pipette, withdraw 10 µL from each selected well and spot-plate it onto a nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that yields no colony growth (or a ≥99.9% reduction compared to the initial inoculum count).[18] A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16]

Visualization of MIC & MBC Workflow

MIC_MBC_Workflow cluster_MIC Part 1: MIC Determination cluster_MBC Part 2: MBC Determination prep Prepare 2-fold serial dilutions of CnPPA in 96-well plate inoc Inoculate wells with standardized bacteria (~5x10^5 CFU/mL) prep->inoc incub_mic Incubate 18-24h at 37°C inoc->incub_mic read_mic Read MIC: Lowest concentration with no visible growth incub_mic->read_mic subculture Select clear wells (MIC, 2xMIC, 4xMIC) read_mic->subculture Proceed with clear wells plate Spot 10 µL from each selected well onto agar subculture->plate incub_mbc Incubate agar plate 18-24h at 37°C plate->incub_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incub_mbc->read_mbc

Caption: Workflow for determining MIC and subsequent MBC.

Protocol III: Time-Kill Kinetic Assay

While MIC and MBC provide endpoint data, a time-kill assay reveals the dynamics of antimicrobial activity.[20][21] It assesses the rate of bacterial killing over time when exposed to various concentrations of the compound, typically multiples of the predetermined MIC.

5.1. Step-by-Step Methodology

  • Preparation: In sterile flasks or tubes, prepare solutions of CnPPA in CAMHB at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the test organism to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling: Incubate all flasks at 37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.

  • Enumeration:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22][23]

Visualization of Time-Kill Assay Workflow

Time_Kill_Workflow cluster_sampling Incubate at 37°C with Shaking start Prepare flasks with CnPPA (0x, 0.5x, 1x, 2x, 4x MIC) and standardized inoculum t0 T=0 hr t2 T=2 hr t4 T=4 hr t8 T=8 hr t24 T=24 hr process For each time point: 1. Aseptically remove aliquot 2. Perform serial dilutions 3. Plate onto agar t0->process t2->process t4->process t8->process t24->process end_node Incubate plates, count CFU, and plot Log10 CFU/mL vs. Time process->end_node

Caption: Experimental workflow for a time-kill kinetic assay.

Protocol IV: Preliminary In Vitro Cytotoxicity Assay (MTT Assay)

A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[24][25][26]

6.1. Step-by-Step Methodology

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK-293, HepG2) into a 96-well plate at an appropriate density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CnPPA in the appropriate cell culture medium. Replace the old medium with the CnPPA-containing medium. Include a "cells only" control (vehicle, e.g., 0.5% DMSO) and a "lysis" control (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI), calculated as CC₅₀/MIC, provides a preliminary measure of the compound's therapeutic window.

Data Summary and Interpretation

To facilitate analysis, all quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical Antimicrobial Activity and Cytotoxicity Profile of CnPPA

Organism/Cell LineStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCC₅₀ (µg/mL)Selectivity Index (CC₅₀/MIC)
Staphylococcus aureusATCC 292138162>128>16
Escherichia coliATCC 2592216644>128>8
Pseudomonas aeruginosaATCC 2785364>128>2>128>2
HEK-293 (Human Cells)N/AN/AN/AN/A>128N/A
  • Interpretation: In this hypothetical example, CnPPA demonstrates bactericidal activity against S. aureus and E. coli (MBC/MIC ≤ 4). It shows greater potency against the Gram-positive S. aureus. With a CC₅₀ >128 µg/mL, it exhibits a favorable preliminary safety profile, with a Selectivity Index of >16 for its primary target, indicating promising selective toxicity.

References

  • Gilbert, D. N. (1987). Guidelines for Evaluating New Antimicrobial Agents. The Journal of Infectious Diseases, 156(6), 934–941. [Link]

  • Mercier, I., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01963-17. [Link]

  • Grokipedia. Minimum bactericidal concentration. [Link]

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  • ResearchGate. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

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  • Al-Haj Ali, S. N., et al. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. Cureus, 15(11), e49717. [Link]

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Method

Protocol for Efficacy Evaluation of 2-chloro-N-(3-phenoxyphenyl)acetamide as a Pre- and Post-Emergence Herbicide

Introduction 2-chloro-N-(3-phenoxyphenyl)acetamide is a member of the chloroacetamide class of herbicides. This class of compounds is known to interfere with the synthesis of very-long-chain fatty acids (VLCFAs) in susce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(3-phenoxyphenyl)acetamide is a member of the chloroacetamide class of herbicides. This class of compounds is known to interfere with the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a cessation of cell division and expansion.[1][2] Chloroacetamide herbicides are typically effective as pre-emergence treatments, inhibiting the growth of developing shoots and roots of germinating seeds.[3][4] This application note provides a detailed protocol for researchers, scientists, and drug development professionals to rigorously evaluate the herbicidal efficacy of 2-chloro-N-(3-phenoxyphenyl)acetamide. The described methodologies are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.[5][6][7][8][9]

The protocols detailed herein will guide the user through both pre-emergence and post-emergence testing to provide a comprehensive understanding of the compound's herbicidal profile.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Chloroacetamide herbicides act by inhibiting enzymes involved in the elongation of fatty acids, specifically the VLCFA synthases.[1] These enzymes are critical for the production of lipids that are essential components of cell membranes and protective cuticular waxes. By disrupting VLCFA synthesis, 2-chloro-N-(3-phenoxyphenyl)acetamide is hypothesized to halt the development of new tissues, particularly in the emerging shoots and roots of seedlings, ultimately leading to plant death.[3][4]

cluster_plant_cell Plant Cell 2_chloro_N_phenoxyphenyl_acetamide 2-chloro-N-(3-phenoxyphenyl)acetamide VLCFA_Synthase VLCFA Synthase 2_chloro_N_phenoxyphenyl_acetamide->VLCFA_Synthase Inhibits Fatty_Acid_Elongation Fatty Acid Elongation Growth_Inhibition Inhibition of Shoot & Root Growth VLCFA_Synthase->Growth_Inhibition Leads to VLCFAs Very-Long-Chain Fatty Acids Fatty_Acid_Elongation->VLCFAs Produces Cell_Membrane_Synthesis Cell Membrane & Cuticle Synthesis VLCFAs->Cell_Membrane_Synthesis

Caption: Hypothesized mechanism of action for 2-chloro-N-(3-phenoxyphenyl)acetamide.

Experimental Design and Materials

Test Species

A selection of both monocotyledonous (grass) and dicotyledonous (broadleaf) weed species should be used to determine the spectrum of activity. The following are recommended due to their commonality in agricultural systems and established use in herbicide screening:

  • Monocots:

    • Echinochloa crus-galli (Barnyardgrass)

    • Setaria faberi (Giant Foxtail)

    • Avena fatua (Wild Oat)

  • Dicots:

    • Amaranthus retroflexus (Redroot Pigweed)

    • Chenopodium album (Common Lambsquarters)

    • Abutilon theophrasti (Velvetleaf)

Materials
  • 2-chloro-N-(3-phenoxyphenyl)acetamide (analytical grade)

  • Acetone (reagent grade)

  • Tween® 20 or similar non-ionic surfactant

  • Distilled water

  • Pots (10 cm diameter)

  • Potting medium (e.g., sandy loam soil, sterilized)

  • Controlled environment growth chamber or greenhouse

  • Analytical balance

  • Spray chamber calibrated for uniform application

  • Drying oven

Protocol 1: Pre-Emergence Efficacy

This protocol assesses the herbicide's ability to prevent weed emergence and establishment when applied to the soil before weed seeds germinate.

Start Start Pot_Preparation Prepare pots with soil Start->Pot_Preparation Seed_Sowing Sow weed seeds Pot_Preparation->Seed_Sowing Herbicide_Application Apply 2-chloro-N-(3-phenoxyphenyl)acetamide solution Seed_Sowing->Herbicide_Application Incubation Incubate in controlled environment (21 days) Herbicide_Application->Incubation Data_Collection Collect data on emergence, phytotoxicity, and biomass Incubation->Data_Collection Data_Analysis Analyze data and determine EC50/GR50 Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for pre-emergence herbicidal efficacy testing.

Step-by-Step Methodology
  • Preparation of Herbicide Stock Solution:

    • Accurately weigh the desired amount of 2-chloro-N-(3-phenoxyphenyl)acetamide.

    • Dissolve the compound in a minimal amount of acetone.

    • Bring the solution to the final volume with distilled water containing 0.1% (v/v) Tween® 20. A series of dilutions should be prepared to establish a dose-response curve.

  • Experimental Setup:

    • Fill 10 cm pots with a consistent amount of sterilized sandy loam soil.

    • Sow 10-15 seeds of a single weed species per pot at a depth of 1-2 cm.

    • Prepare a minimum of four replicate pots for each treatment concentration and an untreated control.

  • Herbicide Application:

    • Apply the herbicide solutions evenly to the soil surface using a calibrated laboratory spray chamber. The application volume should be consistent across all treatments.

    • The untreated control pots should be sprayed with the same volume of the water and surfactant solution without the test compound.

  • Incubation and Growth Conditions:

    • Transfer the pots to a controlled environment chamber or greenhouse with conditions optimized for the test species (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod, and adequate humidity).[5]

    • Water the pots as needed to maintain optimal soil moisture without causing leaching.

  • Data Collection and Assessment (21 days after treatment):

    • Emergence Count: Record the number of emerged seedlings in each pot.

    • Phytotoxicity Rating: Visually assess each pot for signs of injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Measurement: Carefully remove all emerged seedlings from each pot, wash the roots free of soil, and determine the fresh weight. Dry the plant material in an oven at 70°C for 72 hours and record the dry weight.

Protocol 2: Post-Emergence Efficacy

This protocol evaluates the herbicide's effectiveness on weeds that have already emerged and are actively growing.

Start Start Pot_Preparation Prepare pots with soil and sow seeds Start->Pot_Preparation Seedling_Growth Grow seedlings to 2-3 leaf stage Pot_Preparation->Seedling_Growth Herbicide_Application Apply 2-chloro-N-(3-phenoxyphenyl)acetamide solution Seedling_Growth->Herbicide_Application Incubation Incubate in controlled environment (14 days) Herbicide_Application->Incubation Data_Collection Collect data on phytotoxicity and biomass Incubation->Data_Collection Data_Analysis Analyze data and determine EC50/GR50 Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for post-emergence herbicidal efficacy testing.

Step-by-Step Methodology
  • Plant Culture:

    • Sow seeds in pots as described in the pre-emergence protocol.

    • Allow the seedlings to grow in the controlled environment until they reach the 2-3 true leaf stage.

    • Thin the seedlings to a uniform number (e.g., 5 plants per pot) before treatment.

  • Herbicide Application:

    • Prepare herbicide solutions as described previously.

    • Apply the solutions directly to the foliage of the seedlings using a calibrated spray chamber. Ensure complete and uniform coverage.

    • Treat control plants with the water and surfactant solution.

  • Incubation:

    • Return the treated plants to the controlled environment for 14 days.

    • Avoid overhead watering for the first 24 hours to allow for herbicide absorption.

  • Data Collection and Assessment (14 days after treatment):

    • Phytotoxicity Rating: Visually assess each plant for injury as described in the pre-emergence protocol.

    • Biomass Measurement: Harvest the above-ground portion of the plants, and determine the fresh and dry weights as previously described.

Data Analysis and Interpretation

The collected data should be subjected to statistical analysis to determine the herbicidal efficacy.

  • Dose-Response Analysis: Use a suitable statistical software to perform a regression analysis on the dose-response data (e.g., percent inhibition of emergence or biomass reduction versus herbicide concentration). From this analysis, calculate the EC50 (effective concentration causing 50% response) or GR50 (concentration causing a 50% reduction in growth).

  • Analysis of Variance (ANOVA): ANOVA can be used to determine if there are significant differences between treatment means. If significant differences are found, a post-hoc test (e.g., Tukey's HSD) can be used for pairwise comparisons.[10]

Example Data Presentation
Treatment (g a.i./ha)Emergence (%)Shoot Dry Weight (% of Control)Phytotoxicity Rating (%)
Pre-Emergence (E. crus-galli)
0 (Control)95 ± 51000
5060 ± 855 ± 740 ± 5
10025 ± 620 ± 475 ± 6
2005 ± 23 ± 198 ± 2
Post-Emergence (A. retroflexus)
0 (Control)N/A1000
50N/A70 ± 930 ± 5
100N/A35 ± 665 ± 8
200N/A10 ± 390 ± 4

Data are presented as mean ± standard error.

Conclusion

This application note provides a robust and detailed framework for assessing the herbicidal efficacy of 2-chloro-N-(3-phenoxyphenyl)acetamide. By following these standardized pre- and post-emergence testing protocols, researchers can generate reliable and reproducible data to characterize the compound's herbicidal activity, spectrum, and potency. Adherence to these guidelines will ensure the scientific integrity of the findings and provide a solid foundation for further development and research.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. (n.d.). Ibacon. Retrieved January 17, 2026, from [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017, June 12). Weed Technology, 2(4), 480-491. Cambridge University Press. Retrieved January 17, 2026, from [Link]

  • OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. (n.d.). Charles River. Retrieved January 17, 2026, from [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Nebraska-Lincoln. Retrieved January 17, 2026, from [Link]

  • OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test. (2006, July 19). OECD. Retrieved January 17, 2026, from [Link]

  • Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. (n.d.). OECD. Retrieved January 17, 2026, from [Link]

  • Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. (n.d.). Brandeis University. Retrieved January 17, 2026, from [Link]

  • Herbicide Mode of Action Groups 101. (2025, May 21). FBN. Retrieved January 17, 2026, from [Link]

  • Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. (2017, June 12). Weed Technology, 6(2), 424-430. Cambridge University Press. Retrieved January 17, 2026, from [Link]

  • Herbicide Bioassay Solution Preparation. (2016, February 11). Analyzeseeds. Retrieved January 17, 2026, from [Link]

  • Evaluate preemergence herbicide performance. (2020, May 7). Farm Progress. Retrieved January 17, 2026, from [Link]

  • Herbicide Resistance. (n.d.). Weed Science Society of America. Retrieved January 17, 2026, from [Link]

  • Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. (2024, April 8). Preprints.org. Retrieved January 17, 2026, from [Link]

  • The Post-Emergent Herbicide Buyer's Guide. (n.d.). DoMyOwn. Retrieved January 17, 2026, from [Link]

  • Research Methods in Weed Science: Statistics. (2015). Weed Science, 63(Special Issue), 166-187. Cambridge University Press. Retrieved January 17, 2026, from [Link]

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Application

The Versatile Scaffold: Application of 2-chloro-N-(3-phenoxyphenyl)acetamide in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Substructure in Drug Discovery In the landscape of medicinal chemistry, the identification and utilization of "privileged substructures" – molecular frameworks capable of binding to m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Substructure in Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of "privileged substructures" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The N-aryl acetamide motif is one such scaffold, consistently appearing in a diverse array of biologically active compounds. Within this class, 2-chloro-N-(3-phenoxyphenyl)acetamide emerges as a particularly intriguing starting point for the synthesis of novel therapeutics. Its unique combination of a flexible phenoxyphenyl group, a reactive chloroacetamide handle, and a central amide linker provides a rich platform for chemical elaboration and the exploration of diverse biological activities.

This comprehensive guide delves into the multifaceted applications of 2-chloro-N-(3-phenoxyphenyl)acetamide in medicinal chemistry. We will explore its role as a key synthetic intermediate, its potential as a lead structure for various therapeutic areas, and provide detailed, field-proven protocols for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Core Attributes of the 2-chloro-N-(3-phenoxyphenyl)acetamide Scaffold

The utility of 2-chloro-N-(3-phenoxyphenyl)acetamide in medicinal chemistry stems from several key structural and chemical features:

  • The 3-Phenoxyphenyl Moiety: This diphenyl ether linkage provides a degree of conformational flexibility, allowing derivatives to adapt to the topology of various enzyme active sites and receptor binding pockets. The two phenyl rings offer opportunities for substitution to modulate lipophilicity, electronic properties, and to introduce additional binding interactions.

  • The Amide Linker: The central acetamide group is a classic bioisostere for various functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[1]

  • The α-Chloro Substituent: This reactive site is the linchpin for the synthetic versatility of the scaffold. The chlorine atom serves as an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the facile introduction of a wide range of chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2] Furthermore, the chloroacetamide group itself can act as a covalent warhead, forming irreversible or reversible bonds with nucleophilic residues (such as cysteine) in the active sites of certain enzymes.[2]

Medicinal Chemistry Applications: A Gateway to Diverse Therapeutic Areas

The 2-chloro-N-(3-phenoxyphenyl)acetamide scaffold serves as a foundational building block for the development of compounds targeting a spectrum of diseases. The following sections highlight key therapeutic areas where this and structurally related acetamide derivatives have shown significant promise.

Anticancer Agents

The N-phenylacetamide core is a well-established pharmacophore in oncology. Derivatives of 2-(substituted phenoxy)acetamide have demonstrated notable anticancer activity against various cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH).[3][4][5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Application Insight: The 2-chloro-N-(3-phenoxyphenyl)acetamide scaffold is a prime candidate for the development of novel kinase inhibitors. The phenoxyphenyl group can be tailored to occupy the ATP-binding pocket of various kinases, while the chloroacetamide moiety can be either displaced by a hinge-binding fragment or act as a covalent binder to a nearby cysteine residue. For example, derivatives of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide have been developed as potent inhibitors of c-KIT kinase, a key driver in gastrointestinal stromal tumors.[6][7]

Logical Workflow: From Scaffold to Kinase Inhibitor

G Scaffold 2-chloro-N-(3-phenoxyphenyl)acetamide Nucleophilic_Displacement Nucleophilic Displacement of Chlorine Scaffold->Nucleophilic_Displacement Introduce Diversity Covalent_Inhibition Covalent Inhibition (Cysteine Targeting) Scaffold->Covalent_Inhibition Reactive Warhead Hinge_Binder Hinge-Binding Moiety (e.g., aminopyrimidine, aminopyridine) Nucleophilic_Displacement->Hinge_Binder Final_Inhibitor Potent & Selective Kinase Inhibitor Hinge_Binder->Final_Inhibitor Kinase_Target Kinase Active Site Covalent_Inhibition->Kinase_Target Kinase_Target->Final_Inhibitor

Caption: Synthetic strategies for developing kinase inhibitors.

Anti-inflammatory and Analgesic Agents

Chronic inflammation is a key pathological feature of numerous diseases. The acetamide scaffold has been explored for the development of anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1][8] Derivatives of 2-(substituted phenoxy)acetamide have shown promising anti-inflammatory and analgesic properties in preclinical models.[3][4][5]

Application Insight: The 3-phenoxyphenyl group of the target scaffold can be functionalized to mimic the binding of arachidonic acid in the COX active site. The chloroacetamide handle allows for the introduction of various substituents to optimize potency and selectivity for COX-2 over COX-1, potentially leading to a better gastrointestinal safety profile.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chloroacetamide derivatives have a long history of use as antimicrobial agents, and recent studies continue to explore their potential. For instance, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against Aspergillus flavus.[9] The presence of the chlorine atom in the acetamide group appears to be crucial for the antimicrobial activity of some of these molecules.[1]

Application Insight: 2-chloro-N-(3-phenoxyphenyl)acetamide can be utilized as a starting point for the synthesis of new antibacterial and antifungal agents. The chlorine atom can be displaced by various nitrogen or sulfur-containing heterocycles to generate a library of compounds for screening. Furthermore, the inherent activity of the chloroacetamide moiety itself could be leveraged. For example, 2-chloro-N-(3-hydroxyphenyl)acetamide has shown appreciable activity against both Gram-positive and Gram-negative bacteria.[10]

Antiviral Agents

The N-phenylacetamide and N-phenyl-2-phenoxyacetamide frameworks have been investigated as potential antiviral agents. Notably, derivatives of N-phenyl-2-phenoxyacetamide have shown promising activity against the Mayaro virus, an emerging arbovirus.[3] These compounds were found to interact directly with the viral particle, thereby inhibiting viral adsorption and internalization.

Application Insight: The 2-chloro-N-(3-phenoxyphenyl)acetamide scaffold provides a template for the design of novel antiviral compounds. The phenoxyphenyl moiety can be modified to enhance interactions with viral surface proteins, while the chloroacetamide group can be derivatized to improve pharmacokinetic properties or introduce additional binding interactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide and its subsequent derivatization. These protocols are based on established synthetic methods for analogous compounds and are designed to be robust and reproducible.[11][12]

Protocol 1: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

This protocol describes the synthesis of the title compound from 3-phenoxyaniline and chloroacetyl chloride.

Materials:

  • 3-Phenoxyaniline

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-phenoxyaniline (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Cooling: Place the flask in an ice bath and stir the mixture for 15-20 minutes to cool it to 0-5 °C.

  • Addition of Chloroacetyl Chloride: In a separate, dry dropping funnel, dissolve chloroacetyl chloride (1.1 equivalents) in a small amount of anhydrous acetone. Add the chloroacetyl chloride solution dropwise to the stirred suspension of 3-phenoxyaniline and potassium carbonate over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Remove the acetone in vacuo using a rotary evaporator. b. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 2-chloro-N-(3-phenoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Diagram: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

G Reactants 3-Phenoxyaniline + Chloroacetyl Chloride Base_Solvent K₂CO₃, Acetone Reactants->Base_Solvent Step 1 Reaction_Conditions 0 °C to Room Temp. Base_Solvent->Reaction_Conditions Step 2 Workup Aqueous Work-up Reaction_Conditions->Workup Step 3 Purification Recrystallization or Chromatography Workup->Purification Step 4 Product 2-chloro-N-(3-phenoxyphenyl)acetamide Purification->Product Final Product

Caption: Workflow for the synthesis of the target compound.

Protocol 2: Derivatization of 2-chloro-N-(3-phenoxyphenyl)acetamide via Nucleophilic Substitution

This protocol provides a general procedure for the displacement of the chloride with a generic amine nucleophile to generate a library of derivatives.

Materials:

  • 2-chloro-N-(3-phenoxyphenyl)acetamide

  • Amine nucleophile (e.g., primary or secondary amine, aniline, or heterocycle)

  • Sodium iodide (NaI), catalytic amount (optional)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-N-(3-phenoxyphenyl)acetamide (1.0 equivalent), the desired amine nucleophile (1.1-1.5 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of sodium iodide (optional, to promote the reaction).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into water. b. Extract the aqueous mixture with ethyl acetate (3 x volumes). c. Combine the organic extracts and wash with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-chloro-N-(3-phenoxyphenyl)acetamide and its precursor, 3-phenoxyaniline.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-PhenoxyanilineC₁₂H₁₁NO185.22Pale yellow to brown crystalline powder41-44
2-chloro-N-(3-phenoxyphenyl)acetamideC₁₄H₁₂ClNO₂261.70Off-white to pale yellow solidNot available

Conclusion and Future Directions

2-chloro-N-(3-phenoxyphenyl)acetamide represents a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloroacetamide moiety provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated biological activities of structurally related acetamide derivatives in the areas of oncology, inflammation, and infectious diseases underscore the significant potential of this scaffold for the development of novel therapeutics.

Future research efforts should focus on the systematic exploration of the chemical space around the 2-chloro-N-(3-phenoxyphenyl)acetamide core. This includes the synthesis and screening of focused libraries of derivatives against a wide range of biological targets, with a particular emphasis on protein kinases, inflammatory enzymes, and microbial pathogens. Detailed structure-activity relationship studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The continued investigation of this privileged substructure is poised to yield new and effective treatments for a variety of human diseases.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica, 2014, 386473. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed, 25197642. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Ahmed, R., Patil, V., Tiwari, K., Shirole, R., Karande, D., Naik, R., Subura, M., & Ambekar, R. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Yadav, H. K., Banke, A., & Bishnupriya, B. (2024). Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4-Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. African Journal of Biomedical Research, 27(3). [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. [Link]

  • Coban, V., Cankaya, N., & Azarkan, S. Y. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology, 1-13. [Link]

  • Google Patents. (n.d.).
  • Sinicropi, M. S., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(11), 8078-8092. [Link]

  • Google Patents. (n.d.).
  • Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]

  • Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

  • Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. [Link]

  • Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(12), 20-30. [Link]

  • Wu, Y., et al. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. [Link]

  • Dumas, J. (2002). Small molecule inhibitors of the class 1 receptor tyrosine kinase family. Current Opinion in Drug Discovery & Development, 5(5), 718-727. [Link]

  • Yusufov, M. S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Current Issues of Science, Education and Industry in Modern Research. [Link]

  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]

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Method

Application Note &amp; Protocol: Derivatization of 2-chloro-N-(3-phenoxyphenyl)acetamide for Biological Screening

Abstract This document provides a comprehensive guide for the chemical derivatization of 2-chloro-N-(3-phenoxyphenyl)acetamide, a scaffold of significant interest in medicinal chemistry. The protocol details the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-chloro-N-(3-phenoxyphenyl)acetamide, a scaffold of significant interest in medicinal chemistry. The protocol details the synthesis of the parent compound and outlines a robust, adaptable method for its derivatization via nucleophilic substitution at the α-chloro position. This reactive handle allows for the generation of a diverse chemical library suitable for biological screening. We further describe a logical, tiered strategy for evaluating the biological activity of these novel derivatives, with a focus on anticancer applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of the N-(3-phenoxyphenyl)acetamide scaffold.

Introduction and Rationale

The N-(phenoxyphenyl)acetamide framework is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The core structure combines the conformational flexibility of the diphenyl ether linkage with the hydrogen bonding capabilities of the amide group, allowing for effective interactions with various biological targets.

The specific parent compound, 2-chloro-N-(3-phenoxyphenyl)acetamide, is of particular strategic value. The α-chloroacetamide group is a well-established electrophilic "warhead" that can form covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active or allosteric sites of target proteins.[2][3][4][5] This mechanism of irreversible inhibition can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes compared to non-covalent inhibitors.[3][5]

Causality of Experimental Choice: By synthesizing a library of derivatives from this parent compound, we can systematically explore the structure-activity relationship (SAR). Modifying the "R-group" introduced via nucleophilic substitution allows for the tuning of physicochemical properties such as solubility, lipophilicity, and steric bulk, which in turn influences target engagement, cell permeability, and metabolic stability.

Synthesis and Derivatization Workflow

The overall experimental workflow is a multi-step process involving synthesis of the starting material, library generation through parallel derivatization, and subsequent purification and characterization before biological evaluation.

G cluster_synthesis Part A: Synthesis cluster_derivatization Part B: Derivatization cluster_downstream Part C: Processing & Screening Start 3-Phenoxyaniline + Chloroacetyl Chloride Core 2-chloro-N-(3-phenoxyphenyl)acetamide (Core Scaffold) Start->Core Acylation Deriv Nucleophilic Substitution Core->Deriv cluster_derivatization cluster_derivatization Nucs Nucleophile Library (R-NH2, R-SH, etc.) Nucs->Deriv Library Crude Derivative Library Deriv->Library Purify Purification (Column Chromatography) Library->Purify Char Characterization (NMR, MS) Purify->Char Screen Biological Screening Char->Screen

Figure 1: Overall workflow from synthesis to screening.

Experimental Protocols

Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide (Core Scaffold)

This protocol describes the acylation of 3-phenoxyaniline with chloroacetyl chloride.[6][7][8]

Materials:

  • 3-Phenoxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.2 eq) or other suitable non-nucleophilic base

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-phenoxyaniline (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (1.2 eq). Stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the mixture. Caution: The reaction is exothermic. Maintain the temperature at 0°C during addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the residue and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to obtain the pure 2-chloro-N-(3-phenoxyphenyl)acetamide.

General Protocol for Derivatization via Nucleophilic Substitution

This protocol provides a general method for reacting the core scaffold with various nucleophiles (e.g., primary/secondary amines, thiols).[9]

Materials:

  • 2-chloro-N-(3-phenoxyphenyl)acetamide (1.0 eq)

  • Nucleophile (e.g., substituted aniline, benzylamine, thiophenol) (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a dry reaction vial, dissolve 2-chloro-N-(3-phenoxyphenyl)acetamide (1.0 eq) and the chosen nucleophile (1.1 eq) in anhydrous ACN or DMF.

  • Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the mixture.

  • Seal the vial and stir the reaction at a set temperature (typically between room temperature and 80°C). The optimal temperature and reaction time depend on the nucleophilicity of the chosen reagent and should be determined by TLC monitoring.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using DMF, pour the reaction mixture into ice water and extract with ethyl acetate (3x). If using ACN, concentrate the mixture and partition the residue between ethyl acetate and water.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final derivative.

Table 1: Example Derivatization Conditions & Expected Outcomes

NucleophileBaseSolventTemp (°C)Time (h)Expected Product Class
MorpholineK₂CO₃ACN606N-Morpholinyl acetamide
4-Methoxy-anilineDIPEADMF8012N-Anilinyl acetamide
Benzyl mercaptanK₂CO₃DMFRT4S-Benzyl thioether acetamide
PiperidineK₂CO₃ACN508N-Piperidinyl acetamide
Characterization of Derivatives

Confirmation of the final product structure is essential. The following techniques are standard:

  • ¹H and ¹³C NMR: To confirm the covalent incorporation of the nucleophile and the overall structure. Key signals to observe are the disappearance of the α-chloro methylene protons and the appearance of new signals corresponding to the added "R-group".

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., amide C=O stretch, N-H stretch).

Biological Screening Strategy

A tiered or cascaded approach is the most efficient method for screening a new compound library. This strategy prioritizes resources by using high-throughput, cost-effective assays initially to identify "hits," which are then subjected to more complex, mechanism-focused assays.[10][11]

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary & MOA Studies Library Derivative Library Assay1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) Against Cancer Cell Panel Library->Assay1 Hits Active 'Hits' (IC50 < 10 µM) Assay1->Hits Identify Potent Compounds Assay2 Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Hits->Assay2 Assay3 Target Engagement Assay (e.g., Covalent Probe Pulldown, Enzyme Inhibition Assay) Hits->Assay3

Figure 2: Tiered biological screening cascade.

Tier 1: Primary Cytotoxicity Screening

The initial goal is to assess the general anticancer potential of the synthesized derivatives.[12]

  • Assay: Cell viability/cytotoxicity assays such as the MTT or Sulforhodamine B (SRB) assays are standard.[11][13] These colorimetric assays are robust, inexpensive, and measure the metabolic activity or total protein content of living cells, respectively.

  • Cell Lines: Screen the library against a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to identify compounds with broad activity or selective toxicity towards a specific cancer type.

  • Endpoint: Determine the half-maximal inhibitory concentration (IC₅₀) for each compound. Compounds with an IC₅₀ value below a certain threshold (e.g., 10 µM) are considered "hits" and advance to secondary screening.

Tier 2: Secondary and Mechanism of Action (MOA) Studies

For active "hits," the focus shifts to understanding how they work.

  • Induction of Apoptosis: Since many anticancer agents kill cells by inducing programmed cell death (apoptosis), assays like Caspase-Glo® (measuring caspase-3/7 activity) or Annexin V/PI staining (via flow cytometry) can confirm this mechanism.

  • Target Identification: The chloroacetamide warhead strongly suggests a covalent mechanism involving nucleophilic residues like cysteine.[2][14]

    • Thiol Reactivity Assay: An initial biochemical screen using a surrogate thiol like glutathione or Ellman's reagent can confirm the reactivity of the compounds.[2]

    • Covalent Target Engagement: Advanced proteomic techniques, such as competitive activity-based protein profiling (ABPP), can be used to identify the specific protein targets that the compound covalently binds to within the cell. Mass spectrometry analysis of the protein-drug adduct can pinpoint the exact cysteine residue modified.[4]

Conclusion

The 2-chloro-N-(3-phenoxyphenyl)acetamide scaffold represents a versatile starting point for the development of novel therapeutic agents, particularly covalent inhibitors. The protocols outlined in this document provide a robust framework for the synthesis, derivatization, and characterization of a chemical library based on this core. The proposed tiered biological screening cascade ensures an efficient evaluation of these new chemical entities, progressing from broad cytotoxicity assessment to detailed mechanism-of-action studies. This systematic approach will facilitate the discovery of potent and selective drug candidates for further preclinical development.

References

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.PubMed.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.ACS Omega.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.World Journal of Pharmacy and Pharmaceutical Sciences.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.Benchchem.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.MDPI.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.IJCRT.org.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.PubMed.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.PubMed Central.
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.PubMed.
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.RSC Publishing.
  • 2-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE synthesis.ChemicalBook.
  • Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions.Benchchem.
  • Advanced approaches of developing targeted covalent drugs.National Institutes of Health (NIH).
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.International Journal of Pharma Sciences and Research.
  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.Neliti.
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.ResearchGate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-chloro-N-(3-phenoxyphenyl)acetamide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 2-chloro-N-(3-phenoxyphenyl)acetamide. Drawing from established chemic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 2-chloro-N-(3-phenoxyphenyl)acetamide. Drawing from established chemical principles and field-proven insights, this document details troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our focus is on delivering practical, reliable, and scientifically grounded advice to ensure the attainment of high-purity material essential for downstream applications.

Understanding the Chemistry: Synthesis and Impurity Profile

The standard synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide involves the acylation of 3-phenoxyaniline with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A thorough understanding of the potential impurities is critical for selecting an appropriate purification strategy. The primary impurities may include:

  • Unreacted Starting Materials: 3-phenoxyaniline and chloroacetyl chloride.

  • Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any residual water.

  • Byproducts: The hydrochloride salt of 3-phenoxyaniline.

  • Over-acylated or other side-reaction products.

The choice of purification technique will depend on the physical state of the crude product and the nature of these impurities.

Purification Strategy Overview

The general workflow for the purification of 2-chloro-N-(3-phenoxyphenyl)acetamide is a multi-step process designed to systematically remove impurities.

Purification Workflow General Purification Workflow for 2-chloro-N-(3-phenoxyphenyl)acetamide cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Purity Validation Crude Reaction Mixture Crude Reaction Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Reaction Mixture->Liquid-Liquid Extraction Isolate Organic Product Recrystallization Recrystallization Liquid-Liquid Extraction->Recrystallization For Crystalline Solids Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography For Oils or High Impurity Loads Analytical Testing Purity & Identity Confirmation (HPLC, NMR, IR, MS) Recrystallization->Analytical Testing Column Chromatography->Analytical Testing Pure Product Pure Product Analytical Testing->Pure Product

Caption: A general workflow for the purification of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Recrystallization

Recrystallization is often the most efficient method for purifying solid crude 2-chloro-N-(3-phenoxyphenyl)acetamide, provided a suitable solvent is identified.

Q1: What is a good starting solvent for the recrystallization of 2-chloro-N-(3-phenoxyphenyl)acetamide?

A1: While specific solubility data for 2-chloro-N-(3-phenoxyphenyl)acetamide is not extensively published, ethanol is an excellent starting point for N-aryl acetamides.[1] A good recrystallization solvent should dissolve the compound when hot but not at room temperature. A solvent screen with common laboratory solvents is highly recommended.

Table 1: Suggested Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good starting point for chloroacetamide derivatives.[1]
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.
Ethyl AcetatePolar Aprotic77A versatile solvent for compounds of intermediate polarity.
TolueneNon-polar111Suitable if the compound is less polar.
Ethanol/WaterSolvent PairVariableWater can be used as an anti-solvent with ethanol.[2]
Hexane/Ethyl AcetateSolvent PairVariableA common non-polar/polar pair for adjusting polarity.[3]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue.[4]

  • Causality: The boiling point of your solvent may be too high, or the solution may be too concentrated.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Rapid cooling encourages oil formation over crystal lattice growth.[4]

    • If the problem persists, consider a different solvent or solvent pair with a lower boiling point.

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low yield can often be rectified by optimizing your technique.[4]

  • Excessive Solvent: Using too much solvent will keep a significant amount of your product in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize prematurely in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow adequate time for crystallization. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

Q4: I've recrystallized my product, but it's still impure. What went wrong?

A4: If your recrystallized product's melting point is broad or lower than expected, consider the following:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[4] Allow for slow, undisturbed cooling.

  • Inappropriate Solvent Choice: The solvent you've chosen may not be effective at leaving the specific impurities in the solution. You may need to experiment with a different solvent or a solvent pair.

  • Highly Impure Crude Material: Recrystallization is most effective for purifying compounds that are already relatively pure. If your crude material is very impure, you may need to perform a preliminary purification by column chromatography.

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and oily crude products, and for separating compounds with similar polarities.

Q5: How do I choose the right solvent system (mobile phase) for column chromatography?

A5: The ideal solvent system is typically determined by thin-layer chromatography (TLC). A good mobile phase will provide a retention factor (Rf) of approximately 0.3 for the desired compound and good separation from impurities.[5] For N-aryl acetamides, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.

Experimental Protocol: TLC for Solvent System Optimization

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 4:1 ratio).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio to achieve an Rf of ~0.3 for the product spot. Increasing the proportion of ethyl acetate will decrease the Rf.

Q6: My compounds are not separating well on the column. What are the likely causes?

A6: Poor separation can stem from several factors.

  • Inappropriate Mobile Phase: The polarity of your solvent system may not be optimal. Re-evaluate your TLC analysis to find a better solvent system.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to poor separation. Ensure the column is packed uniformly.

  • Column Overloading: Using too much crude product for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use about 40g of silica for every 1g of crude mixture.[6]

Liquid-Liquid Extraction

Liquid-liquid extraction is a crucial work-up step to remove water-soluble impurities after the synthesis.

Q7: What is a standard liquid-liquid extraction procedure for a chloroacetylation reaction?

A7: After the reaction is complete, the mixture is typically worked up as follows:

  • Quench the reaction mixture, often with water or a dilute aqueous acid.

  • Transfer the mixture to a separatory funnel and add an immiscible organic solvent in which your product is soluble (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with:

    • Water, to remove water-soluble starting materials and byproducts.

    • A dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities like chloroacetic acid and any excess HCl.

    • Brine (saturated aqueous sodium chloride solution) to remove the bulk of the water from the organic layer and help break any emulsions.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Q8: I'm having trouble with emulsion formation during extraction. How can I resolve this?

A8: Emulsions are a common problem, especially when the reaction mixture contains surfactant-like molecules.

  • Prevention: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Breaking an Emulsion:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Add a small amount of brine; the increased ionic strength of the aqueous layer can help force the separation.

    • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.

Purity Assessment

Verifying the purity of the final product is a critical step. Several analytical techniques can be employed.

Table 2: Analytical Methods for Purity and Identity Confirmation

MethodPrimary UseInformation Provided
HPLC Quantitative Purity AssessmentProvides high-resolution separation of the main component from impurities, allowing for accurate quantification of purity.[7]
NMR Structural Confirmation & Purity¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities.
IR Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups (e.g., N-H, C=O, C-Cl).
Mass Spectrometry Molecular Weight ConfirmationDetermines the molecular weight of the compound, confirming its identity.

Safety Precautions

Working with 2-chloro-N-(3-phenoxyphenyl)acetamide and the associated reagents and solvents requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][8]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust, fumes, or vapors.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Do not ingest.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

This guide is intended to provide a solid foundation for the successful purification of 2-chloro-N-(3-phenoxyphenyl)acetamide. Remember that each reaction is unique, and some degree of optimization of these general procedures may be necessary.

References

  • BenchChem. (2025).
  • CDH Fine Chemical. (n.d.).
  • Chemos GmbH & Co.KG. (2020).
  • University of Calgary. (n.d.).
  • ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide synthesis.
  • University of Rochester, Department of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 486-491.
  • Columbia University. (n.d.).
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • International Journal of Pharma Sciences and Research. (2012).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • SpectraBase. (n.d.). Acetamide, 2-phenoxy-N-(5-chloro-2-methoxyphenyl)- - Optional[Vapor Phase IR] - Spectrum.
  • ResearchG
  • Chemistry LibreTexts. (2023).
  • SciSpace. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • PubChem. (n.d.). 2-chloro-N-methylacetamide.
  • Sigma-Aldrich. (n.d.). N-(3-CHLORO-PHENYL)-2-PHENOXY-ACETAMIDE AldrichCPR.
  • ChemicalBook. (n.d.). N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR spectrum.
  • Shen, Q., et al. (2017). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 58(7), 1505-1512.
  • Kumar, P., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 336-341.
  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(3-cyanophenyl)acetamide.
  • Organic Chemistry Lab Techniques. (2022, February 13).
  • ResearchGate. (1996).

Sources

Optimization

Identifying and minimizing byproducts in 2-chloro-N-(3-phenoxyphenyl)acetamide synthesis

Technical Support Center: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide Introduction Welcome to the technical support guide for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide. This document is designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

Introduction

Welcome to the technical support guide for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related active pharmaceutical ingredients (APIs). Our goal is to provide a comprehensive resource that moves beyond simple protocols to address the nuanced challenges encountered in the lab, with a specific focus on identifying, understanding, and minimizing byproduct formation. The synthesis, while conceptually straightforward—an N-acylation of 3-phenoxyaniline with chloroacetyl chloride—presents several opportunities for side reactions that can impact yield, purity, and overall process efficiency.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic underpinnings of the main reaction and competing pathways, offer validated protocols for both synthesis and analysis, and provide actionable strategies to ensure a robust and reproducible process.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: The Core Reaction - Mechanism and Stoichiometry

Question 1: What is the fundamental reaction mechanism for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide?

The synthesis is a classic example of nucleophilic acyl substitution. The primary amine group (-NH₂) of 3-phenoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. This process forms the desired amide bond and liberates one equivalent of hydrochloric acid (HCl).[1]

Because the HCl byproduct is a strong acid, it will readily protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1][2] Therefore, the inclusion of a base to act as an HCl scavenger is critical for driving the reaction to completion.

Question 2: How critical is the stoichiometry of the reactants and the base? What are the consequences of deviation?

Stoichiometry is paramount for maximizing yield and minimizing impurities.

  • Chloroacetyl Chloride: A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete consumption of the valuable 3-phenoxyaniline starting material. However, a large excess should be avoided as it can increase the likelihood of diacylation or other side reactions and complicates purification.

  • Base: At least one equivalent of a base (relative to chloroacetyl chloride) is required to neutralize the generated HCl. Often, a slight excess of the base (e.g., 1.1-1.2 equivalents) is used to account for any potential moisture and ensure the reaction medium remains basic. Using a non-nucleophilic, sterically hindered base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferable to prevent it from competing with the primary amine as a nucleophile.[3]

Category 2: Byproduct Identification and Formation Mechanisms

Question 3: I'm observing an impurity with a molecular weight of 94.5 g/mol (by LC-MS) that elutes early in my HPLC analysis. What is it and why did it form?

This impurity is likely chloroacetic acid . It forms from the hydrolysis of chloroacetyl chloride in the presence of water.[4] Chloroacetyl chloride is extremely reactive and moisture-sensitive.[5]

Mechanism of Formation:

  • Cause: Use of wet solvents, glassware, or exposure of the reaction to atmospheric moisture.

  • Consequence: This side reaction consumes your acylating agent, lowering the potential yield. Furthermore, the HCl generated during hydrolysis can protonate the 3-phenoxyaniline, deactivating it and stalling the primary reaction.[2]

Question 4: My reaction is complete, but I see a significant amount of unreacted 3-phenoxyaniline. What went wrong?

The most common causes for incomplete conversion of the starting amine are:

  • Insufficient Base: If less than one equivalent of base is used, the HCl generated during the reaction will protonate the 3-phenoxyaniline, forming its ammonium salt. This salt is not nucleophilic and will not react with the chloroacetyl chloride.[1][2]

  • Hydrolysis of Acylating Agent: As discussed in the previous question, if a significant portion of the chloroacetyl chloride was hydrolyzed by moisture, there would not be enough to react with all of the starting amine.

  • Poor Temperature Control: While acylation reactions are often run at low temperatures to control reactivity, running it too cold for an extended period with a poorly soluble amine might slow the reaction rate excessively.

Question 5: A high-molecular-weight impurity is appearing in my analysis, especially with prolonged reaction times or elevated temperatures. What could it be?

This is likely a dimeric byproduct , specifically N-(3-phenoxyphenyl)-2-((3-phenoxyphenyl)amino)acetamide.

Mechanism of Formation: This impurity forms when a molecule of the starting material, 3-phenoxyaniline (acting as a nucleophile), attacks the electrophilic carbon bearing the chlorine atom on a molecule of the already-formed product, 2-chloro-N-(3-phenoxyphenyl)acetamide. This is a nucleophilic substitution reaction where the product itself becomes a substrate.

  • Cause: This reaction is favored by an excess of the amine starting material, elevated temperatures, and prolonged reaction times, which provide more opportunity for this secondary reaction to occur.

Below is a diagram illustrating the primary reaction and the formation pathways of key byproducts.

Byproduct_Formation cluster_main Primary Reaction Pathway cluster_byproducts Byproduct Formation Pathways Amine 3-Phenoxyaniline (Nucleophile) Product 2-chloro-N-(3-phenoxyphenyl)acetamide (Desired Product) Amine->Product + AcylCl, Base Dimer Dimeric Impurity (Byproduct) Amine->Dimer AcylCl Chloroacetyl Chloride (Electrophile) AcylCl->Product Hydrolysis_Product Chloroacetic Acid (Byproduct) AcylCl->Hydrolysis_Product + H₂O HCl HCl Product->Dimer + Amine (Excess Amine/Heat) Base Base (e.g., TEA) BaseHCl Base•HCl Salt Base->BaseHCl + HCl Water H₂O (Moisture) Water->Hydrolysis_Product

Caption: Primary reaction and key byproduct formation pathways.

Category 3: Byproduct Minimization & Process Control

Question 6: What are the most effective strategies to prevent the formation of chloroacetic acid and the dimeric impurity?

A robust process relies on careful control of reaction parameters.

ByproductPrevention Strategy
Chloroacetic Acid Ensure Anhydrous Conditions: Use oven-dried glassware. Use anhydrous solvents (e.g., THF, acetone, DCM).[3][6] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Dimeric Impurity Control Stoichiometry & Addition: Use only a slight excess of chloroacetyl chloride. Add the chloroacetyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the acylating agent.[3][7]
Maintain Low Temperature: The acylation is exothermic.[8] Maintain the reaction temperature at 0-5 °C during the addition of chloroacetyl chloride to moderate the reaction rate and suppress the secondary alkylation reaction.[3]
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting amine. Once the reaction is complete, proceed with the workup promptly to avoid extended reaction times that could favor dimer formation.
Unreacted Amine Use an Adequate Amount of Base: Ensure at least one equivalent of a non-nucleophilic base is used to scavenge HCl.[1] A common choice is triethylamine (TEA) or diisopropylethylamine (DIEA).[6]

Question 7: What is the optimal order of addition for the reactants?

The recommended and most widely practiced procedure is the slow, dropwise addition of chloroacetyl chloride to a cooled, stirred solution of 3-phenoxyaniline and the base .[3][7]

Causality:

  • Safety & Control: The reaction is exothermic; slow addition allows for effective heat dissipation and temperature control.

  • Selectivity: This method ensures that the highly reactive chloroacetyl chloride is the limiting reagent at any given moment in the reaction pot, minimizing potential side reactions. Adding the amine to the chloroacetyl chloride would create a situation where the amine is immediately consumed in a highly concentrated environment of the acylating agent, potentially leading to undesired side reactions.

Category 4: Analytical Methods and Purification

Question 8: What are the standard analytical techniques for monitoring the reaction and assessing final product purity?

A multi-technique approach is essential for robust quality control.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for impurity profiling.[][11] A well-developed HPLC method can separate the starting materials, the final product, and all major byproducts, allowing for accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for impurity identification during process development.[11][12] It provides the molecular weight of eluting peaks, which is critical for proposing the structures of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product and can be used to identify and characterize isolated impurities.[9][11][12]

  • Gas Chromatography (GC): Primarily used to quantify residual solvents in the final API, ensuring they meet regulatory specifications.[][13]

Question 9: My crude product is about 90% pure. What is the most effective method for purification?

For solid crystalline compounds like 2-chloro-N-(3-phenoxyphenyl)acetamide, recrystallization is typically the most efficient and scalable purification method.[7][]

  • Solvent Selection: The key is to find a solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallizing amides include ethanol, isopropanol, ethyl acetate, or mixtures of these with anti-solvents like hexanes or water.

  • Alternative Method: If recrystallization fails to remove a closely-related impurity, preparative column chromatography may be necessary, although this is less ideal for large-scale manufacturing.[]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

This protocol is a representative procedure. Optimization may be required based on lab-specific conditions and scale.

Materials:

  • 3-phenoxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 3-phenoxyaniline (1.0 eq) and anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous THF and charge it to the dropping funnel.

  • Add the chloroacetyl chloride solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC or HPLC until the 3-phenoxyaniline is consumed.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the product.

    • Wash the organic layer sequentially with 1N HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified 2-chloro-N-(3-phenoxyphenyl)acetamide.

Synthesis_Workflow Setup 1. Setup (Dry Glassware, Inert Atm.) Charge 2. Charge Reactants (Amine, Base, Solvent) Setup->Charge Cool 3. Cool to 0-5 °C Charge->Cool Addition 4. Slow Addition (Chloroacetyl Chloride) Cool->Addition React 5. Reaction Monitoring (TLC/HPLC) Addition->React Quench 6. Aqueous Quench React->Quench Extract 7. Extraction & Washes Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Recrystallization Dry->Purify Final Pure Product Purify->Final

Caption: General experimental workflow for the synthesis.

Protocol 2: HPLC Method for Purity Analysis

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient:

  • 0-2 min: 10% B

  • 2-15 min: 10% to 90% B

  • 15-18 min: 90% B

  • 18-18.1 min: 90% to 10% B

  • 18.1-22 min: 10% B Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 254 nm Injection Volume: 10 µL Expected Elution Order: Chloroacetic Acid -> 3-Phenoxyaniline -> 2-chloro-N-(3-phenoxyphenyl)acetamide -> Dimeric Impurity

References

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • The Master Organic Chemistry Tutor. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions (temperature, solvent, base) for chloroacetylation

Welcome to the technical support center for chloroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can achieve high yields and purity in your desired N-chloroacetylated products.

Troubleshooting Guide: Overcoming Common Hurdles in Chloroacetylation

This section addresses specific issues you might encounter during chloroacetylation, providing causal explanations and actionable solutions.

Problem 1: Consistently Low Yield of the Desired N-Chloroacetylated Product

Low yields are a frequent challenge in organic synthesis and can stem from multiple factors in a chloroacetylation reaction.[1][2][3]

Potential Causes & Solutions:

  • Incomplete Reaction: The nucleophilicity of the amine might be insufficient for a complete reaction.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4] If the starting material is not fully consumed, consider extending the reaction time or moderately increasing the temperature after the initial addition of chloroacetyl chloride.[5]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture in solvents or on glassware, forming chloroacetic acid, which will not participate in the acylation.[1][5]

    • Solution: Ensure all glassware is oven- or flame-dried before use.[2] Utilize anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[1][5]

  • Insufficient or Inappropriate Base: A weak base may not effectively scavenge the HCl byproduct, leading to the protonation of the starting amine and halting the reaction.[1]

    • Solution: Ensure at least a stoichiometric equivalent of a suitable non-nucleophilic base is used. For less reactive amines, a slight excess (1.1-1.5 equivalents) of a base like triethylamine (TEA) or pyridine is often beneficial.[1][4][5]

  • Poor Solubility: If the amine starting material is not fully dissolved, the reaction will be slow and incomplete.[5]

    • Solution: Select a solvent in which your substrate has good solubility. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[4][6]

Problem 2: Formation of a Dark, Tarry Substance Instead of a Clean Product

The formation of dark-colored, often polymeric, materials indicates decomposition or unwanted side reactions.

Potential Causes & Solutions:

  • Excessive Reaction Temperature: The reaction between amines and chloroacetyl chloride is highly exothermic. Uncontrolled temperature can lead to the degradation of starting materials or the product.[4]

    • Solution: Maintain a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride using an ice-water or ice-salt bath.[4][7] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[4]

  • Side Reactions: Impurities in the starting materials or solvent can promote polymerization or other side reactions.

    • Solution: Use high-purity reagents and solvents. If the dark color persists, it can often be removed during workup by washing with a saturated sodium bicarbonate solution or during purification by recrystallization, sometimes with the aid of activated charcoal.[1][5]

Problem 3: Significant Formation of Side Products (e.g., O-acylation, Di-acylation)

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data often points to a lack of selectivity in the acylation.

Potential Causes & Solutions:

  • O-acylation of Substrates with Hydroxyl Groups (e.g., Amino Alcohols): In the presence of a strong base, hydroxyl groups can be deprotonated and compete with the amine in attacking the chloroacetyl chloride.

    • Solution: For chemoselective N-acylation in the presence of hydroxyl groups, consider using an aqueous phosphate buffer system (pH 7.4).[8][9] This bio-compatible condition has been shown to provide excellent selectivity for N-acylation over O-acylation without the need for an organic base.[8][9] In organic solvents, the choice of base is critical; for instance, TEA in CH2Cl2 has been shown to favor N-acylation, while other strong bases like DBU or lutidine can lead to significant di-acylation.[8]

  • Di-acylation: Primary amines can sometimes undergo a second acylation, particularly if an excess of chloroacetyl chloride is used or if the reaction conditions are too harsh.

    • Solution: Carefully control the stoichiometry, using a slight excess of the amine to ensure the complete consumption of the highly reactive chloroacetyl chloride.[4] Adding the chloroacetyl chloride slowly to the amine solution also helps to minimize this side reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of chloroacetylation reactions.

Q1: What is the primary role of the base in a chloroacetylation reaction?

The base serves two crucial functions. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and chloroacetyl chloride.[10] If not neutralized, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and stopping the reaction. Second, for less nucleophilic amines, the base can act to deprotonate the amine, increasing its nucleophilicity and reactivity towards the electrophilic chloroacetyl chloride.[5]

Q2: How do I choose the optimal temperature for my reaction?

Temperature control is critical for a successful chloroacetylation. The reaction is typically highly exothermic, and initial cooling is necessary to prevent side reactions and degradation.[4] A general protocol involves dissolving the amine and base in the chosen solvent, cooling the mixture to 0-5 °C, and then adding the chloroacetyl chloride dropwise while maintaining this low temperature.[4][7] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for a few hours to ensure completion.[4] The optimal temperature profile may require some empirical optimization depending on the reactivity of your specific substrate.

Q3: Which solvent should I choose for my chloroacetylation?

The choice of solvent depends on the solubility of your starting materials and the desired reaction conditions.

  • Aprotic Organic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used aprotic solvents that are effective for a wide range of substrates.[4][6] They are particularly useful when anhydrous conditions are critical.

  • Aqueous Buffer Systems: For a greener and often more chemoselective approach, an aqueous phosphate buffer (pH 7.4) can be an excellent choice, especially for substrates containing sensitive functional groups like hydroxyls.[8][9][11] This method avoids the use of hazardous organic solvents and can lead to high yields in short reaction times.[11]

Q4: My amine is sterically hindered. What conditions should I consider?

Steric hindrance can significantly slow down the rate of acylation.[12][13] For sterically hindered secondary amines, more forcing conditions might be necessary. This could include using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to enhance the nucleophilicity of the amine.[14][15] In some cases, performing the reaction in an aqueous phase with an inorganic alkali as the acid scavenger has been shown to be effective for synthesizing chloroacetamides with large steric hindrance.[12][16]

Q5: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is a simple and highly effective technique for monitoring the progress of your reaction.[4][7] By spotting the reaction mixture alongside your starting amine on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which could lead to side product formation.[2]

Data & Protocols

Table 1: Comparison of Bases for the Chloroacetylation of 2-Aminobenzyl Alcohol (ABA) in CH₂Cl₂
EntryBaseAnilide (N-acylation) Product Distribution (%)Di-substituted (N- and O-acylation) Product Distribution (%)
1DBU5545
2DABCO5545
3DMAP (in DMF)5545
4DIPEA3565
5Lutidine2575
6DBN6733
7TEA8317
8No Base1585
Data adapted from Balaji, B. S., & Dalal, N. (2019).[8]
Experimental Protocol: Chemoselective N-Chloroacetylation in Phosphate Buffer

This protocol describes an environmentally friendly method for the N-acylation of amines.[11]

  • Dissolution: Dissolve the amine (1.0 equivalent) in a 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask.

  • Reaction Initiation: Stir the solution at room temperature.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Reaction Progression: Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 20-30 minutes.[7]

  • Work-up: If the product precipitates, it can be collected by simple filtration and washed with cold water.[11] If the product is soluble, it can be extracted with an organic solvent such as ethyl acetate.[11]

Visualized Workflow

Decision-Making for Base Selection in Chloroacetylation

BaseSelection Start Start: Select Base for Chloroacetylation Substrate Substrate Analysis Start->Substrate AcidSensitive Acid-Sensitive Functional Groups? Substrate->AcidSensitive Contains -OH, etc. StericHindrance Sterically Hindered Amine? Substrate->StericHindrance Standard Amine AcidSensitive->StericHindrance No AqueousBuffer Use Aqueous Phosphate Buffer (pH 7.4) - No Organic Base Needed AcidSensitive->AqueousBuffer Yes OrganicBase Use Non-Nucleophilic Organic Base (e.g., TEA, Pyridine) StericHindrance->OrganicBase No StrongerBase Consider Stronger Base (e.g., DBU) StericHindrance->StrongerBase Yes InorganicBase Consider Inorganic Base (e.g., K₂CO₃, NaHCO₃) OrganicBase->InorganicBase Alternative

Sources

Optimization

Troubleshooting low yield in the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

Technical Support Center: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide Welcome to the technical support center for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide

Welcome to the technical support center for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this N-acylation reaction. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.

Q1: My reaction yield is significantly lower than expected or has failed completely. What are the most common causes?

Low yield is the most frequently reported issue in the acylation of aromatic amines. The root cause can typically be traced to one of four areas: inactivation of the nucleophile, suboptimal reaction conditions, reagent degradation, or mechanical loss during workup.

Causality Analysis:

The core of this synthesis is a nucleophilic acyl substitution, where the amine group of 3-phenoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1] A key byproduct of this reaction is hydrochloric acid (HCl).

  • Amine Protonation: If not neutralized, the generated HCl will protonate the lone pair of the nitrogen atom on the starting 3-phenoxyaniline. This protonated amine is no longer nucleophilic and cannot react with chloroacetyl chloride, effectively stopping the reaction.[2]

  • Reagent Degradation: Chloroacetyl chloride is highly reactive and acutely sensitive to moisture.[2] Atmospheric water can hydrolyze it to chloroacetic acid, which is unreactive under these conditions, thereby reducing the amount of acylating agent available.

  • Side Reactions: High temperatures can lead to polymerization or the formation of complex, dark-colored byproducts, consuming starting materials and complicating purification.[2]

  • Incomplete Reaction: Insufficient reaction time or non-optimal temperatures may lead to an incomplete conversion of starting materials.

Troubleshooting Workflow:

G start Low Yield Observed check_base Was a suitable HCl scavenger (base) used in sufficient quantity (≥1.0 eq)? start->check_base check_reagents Are reagents fresh? Is chloroacetyl chloride new or redistilled? Is 3-phenoxyaniline pure? check_base->check_reagents Yes add_base Action: Re-run reaction with an appropriate base (e.g., triethylamine, pyridine, or K₂CO₃). Ensure ≥1.0 equivalent is used. check_base->add_base No check_temp Was chloroacetyl chloride added slowly at low temperature (0-5 °C)? check_reagents->check_temp Yes replace_reagents Action: Use a fresh, unopened bottle of chloroacetyl chloride or distill the existing stock. Verify purity of 3-phenoxyaniline. check_reagents->replace_reagents No check_time Was the reaction monitored to completion (e.g., by TLC)? check_temp->check_time Yes control_temp Action: Re-run with controlled, slow addition of the acyl chloride to a cooled solution of the amine. check_temp->control_temp No increase_time Action: Increase reaction time or allow gentle warming to room temperature after initial addition. Monitor via TLC. check_time->increase_time No end Yield Improved check_time->end Yes add_base->end replace_reagents->end control_temp->end increase_time->end

Q2: I'm observing a dark, tarry substance forming in my reaction flask. What is happening and how can I prevent it?

The formation of a dark, insoluble tar is a strong indicator of uncontrolled side reactions, most commonly polymerization or thermal degradation.

Causality Analysis:

The reaction between an amine and an acyl chloride is highly exothermic.[2] If chloroacetyl chloride is added too quickly or at too high a temperature, localized "hot spots" can form. These high-energy conditions can initiate polymerization of the starting materials or degradation of the product. The chloroacetamide product itself can also undergo further reactions under harsh conditions.

Preventative Protocol:

  • Temperature Control is Critical: Begin by dissolving the 3-phenoxyaniline and a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a flask equipped with a magnetic stirrer and a dropping funnel.[2][3]

  • Cool the Reaction Mixture: Place the flask in an ice-water bath and stir until the internal temperature is stable between 0 °C and 5 °C.

  • Slow, Dropwise Addition: Add the chloroacetyl chloride dropwise from the addition funnel over a period of 30-60 minutes. The slow addition allows for the dissipation of heat and prevents the formation of localized hot spots.

  • Maintain Cooling: Keep the reaction in the ice bath for a period after the addition is complete (e.g., 1 hour) before allowing it to slowly warm to room temperature to ensure the reaction proceeds to completion.[2]

Q3: My crude product is difficult to purify. It appears oily during recrystallization or remains impure. What are some effective purification strategies?

Purification challenges often stem from an incomplete or improper workup, leaving unreacted starting materials or soluble byproducts in the crude solid.

Causality Analysis:

The crude product mixture can contain several components: the desired 2-chloro-N-(3-phenoxyphenyl)acetamide, unreacted 3-phenoxyaniline, the hydrochloride salt of the base used (e.g., triethylamine hydrochloride), and potentially chloroacetic acid (from hydrolysis of the acyl chloride). An effective purification strategy must systematically remove each of these impurities.

Optimized Workup and Purification Protocol:

  • Initial Quench: After the reaction is complete, cautiously quench the reaction mixture by adding deionized water. If a tertiary amine base was used, this will help dissolve its hydrochloride salt.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Acid Wash: Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl). This step is crucial as it protonates any unreacted 3-phenoxyaniline, making it soluble in the aqueous layer and removing it from your product.[2]

  • Base Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize and remove any acidic impurities, such as remaining HCl or chloroacetic acid.[2]

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The resulting solid should be significantly purer. Recrystallize from a suitable solvent. Common choices for chloroacetamides include ethanol, aqueous ethanol, or acetonitrile.[2][4][5] If the product "oils out," it may indicate residual impurities or that the solvent is too nonpolar. Try a more polar solvent system or consider purification by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions regarding the synthesis.

Q1: What is the role of a base in this reaction, and which one should I choose?

A base acts as an HCl scavenger. The reaction produces one equivalent of HCl for every equivalent of product formed. The base neutralizes this acid, preventing it from protonating and deactivating the starting amine.[2][6]

Base Type Examples Pros Cons Typical Equivalents
Tertiary Amines Triethylamine (TEA), PyridineSoluble in organic solvents; effective.Can be difficult to remove; pyridine has a strong odor.1.1 - 1.5
Inorganic Bases Potassium Carbonate (K₂CO₃), Sodium Acetate (NaOAc)Easy to remove during aqueous workup; inexpensive.Often insoluble in organic solvents, leading to a heterogeneous reaction that may be slower.[6]1.5 - 2.0
Buffered Systems Phosphate BufferCan lead to very fast and clean reactions; useful for green chemistry approaches.[7]Requires a biphasic system or water-soluble reagents.N/A

For general laboratory synthesis in aprotic solvents like DCM or THF, triethylamine is a reliable and common choice.

Q2: How critical is the purity of my starting materials, 3-phenoxyaniline and chloroacetyl chloride?

Reagent purity is paramount for achieving high yield and minimizing difficult purifications.[8]

  • Chloroacetyl Chloride: This is the most critical reagent to control. It is highly reactive and susceptible to hydrolysis from atmospheric moisture. A partially hydrolyzed reagent will contain chloroacetic acid, reducing the effective concentration of the acylating agent and lowering the theoretical maximum yield. It is strongly recommended to use a freshly opened bottle or to distill the reagent immediately before use. [2]

  • 3-Phenoxyaniline: The purity of the amine is also essential. Impurities in the 3-phenoxyaniline can lead to the formation of multiple side products, complicating the purification process.[9][10][11] Verify the purity of your starting material via melting point, NMR, or another suitable analytical technique before beginning the synthesis.

Q3: What is the general reaction mechanism for this chloroacetylation?

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation (Acid-Base Reaction) Amine 3-Phenoxyaniline (Nucleophile) AcylChloride Chloroacetyl Chloride (Electrophile) Amine->AcylChloride Nitrogen lone pair attacks carbonyl carbon Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Forms intermediate Intermediate2 Tetrahedral Intermediate Product 2-chloro-N-(3-phenoxyphenyl)acetamide Intermediate2->Product Carbonyl double bond reforms LeavingGroup Chloride Ion (Cl⁻) Intermediate2->LeavingGroup Chloride is expelled ProtonatedProduct Protonated Amide Base Base (e.g., Et₃N) ProtonatedProduct->Base Base removes proton FinalProduct Final Product + Et₃N·HCl Base->FinalProduct

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-phenoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is expelled as a good leaving group.

  • Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture (e.g., triethylamine) removes the proton from the nitrogen to yield the final, neutral 2-chloro-N-(3-phenoxyphenyl)acetamide product and the hydrochloride salt of the base.[2]

References

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews. [Link]

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • ResearchGate. shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • ResearchGate. Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]

  • Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]

  • StackExchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline? Chemistry Stack Exchange. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • Pearson. Acylation of Aniline Explained. [Link]

  • National Center for Biotechnology Information. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • ResearchGate. Chloroacetyl products from aminoalcohols and aminoacids. [Link]

  • Reddit. (2018). How important is reagent purity?[Link]

  • ResearchGate. What are the conditions to do the reaction of carboxymethylation of aromatic amine?[Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...[Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives...[Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide. [Link]

  • Organic Syntheses. chloroacetamide. [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • ACS Publications. (2022). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters. [Link]

  • ResearchGate. Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]

  • National Center for Biotechnology Information. 3-Phenoxyaniline. PubChem. [Link]

Sources

Troubleshooting

Stability of 2-chloro-N-(3-phenoxyphenyl)acetamide under different pH conditions

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-(3-phenoxyphenyl)acetamide. Its purpose is to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-(3-phenoxyphenyl)acetamide. Its purpose is to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various pH conditions. As a key intermediate in pharmaceutical synthesis, understanding its degradation pathways is critical for developing robust analytical methods, ensuring drug substance and product stability, and meeting regulatory requirements. This document offers field-proven insights and detailed experimental protocols to empower users to anticipate and resolve challenges encountered during their research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary degradation pathways for 2-chloro-N-(3-phenoxyphenyl)acetamide under different pH conditions?

Answer:

Based on the chemistry of the chloroacetamide functional group and related N-aryl acetamide structures, 2-chloro-N-(3-phenoxyphenyl)acetamide is susceptible to two primary degradation pathways influenced by pH:

  • Hydrolysis of the Amide Bond: This is a common degradation route for amides and can be catalyzed by both acid and base.[1][2] The reaction involves the cleavage of the amide linkage to yield 3-phenoxyaniline and chloroacetic acid.[3]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][3]

    • Base-Catalyzed Hydrolysis: In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[1][2]

  • Nucleophilic Substitution of the Chlorine Atom: The chloroacetyl group contains a reactive C-Cl bond. The chlorine atom can be displaced by nucleophiles. In aqueous solutions under basic conditions, the hydroxide ion (OH⁻) can act as a nucleophile in an S(_N)2 reaction to replace the chlorine, forming 2-hydroxy-N-(3-phenoxyphenyl)acetamide.[4] This pathway is often competitive with base-catalyzed amide hydrolysis.

The prevalence of each pathway is dependent on factors such as pH, temperature, and buffer composition. The phenoxy substituent on the phenyl ring can influence the electron density of the amide bond, potentially affecting the rate of hydrolysis compared to other N-aryl chloroacetamides.[5]

Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis During a Stability Study

Issue: “During my forced degradation study of 2-chloro-N-(3-phenoxyphenyl)acetamide, I am observing unexpected peaks in my HPLC chromatogram that I cannot identify as either the parent compound or the expected hydrolysis products.”

Causality and Resolution:

Unexpected peaks in an HPLC analysis of a stability study can arise from several sources. A systematic approach is necessary to diagnose and resolve the issue.

Possible Causes & Troubleshooting Steps:

  • Cause 1: Impurities in the Starting Material: The unexpected peaks may be impurities from the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide that are co-eluting with degradation products.

    • Troubleshooting:

      • Analyze a sample of the starting material (time zero) using the same HPLC method.

      • Review the synthesis scheme for potential side-products or unreacted starting materials (e.g., 3-phenoxyaniline, chloroacetyl chloride).[6][7]

      • If possible, obtain reference standards for potential impurities to confirm their retention times.

  • Cause 2: Interaction with Buffer or Mobile Phase Components: Some buffer components can react with the analyte or its degradants, especially at elevated temperatures used in forced degradation studies.

    • Troubleshooting:

      • Run a blank gradient with only the mobile phase and buffer to ensure no ghost peaks are present.[8]

      • Consider if any mobile phase components could be reactive. For example, amine-containing buffers could potentially act as nucleophiles.

      • If using an amine-based column, be aware that these can degrade, especially in aqueous mobile phases, leading to spurious peaks.[9]

  • Cause 3: Secondary Degradation Products: The initial degradation products (e.g., 3-phenoxyaniline or 2-hydroxy-N-(3-phenoxyphenyl)acetamide) may themselves be unstable under the stress conditions and degrade further.

    • Troubleshooting:

      • Analyze the stressed samples at multiple time points to observe the formation and potential decline of peaks, which can indicate a degradation cascade.

      • If the primary degradation products are known or can be synthesized, subject them to the same stress conditions to see if they generate the unknown peaks.

  • Cause 4: On-Column Degradation: The analyte may be unstable on the HPLC column itself, particularly if the mobile phase pH is harsh or there are active sites on the stationary phase.[10]

    • Troubleshooting:

      • Vary the mobile phase pH to see if the peak profile changes.

      • Inject the sample in a weaker, non-reactive solvent to see if the degradation is minimized.

      • Consider using a different column with a more inert stationary phase (e.g., an amide column instead of an amine column for certain applications).[11]

Workflow for Investigating Unexpected Peaks:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

FAQ 2: How do I design a robust forced degradation study for 2-chloro-N-(3-phenoxyphenyl)acetamide?

Answer:

A robust forced degradation study should be designed to generate the likely degradation products without completely destroying the molecule. The goal is typically to achieve 5-20% degradation.[12] The study should evaluate the stability of the molecule under hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by ICH guidelines (Q1A(R2)).[13][14]

Summary of Recommended Stress Conditions:

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, heated at 60-80°CTo induce acid-catalyzed amide hydrolysis.[13]
Base Hydrolysis 0.1 M - 1 M NaOH, at room temp or heated at 40-60°CTo induce base-catalyzed amide hydrolysis and/or S(N)2 substitution of chloride.
Neutral Hydrolysis Water or buffer (pH 7), heated at 60-80°CTo assess stability at neutral pH.
Oxidative 3-30% H₂O₂, at room temperatureTo investigate susceptibility to oxidation.
Thermal (Dry Heat) Solid sample, heated at a temperature below melting point (e.g., 80-100°C)To assess solid-state thermal stability.
Photostability Solid or solution sample exposed to light (ICH Q1B guidelines: >1.2 million lux hours and >200 watt hours/m²)To determine light sensitivity.[13]

Experimental Protocol: Forced Hydrolysis Study

This protocol provides a starting point for investigating the hydrolytic stability of 2-chloro-N-(3-phenoxyphenyl)acetamide.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-chloro-N-(3-phenoxyphenyl)acetamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Sample Preparation:

  • For each condition (acidic, basic, neutral), pipette a known volume of the stock solution into three separate vials.
  • Remove the organic solvent under a gentle stream of nitrogen.
  • To the respective vials, add the stress solution (e.g., 0.1 M HCl, 0.1 M NaOH, or purified water). The final concentration of the drug substance should be within the linear range of your analytical method.

3. Incubation:

  • Incubate the vials at the desired temperature (e.g., 60°C). It is advisable to also run a set of samples at room temperature as a control.
  • Include a "time zero" sample that is immediately neutralized and diluted for analysis.

4. Time-Point Sampling:

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The frequency of sampling may need to be adjusted based on the observed degradation rate.

5. Sample Quenching and Analysis:

  • For acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively.
  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

Self-Validating System: This protocol incorporates a self-validating approach. By including a time-zero sample, you establish a baseline. The analysis at multiple time points allows for the observation of degradation kinetics. If no degradation is observed, the stress conditions can be intensified (higher temperature or higher concentration of acid/base). If degradation is too rapid, the conditions should be made milder.[13] The goal is to find conditions that yield the target 5-20% degradation, which is optimal for validating the specificity of the analytical method.[12]

Troubleshooting Guide 2: Mass Imbalance in Forced Degradation Studies

Issue: “After conducting my forced degradation study and analyzing the samples, the mass balance is outside the acceptable range of 95-105%. What could be the cause?”

Causality and Resolution:

Poor mass balance is a common issue in forced degradation studies and suggests that not all components (parent drug and degradants) are being accounted for by the analytical method.

Possible Causes & Troubleshooting Steps:

  • Cause 1: Degradation Products Have Different UV Response Factors: The molar absorptivity (and thus the UV response) of the degradation products can be significantly different from the parent compound. If the same response factor is used for all peaks, the calculated mass balance will be inaccurate.

    • Troubleshooting:

      • If the structures of the major degradants are known, synthesize or isolate them to determine their individual response factors.

      • Use a detector that provides a more uniform response, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), if available.

      • If using UV, analyze at multiple wavelengths, including the isosbestic point if one exists, to see if the mass balance improves.

  • Cause 2: Co-elution of Peaks: A degradation product may be co-eluting with the parent peak or another degradant peak. This can lead to an underestimation of the degradation.

    • Troubleshooting:

      • Use a photodiode array (PDA) detector to assess peak purity. A non-homogenous peak purity profile across the peak suggests co-elution.

      • Modify the HPLC method (e.g., change the gradient, mobile phase, or column) to improve resolution.

      • Couple the HPLC to a mass spectrometer to identify if multiple components are present under a single chromatographic peak.

  • Cause 3: Formation of Non-UV Active or Volatile Degradants: The degradation may produce compounds that do not have a chromophore and are therefore not detected by a UV detector, or are volatile and lost during sample preparation.

    • Troubleshooting:

      • Use a universal detector like MS, CAD, or ELSD in parallel with the UV detector.

      • For potential volatile degradants (e.g., from cleavage of smaller fragments), consider using headspace GC-MS for analysis.

  • Cause 4: Degradants Adsorbing to Vials or Column: Polar or "sticky" degradation products may adsorb to the surfaces of sample vials or irreversibly bind to the HPLC column.

    • Troubleshooting:

      • Use silanized glass vials or polypropylene vials to minimize adsorption.

      • Include a strong organic solvent wash at the end of each HPLC run to elute any strongly retained compounds.

      • Check for recovery by preparing a standard in the same matrix and comparing the peak area to a standard in a pure solvent.

Logical Flow for Mass Balance Investigation:

Mass_Balance_Troubleshooting Start Poor Mass Balance (<95% or >105%) CheckPurity Assess Peak Purity (PDA/MS) Start->CheckPurity ModifyMethod Modify HPLC Method for Better Resolution CheckPurity->ModifyMethod Co-elution Suspected CheckResponse Evaluate UV Response Factors CheckPurity->CheckResponse Peaks are Pure Resolved Mass Balance Resolved ModifyMethod->Resolved UseUniversalDetector Use Universal Detector (MS, CAD) CheckResponse->UseUniversalDetector Different Response Factors Suspected CheckAdsorption Investigate Adsorption/Precipitation CheckResponse->CheckAdsorption Response Factors Similar UseUniversalDetector->Resolved CheckVolatiles Analyze for Volatiles (Headspace GC) CheckAdsorption->CheckVolatiles No Adsorption Found CheckAdsorption->Resolved Adsorption Identified CheckVolatiles->Resolved

Caption: A systematic approach to resolving mass balance issues.

References

  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • ResolveMass Laboratories. (2025, November 5).
  • Carlson, M. P., Kuperman, R. G., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(16), 5016–5022.
  • BenchChem. (2025, November).
  • Wang, Z., et al. (2023). Debondable phenoxy-based structural adhesives with β-amino amide containing reversible crosslinkers. Polymer Chemistry, 14(3), 253-261.
  • Çoban, V., Çankaya, N., & Yalçın Azarkan, S. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology, 1-14.
  • Mamedov, I. G., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX- A Multidisciplinary Peer Reviewed Journal, 6(12), 486-491.
  • De Vleeschouwer, M., et al. (2021). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 19(3), 564-572.
  • Rana, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43.
  • Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-12.
  • Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Chromatography Forum. (2009, November 16).
  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Sravani, G., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 38-44.
  • Ali, A., & Arfin, T. (2016). Amide bond dissociation enthalpies: Effect of substitution on N–C bond strength. Computational and Theoretical Chemistry, 1077, 58-69.
  • MicroSolv Technology Corporation. (2025, July 12).
  • Royal Society of Chemistry. (2023). Debondable phenoxy-based structural adhesives with β-amino amide containing reversible crosslinkers.
  • SGS. (2011, January).
  • Clark, J. (2023, January 22). The Hydrolysis of Amides. Chemguide.
  • ijamscr. (2018). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of.
  • Arhiv za higijenu rada i toksikologiju. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
  • Hawach Scientific. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Comparative stability of: A) amides, and B) phenols.
  • Khan Academy. (2019, January 15). mechanism of amide hydrolysis.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987.
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide.
  • Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(3-phenoxyphenyl)acetamide in Biological Assays

Welcome to the technical support center for 2-chloro-N-(3-phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(3-phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during biological assays. Given the hydrophobic nature of many N-aryl acetamides, achieving and maintaining solubility in aqueous assay buffers is critical for obtaining reliable and reproducible data.[1] This resource synthesizes established principles of formulation for poorly soluble compounds with practical, experience-driven insights to support your research.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Q1: What is the best solvent to prepare a stock solution of 2-chloro-N-(3-phenoxyphenyl)acetamide?

A1: Due to its predicted hydrophobic characteristics, stemming from the phenoxyphenyl group, 2-chloro-N-(3-phenoxyphenyl)acetamide is expected to have low aqueous solubility.[1][2] Therefore, a water-miscible organic solvent is recommended for preparing a high-concentration stock solution. The most common and effective choice is Dimethyl Sulfoxide (DMSO) .[2] Ethanol can also be considered. It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO to minimize the final solvent concentration in your assay.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue with hydrophobic compounds and is known as "salting out." It occurs when the compound, which is stable in a high concentration of organic solvent, becomes insoluble as the solvent polarity increases upon dilution in an aqueous buffer. Here are some immediate troubleshooting steps:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent concentration can help maintain the compound's solubility.

  • Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring the buffer. This rapid dispersion can prevent localized high concentrations of the compound that can initiate precipitation.

  • Warm the Assay Buffer: Gently warming the assay buffer (e.g., to 37°C) can increase the solubility of the compound. However, ensure this temperature is compatible with your biological system.

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay is critical to avoid solvent-induced artifacts or cytotoxicity. For most cell-based assays, the final DMSO concentration should be kept below 0.5% . Some robust cell lines may tolerate up to 1%, but this should be experimentally verified. Always include a vehicle control in your experiments, which is the assay buffer containing the same final concentration of DMSO as your test wells, to account for any effects of the solvent itself.

Q4: Can I use sonication to dissolve my compound?

A4: Sonication can be a useful technique to aid in the initial dissolution of the compound in the organic solvent to create the stock solution. However, use it judiciously as excessive sonication can generate heat, potentially degrading the compound. Use short bursts of sonication in an ice bath. Sonication is generally not recommended for dissolving the compound directly in the final aqueous assay buffer, as it may create a fine suspension rather than a true solution, leading to inaccurate results.

Q.5: Are there any alternative solubilization strategies if optimizing the solvent and dilution doesn't work?

A5: Yes, if standard methods are insufficient, you can explore more advanced formulation strategies. These include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility. While 2-chloro-N-(3-phenoxyphenyl)acetamide is not strongly ionizable, minor pH shifts can sometimes influence solubility. Ensure the final pH is compatible with your assay.

  • Use of Solubilizing Excipients: Incorporating excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations in your assay buffer can enhance the solubility of hydrophobic compounds.[3] However, these must be tested for compatibility with your specific assay.

Part 2: Troubleshooting Guides

This section provides more in-depth, step-by-step protocols for addressing persistent solubility issues.

Troubleshooting Precipitate Formation During Assay Incubation

Scenario: Your compound appears soluble upon initial dilution into the assay buffer, but you observe precipitation in the wells of your microplate after a period of incubation.

Underlying Cause: The compound's concentration in the final assay buffer is likely above its thermodynamic solubility limit, leading to time-dependent precipitation.

Step-by-Step Troubleshooting Protocol:

  • Determine the Maximum Tolerated Final Solvent Concentration:

    • Prepare a dilution series of your chosen solvent (e.g., DMSO) in your complete assay buffer (0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

    • Run your biological assay with these solvent concentrations alone (vehicle control).

    • Determine the highest concentration of solvent that does not significantly affect the assay's readout (e.g., cell viability, enzyme activity). This is your maximum allowable final solvent concentration.

  • Optimize the Stock Solution Concentration and Dilution Strategy:

    • Based on your desired final compound concentration and the maximum tolerated solvent concentration, calculate the required stock solution concentration.

    • Example: If your highest desired final concentration is 10 µM and your maximum tolerated DMSO concentration is 0.5%, you will need a stock solution of at least 2 mM (10 µM / 0.005).

    • Prepare a fresh, high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved.

    • Perform a serial dilution of your stock solution into the final assay buffer with vigorous mixing at each step.

  • Visual Inspection and Kinetic Solubility Assessment:

    • Prepare your final dilutions and visually inspect them for any signs of turbidity or precipitation immediately after preparation and after incubating under the same conditions as your assay (e.g., 37°C for 24 hours).

    • If precipitation is still observed, your desired concentration may be too high for the chosen conditions. Consider lowering the final concentration of the compound in your assay.

Workflow for Preparing 2-chloro-N-(3-phenoxyphenyl)acetamide Working Solutions

G start Start: Need to prepare working solution stock_prep Prepare high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO start->stock_prep dissolve Ensure complete dissolution (vortex, gentle warming, or brief sonication) stock_prep->dissolve serial_dilution Perform serial dilutions into pre-warmed assay buffer with vigorous mixing dissolve->serial_dilution check_precipitate Visually inspect for precipitation serial_dilution->check_precipitate no_precipitate Proceed with assay check_precipitate->no_precipitate No precipitate Precipitation observed check_precipitate->precipitate Yes end End: Stable working solution no_precipitate->end troubleshoot Troubleshoot: - Lower final concentration - Increase final DMSO % (if tolerated) - Consider alternative solubilization methods precipitate->troubleshoot troubleshoot->serial_dilution G start Compound precipitates in assay buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO to max tolerated level (e.g., 0.5%) and re-test check_dmso->increase_dmso No lower_conc Lower the final compound concentration check_dmso->lower_conc Yes check_again Still precipitates? increase_dmso->check_again lower_conc->check_again use_excipients Consider solubilizing excipients (e.g., cyclodextrins, Tween-80) check_again->use_excipients Yes success Solubility achieved check_again->success No use_excipients->success failure Compound may be unsuitable for this assay at the desired concentration use_excipients->failure

Caption: Decision tree for troubleshooting precipitation of 2-chloro-N-(3-phenoxyphenyl)acetamide.

References

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. Available at: [Link]

  • 2-CHLORO-N-(3-METHOXYPHENYL)ACETAMIDE - ChemBK. Available at: [Link]

  • 2-Chloro-N-(4-phenoxyphenyl)acetamide | C14H12ClNO2 | CID 736969 - PubChem. Available at: [Link]

  • 2-chloro-N-(3-methoxyphenyl)acetamide | C9H10ClNO2 | CID 28667 - PubChem. Available at: [Link]

  • Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. Available at: [Link]

  • Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein - PubMed. Available at: [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

  • Chloroacetamide - Wikipedia. Available at: [Link]

  • 2-Chloro-N-(3-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 573275 - PubChem. Available at: [Link]

  • 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility of Things. Available at: [Link]

  • Chemical engineers devise a simpler process to incorporate hydrophobic drugs into tablets - MIT News. Available at: [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review - AAPS PharmSciTech. Available at: [Link]

  • Universal buffers for use in biochemistry and biophysical experiments - PMC - NIH. Available at: [Link]

  • Biological buffers solubility in water - Hopax Fine Chemicals. Available at: [Link]

  • US20050048098A1 - Formulation for controlled release of drugs by combining hydrophilic and hydrophobic agents - Google Patents.
  • EP1477187A1 - Formulation for controlled release of drugs by combining hydrophilic and hydrophobic agents - Google Patents.
  • New Hydrophilic Matrix Tablets for the Controlled Released of Chlorzoxazone - MDPI. Available at: [Link]

  • Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro - Frontiers. Available at: [Link]

Sources

Optimization

Scaling up the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide from lab to pilot scale

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant scale. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the critical engineering and safety considerations necessary for a successful scale-up.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling chloroacetyl chloride at a pilot scale?

A1: Chloroacetyl chloride is a highly reactive, corrosive, and toxic substance.[1] At the pilot scale, the increased quantities necessitate stringent safety protocols. Key concerns include:

  • Violent Reaction with Water: Chloroacetyl chloride reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[1] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.

  • Corrosivity: It is corrosive to the respiratory tract and skin.[1] Operations should be performed in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator.

  • Toxicity: It is toxic if inhaled, swallowed, or in contact with skin. Emergency safety showers and eyewash stations must be readily accessible.[2]

Q2: How does the exothermic nature of the acylation reaction impact the scale-up process?

A2: The reaction between 3-phenoxyaniline and chloroacetyl chloride is exothermic. On a laboratory scale, this heat is often easily dissipated. However, at the pilot scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.[3] Poor heat management can lead to:

  • Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, potentially leading to a dangerous pressure buildup and decomposition of reactants and products.[3]

  • Increased Byproduct Formation: Higher temperatures can promote the formation of unwanted side products, reducing the purity and yield of the desired product.

Q3: What are the most likely byproducts in this synthesis?

A3: The primary byproducts can include:

  • Diacylation Product: Reaction of two molecules of chloroacetyl chloride with one molecule of 3-phenoxyaniline, though this is less common.

  • Hydrolysis Products: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid.

  • Unreacted Starting Materials: Incomplete reaction will leave residual 3-phenoxyaniline and chloroacetyl chloride.

Q4: How can I effectively monitor the reaction progress at a pilot scale?

A4: In-process monitoring is crucial for consistency and safety. Common methods include:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of starting materials and the appearance of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, offering more precise control over the reaction endpoint.

  • Gas Chromatography (GC): Can also be used to monitor the reaction, particularly for the presence of volatile starting materials.

Part 2: Troubleshooting Guide

Scaling up a synthesis often presents unforeseen challenges. This guide addresses common issues encountered during the pilot-scale production of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete reaction due to poor mixing or insufficient reaction time.- Side reactions caused by elevated temperatures.- Loss of product during workup and isolation.- Improve Agitation: Ensure the reactor's agitator is providing adequate mixing for the batch size.- Optimize Reaction Time: Monitor the reaction closely using HPLC or TLC to determine the optimal reaction time.- Temperature Control: Maintain the recommended reaction temperature using an efficient cooling system.- Optimize Workup: Carefully review and optimize the extraction and filtration steps to minimize product loss.
Product is Oily or Fails to Crystallize - Presence of impurities that inhibit crystallization.- Incorrect solvent for crystallization.- Supersaturation not achieved or lost.- Purify Crude Product: Consider a pre-purification step, such as a charcoal treatment or a wash with a non-polar solvent, to remove impurities.- Solvent Screen: Perform small-scale experiments with different solvents or solvent mixtures to find the optimal crystallization conditions.- Seeding: Introduce a small amount of pure product crystals to induce crystallization.- Controlled Cooling: Implement a slow and controlled cooling profile to promote crystal growth.
Product Discoloration (e.g., Pink or Brown) - Air oxidation of the 3-phenoxyaniline starting material or the product.- Presence of metallic impurities from the reactor.- Inert Atmosphere: Ensure the reaction and workup are conducted under a nitrogen or argon atmosphere.- Chelating Agents: Consider adding a small amount of a chelating agent if metallic contamination is suspected.- Purification: Recrystallization or treatment with activated carbon can often remove colored impurities.
Formation of Lumps or Poor Slurry Consistency - Rapid precipitation of the product.- Inefficient mixing leading to localized supersaturation.- Controlled Addition: Add the precipitating agent (e.g., water) slowly and at a controlled temperature.- Improve Agitation: Ensure vigorous mixing during precipitation to maintain a fine, mobile slurry.

Part 3: Pilot-Scale Synthesis Protocol

This protocol outlines a general procedure for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide at a pilot scale. Note: All operations should be conducted in accordance with your site's safety and operational procedures.

Step 1: Reactor Preparation
  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Start the reactor's cooling system and set the jacket temperature to 0-5 °C.

Step 2: Reaction
  • Charge the reactor with 3-phenoxyaniline and a suitable solvent (e.g., acetone or tetrahydrofuran).

  • Add a base, such as potassium carbonate or triethylamine, to the mixture.[5]

  • Begin agitation and allow the mixture to cool to the set temperature.

  • Slowly add chloroacetyl chloride to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue to stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the 3-phenoxyaniline is consumed.

Step 3: Workup and Isolation
  • Once the reaction is complete, slowly add water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for at least one hour to ensure complete precipitation.

  • Filter the solid product using a centrifuge or filter press.

  • Wash the filter cake with cold water until the washings are neutral.[4]

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Part 4: Visualizations

Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactor 1. Prepare and Cool Reactor charge_reactants 2. Charge 3-Phenoxyaniline, Solvent, and Base prep_reactor->charge_reactants add_cac 3. Add Chloroacetyl Chloride charge_reactants->add_cac stir 4. Stir and Monitor add_cac->stir precipitate 5. Precipitate with Water stir->precipitate Reaction Complete filter_wash 6. Filter and Wash precipitate->filter_wash dry 7. Dry Product filter_wash->dry product Final Product dry->product

Caption: Pilot-scale synthesis workflow for 2-chloro-N-(3-phenoxyphenyl)acetamide.

Troubleshooting Logic

cluster_yield Low Yield cluster_purity Purity Issues cluster_physical Physical Properties start Problem Observed cause_yield Incomplete Reaction or Side Reactions? start->cause_yield cause_purity Oily Product or Discoloration? start->cause_purity cause_physical Lumps or Poor Slurry? start->cause_physical sol_yield_mix Improve Mixing cause_yield->sol_yield_mix sol_yield_temp Optimize Temperature cause_yield->sol_yield_temp end Problem Resolved sol_yield_mix->end sol_yield_temp->end sol_purity_cryst Recrystallization cause_purity->sol_purity_cryst sol_purity_inert Use Inert Atmosphere cause_purity->sol_purity_inert sol_purity_cryst->end sol_purity_inert->end sol_physical_add Controlled Addition cause_physical->sol_physical_add sol_physical_mix Improve Agitation cause_physical->sol_physical_mix sol_physical_add->end sol_physical_mix->end

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References

  • An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. (n.d.). Retrieved from [Link]

  • American Chemical Society. (2022, February 18). Process Safety from Bench to Pilot to Plant. ACS Publications. Retrieved from [Link]

  • Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. (n.d.). Retrieved from [Link]

  • Missioui, A., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. Retrieved from [Link]

  • Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Retrieved from [Link]

  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing chloroacetyl chloride.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020, October 6). ResearchGate. Retrieved from [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020, December 12). Neliti. Retrieved from [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (n.d.). ResearchGate. Retrieved from [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Retrieved from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link]

  • Large-Scale Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of chloroacetamide.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for preparing phenyl chloroacetate.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of different heat transfer fluids and degradation study by using a pilot plant device operating at real conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. (n.d.). PubMed. Retrieved from [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • MDPI. (2026, January 17). Comparative Analysis of Sonication, Microfluidics, and High-Turbulence Microreactors for the Fabrication and Scaling-Up of Diclofenac-Loaded Liposomes. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Novel Heat Transfer Materials and Fluids for Aerospace Applications. Retrieved from [Link]

  • American Chemical Society. (2024, May 9). Flow Synthesis of Capsaicin and Capsaicinoid Analogues. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). PCM-Filled Capsules (RT44HC) for Heat Storage—Laboratory Scale Pilot Study. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Chloro-N-(phenoxyphenyl)acetamide Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular architecture plays a pivotal role in determining biological efficacy. Positional isomerism, the varied arrangement of substituents o...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular architecture plays a pivotal role in determining biological efficacy. Positional isomerism, the varied arrangement of substituents on a core scaffold, can dramatically alter a compound's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparative analysis of 2-chloro-N-(3-phenoxyphenyl)acetamide and its ortho- and para-isomers, offering a technical exploration for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction: The Critical Role of Isomerism in Drug Design

The phenoxyphenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of a chloroacetamide moiety provides a reactive handle for potential covalent interactions with biological nucleophiles, a strategy increasingly employed in the design of targeted therapies. However, the precise positioning of the phenoxy group on the N-phenyl ring—be it ortho, meta, or para—can profoundly influence the molecule's three-dimensional conformation, electronic distribution, and, consequently, its pharmacological profile. Understanding these isomeric differences is paramount for the rational design of compounds with enhanced potency and selectivity. This guide will dissect the synthesis, characterization, and anticipated biological activities of these three positional isomers, providing a framework for their systematic evaluation.

Synthesis and Structural Elucidation of Isomers

The synthesis of 2-chloro-N-(phenoxyphenyl)acetamide isomers follows a well-established and robust chemical pathway. The primary synthetic route involves the acylation of the corresponding aminophenoxybenzene isomer with chloroacetyl chloride. The choice of the starting aminophenoxybenzene dictates the final position of the phenoxy group.

General Synthetic Protocol

The reaction is typically carried out in an inert solvent, such as benzene or toluene, often in the presence of a mild base like triethylamine to scavenge the hydrochloric acid byproduct.[1] The progress of the reaction can be conveniently monitored by thin-layer chromatography.

Experimental Protocol: General Synthesis of 2-Chloro-N-(phenoxyphenyl)acetamide Isomers

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate aminophenoxybenzene isomer (ortho, meta, or para) (1.0 equivalent) in dry benzene.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1.2 equivalents) dropwise.

  • Reaction: After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Work-up: Upon completion, cool the mixture and filter the resulting precipitate.

  • Purification: Wash the precipitate with cold benzene and recrystallize from a suitable solvent, such as ethanol, to yield the pure 2-chloro-N-(phenoxyphenyl)acetamide isomer.

G cluster_reaction Reaction Conditions cluster_products Products & Purification Aminophenoxybenzene Aminophenoxybenzene (ortho, meta, or para) Reaction_Vessel Reaction_Vessel Aminophenoxybenzene->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel Solvent Dry Benzene Solvent->Reaction_Vessel Temperature Reflux Time 2-4 hours Product 2-Chloro-N-(phenoxyphenyl)acetamide (Isomer) Purification Filtration & Recrystallization Product->Purification Reaction_Vessel->Product Acylation

Spectroscopic Differentiation of Isomers

The structural identity of each isomer can be unequivocally confirmed through a combination of spectroscopic techniques. While mass spectrometry will yield the same molecular weight for all three isomers, NMR and IR spectroscopy provide distinct fingerprints for each.

  • ¹H NMR Spectroscopy: The substitution pattern on the N-phenyl ring will result in unique chemical shifts and coupling patterns for the aromatic protons. The ortho-isomer will exhibit the most complex splitting pattern due to the proximity of the two bulky substituents. The para-isomer, owing to its symmetry, will show a simpler, more symmetrical pattern.

  • ¹³C NMR Spectroscopy: The number of distinct aromatic carbon signals will differ between the isomers. The para-isomer will have fewer signals due to its higher symmetry.

  • IR Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are characteristic of the substitution pattern on the benzene ring. The ortho, meta, and para isomers will display distinct absorption bands in this region.

Comparative Physicochemical Properties

Property2-Chloro-N-(o-phenoxyphenyl)acetamide2-Chloro-N-(m-phenoxyphenyl)acetamide2-Chloro-N-(p-phenoxyphenyl)acetamide
Molecular Formula C₁₄H₁₂ClNO₂C₁₄H₁₂ClNO₂C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol 261.70 g/mol 261.70 g/mol [2]
Predicted XLogP3 3.23.23.2[2]
Melting Point (°C) Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Note: The table will be updated as more experimental data becomes available.

It is anticipated that the para-isomer, with its more linear and symmetrical structure, will exhibit a higher melting point due to more efficient crystal lattice packing compared to the ortho and meta isomers. Solubility in various solvents is also expected to differ based on the polarity and hydrogen bonding capabilities of each isomer.

Comparative Biological Activities

The biological activity of N-substituted chloroacetamides is often linked to their ability to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules. The spatial arrangement of the phenoxy group can influence the reactivity of the chloroacetamide moiety and the overall shape of the molecule, thereby affecting its binding to target proteins and its biological effects.

Antimicrobial Activity

Studies on various N-(substituted phenyl)-2-chloroacetamides have demonstrated that the position of substituents on the phenyl ring significantly impacts their antimicrobial activity.[3][4] It has been observed that halogenated p-substituted phenyl ring derivatives are often among the most active, attributed to their high lipophilicity which facilitates passage through microbial cell membranes.[3][5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare a serial dilution of each isomer in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

G cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Compounds Isomer Stock Solutions Serial_Dilution Serial Dilution of Isomers in 96-well Plate Compounds->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC

Cytotoxicity

Chloroacetamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[6] The mechanism of action is often attributed to the induction of oxidative stress and apoptosis. The isomeric position of the phenoxy group can influence the compound's ability to penetrate cell membranes and interact with intracellular targets, leading to differential cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each isomer for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

G Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Isomer Concentrations Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Conclusion and Future Directions

The comparative analysis of 2-chloro-N-(phenoxyphenyl)acetamide isomers underscores the profound impact of positional isomerism on the physicochemical and biological properties of a molecule. While a complete, direct comparative dataset is not yet available in the literature, the evidence from related compounds strongly suggests that the ortho, meta, and para isomers will exhibit distinct characteristics. The para-isomer is anticipated to have a higher melting point due to its symmetry, and differences in biological activities, such as antimicrobial and cytotoxic effects, are expected based on variations in lipophilicity and molecular shape.

This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to conduct a comprehensive comparative study of these isomers. Future research should focus on the systematic synthesis and characterization of all three isomers, followed by a head-to-head comparison of their biological activities in a panel of relevant assays. Such studies will not only elucidate the structure-activity relationships for this particular scaffold but also contribute to the broader understanding of the role of isomerism in drug design and development.

References

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 28-39. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

  • View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (n.d.). Retrieved January 18, 2026, from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 235-241. [Link]

  • 2-Chloro-N-(4-phenoxyphenyl)acetamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). ResearchGate. [Link]

  • Li, Q., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 100. [Link]

  • Çankaya, N., et al. (2017). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). ResearchGate. [Link]

  • Wang, S., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(11), 2972. [Link]

  • Li, Q., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 100. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Phenoxy-Substituted Acetamides in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the phenoxy-substituted acetamide scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the phenoxy-substituted acetamide scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their anticancer and anti-inflammatory properties. By synthesizing data from numerous studies, we aim to elucidate the causal relationships between structural modifications and biological activity, offering a valuable resource for informed lead optimization and rational drug design.

The Phenoxy-Substituted Acetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-phenoxy-N-substituted acetamide core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] These include anticancer, anti-inflammatory, analgesic, and enzyme inhibitory effects.[2][3] The core structure consists of a phenoxy group linked via an ether oxygen to an acetamide moiety. This arrangement provides a unique combination of lipophilic and hydrophilic features, as well as hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets.

The versatility of this scaffold lies in the numerous points available for chemical modification, primarily on the phenoxy ring and the acetamide nitrogen. As we will explore in detail, the nature, position, and combination of substituents at these sites have a profound impact on the potency, selectivity, and overall pharmacological profile of the resulting compounds.

Comparative Analysis of Anticancer Activity: Deciphering the SAR

Phenoxy-substituted acetamides have demonstrated significant potential as anticancer agents, with studies reporting cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and neuroblastoma (SK-N-SH).[2][4] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5]

Key Structural Determinants of Anticancer Potency

The following sections dissect the influence of specific structural features on the anticancer activity of phenoxy-substituted acetamides, supported by comparative experimental data.

The electronic and steric properties of substituents on the phenoxy ring are paramount in dictating anticancer efficacy.

  • Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), has been consistently associated with enhanced anticancer activity. For instance, a study on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that the compound bearing a 4-nitro substituent on the phenoxy ring exhibited potent anticancer, anti-inflammatory, and analgesic activities.[2][6] This can be attributed to the ability of the nitro group to engage in favorable interactions within the target's binding site and potentially influence the overall electronic properties of the molecule.

  • Halogens: Halogen substituents (F, Cl, Br) on the aromatic ring have also been shown to be favorable for anticancer and anti-inflammatory activity.[2] Their lipophilicity and ability to form halogen bonds can enhance binding affinity to target proteins. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a p-nitro substituent demonstrated the highest activity against the MCF-7 breast cancer cell line.[7]

Alterations to the substituent on the acetamide nitrogen also significantly modulate anticancer activity. The introduction of different aryl or aralkyl groups can influence the compound's spatial arrangement and its ability to fit into the binding pocket of the target protein.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative phenoxy-substituted acetamide derivatives against various cancer cell lines. This data allows for a direct comparison of the impact of different substituents.

Compound IDPhenoxy Ring SubstituentAcetamide N-SubstituentCancer Cell LineIC50 (µM)Reference
Compound I Unsubstituted(structure not fully disclosed)HepG21.43[4][5]
Compound II Unsubstituted(structure not fully disclosed)HepG26.52[4][5]
3c 4-Nitro1-(4-chlorophenyl)ethylMCF-7Not specified[2]
2b Unsubstituted (on phenoxy)p-nitrophenyl (on N-phenyl)PC352[7]
2c Unsubstituted (on phenoxy)p-nitrophenyl (on N-phenyl)MCF-7100[7]
8f 2,4-difluoro4-(p-tolyl)thiazol-2-ylMultiple cell lines~13[8]
5-FU (Ref.) --HepG25.32[4][5]
Imatinib (Ref.) --PC340[7]
Imatinib (Ref.) --MCF-798[7]

Data Interpretation: The lower the IC50 value, the higher the cytotoxic potency of the compound. As seen in the table, strategic placement of substituents can lead to compounds with significant anticancer activity, in some cases comparable to or exceeding that of standard chemotherapeutic agents. For example, Compound I shows a significantly lower IC50 value against HepG2 cells compared to the standard drug 5-Fluorouracil.[4][5]

Mechanistic Insights into Anticancer Action

Recent studies have begun to unravel the molecular mechanisms underlying the anticancer effects of phenoxy-substituted acetamides. One promising mechanism involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[4][5] Molecular docking studies have shown that these compounds can fit into the PARP-1 binding site, potentially disrupting DNA repair processes in cancer cells and leading to apoptosis.[4][5] Another identified mechanism is the modulation of the tumor microenvironment by targeting hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor angiogenesis.[8]

Comparative Analysis of Anti-inflammatory Activity: Unveiling the SAR

Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory properties of phenoxy-substituted acetamides, therefore, represent another important therapeutic avenue.

Structural Features Influencing Anti-inflammatory Potency

Similar to their anticancer effects, the anti-inflammatory activity of these compounds is heavily influenced by their substitution patterns.

  • Halogen and Nitro Groups: As previously noted, the presence of halogens and nitro groups on the phenoxy ring is also beneficial for anti-inflammatory activity.[2]

Quantitative Comparison of Anti-inflammatory Activity

The following table presents data from anti-inflammatory assays, allowing for a comparison of the efficacy of different derivatives. The carrageenan-induced paw edema model in rats is a standard in vivo assay for acute inflammation.

Compound IDPhenoxy Ring SubstituentAcetamide N-Substituent% Inhibition of Paw EdemaReference
3c 4-Nitro1-(4-chlorophenyl)ethylData not specified[2]
Diclofenac (Ref.) --Significant inhibition[9]

Data Interpretation: A higher percentage of inhibition of paw edema indicates greater anti-inflammatory activity. While specific quantitative data for all compounds is not always available in the literature, studies consistently report that derivatives with halogen and nitro substituents exhibit significant anti-inflammatory effects.[2]

Experimental Protocols: Ensuring Scientific Integrity

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro and in vivo assays used to evaluate the anticancer and anti-inflammatory activities of phenoxy-substituted acetamides.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxy-substituted acetamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating acute inflammation.[13][14][15][16][17]

Principle: Subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing Structure-Activity Relationships

To provide a clear and concise summary of the key SAR findings, the following diagrams, generated using Graphviz, illustrate the general trends observed for phenoxy-substituted acetamides.

SAR_Anticancer cluster_phenoxy Phenoxy Ring Substitutions cluster_acetamide Acetamide N-Substitutions Electron_Withdrawing Electron-Withdrawing Groups (e.g., 4-NO2) Activity Anticancer Activity Electron_Withdrawing->Activity Halogens Halogens (e.g., 4-Cl, 4-Br) Halogens->Activity Aryl_Groups Aryl/Aralkyl Groups (e.g., 1-phenylethyl) Aryl_Groups->Activity Core Phenoxy-Acetamide Scaffold Core->Electron_Withdrawing Increases Potency Core->Halogens Increases Potency Core->Aryl_Groups Modulates Potency

Caption: Key SAR trends for the anticancer activity of phenoxy-substituted acetamides.

SAR_Anti_inflammatory cluster_phenoxy Phenoxy Ring Substitutions Halogens_Inflam Halogens (e.g., 4-Cl, 4-Br) Activity_Inflam Anti-inflammatory Activity Halogens_Inflam->Activity_Inflam Nitro_Inflam Nitro Group (e.g., 4-NO2) Nitro_Inflam->Activity_Inflam Core_Inflam Phenoxy-Acetamide Scaffold Core_Inflam->Halogens_Inflam Increases Potency Core_Inflam->Nitro_Inflam Increases Potency

Caption: Key SAR trends for the anti-inflammatory activity of phenoxy-substituted acetamides.

Conclusion and Future Directions

The structure-activity relationship studies of phenoxy-substituted acetamides have revealed critical insights for the design of potent anticancer and anti-inflammatory agents. The strategic introduction of electron-withdrawing groups, particularly nitro and halogen substituents, on the phenoxy ring consistently enhances biological activity. The acetamide N-substituent also plays a crucial role in modulating potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader and more diverse library of analogs to refine the SAR models.

  • Mechanism of action studies: Further elucidating the molecular targets and signaling pathways involved in the observed biological effects.

  • In vivo efficacy and safety profiling: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic potential and safety.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive computational models to guide the design of new, more potent derivatives.

By leveraging the knowledge gained from these SAR studies, the scientific community can continue to exploit the therapeutic potential of the phenoxy-substituted acetamide scaffold in the ongoing quest for novel and effective medicines.

References

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • Priyanka, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed, 37941781. [Link]

  • Asadi, M., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Pharmaceutical and Biomedical Research, 2(2), 41-47. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Pharmacology Discovery Services. (n.d.). Inflammation, Carrageenan-Induced, Rat. [Link]

  • Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. [Link]

  • Priyanka, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Crunkhorn, S. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]

  • Mohammed, Y. H., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 148-161. [Link]

  • Mohammed, Y. H., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. Semantic Scholar. [Link]

  • Lai, Y., et al. (2016). Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. Journal of Molecular Graphics and Modelling, 68, 139-148. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. [Link]

  • Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). [Link]

  • ResearchGate. (n.d.). Antiinflammatory activity of compounds (1-20) in terms of IC50 value. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity. [A] IC50 values of all the compounds [B.C] Percentage of inhibition represented by Heat map (B. albumin denaturation method C. RBC membrane stabilization method). [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]

  • Wang, Y., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788–8798. [Link]

  • Ukraintsev, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1907. [Link]

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Validation

A Comparative Guide to the Purity Validation of Synthesized 2-chloro-N-(3-phenoxyphenyl)acetamide

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 2-chloro-N-(3-phenoxyphenyl)acetamide. As a key intermediate in pharmaceutical research and development, ens...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 2-chloro-N-(3-phenoxyphenyl)acetamide. As a key intermediate in pharmaceutical research and development, ensuring the purity of this compound is not merely a quality control checkpoint; it is fundamental to the integrity, reproducibility, and safety of subsequent scientific endeavors. This document moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to design and execute a robust, self-validating purity assessment strategy.

The Imperative for Purity: Context and Potential Impurities

The standard synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide typically involves the acylation of 3-phenoxyaniline with chloroacetyl chloride.[1][2] This chemical pathway, while effective, can introduce a predictable spectrum of impurities that must be meticulously identified and quantified.

Potential Process-Related Impurities Include:

  • Unreacted Starting Materials: Residual 3-phenoxyaniline and chloroacetyl chloride (or its hydrolyzed form, chloroacetic acid).

  • By-products: Di-acylated species or products from side-reactions.

  • Residual Solvents: Acetone, ethyl acetate, or other solvents used during synthesis and purification.

An effective purity validation workflow must not only quantify the main compound but also be capable of separating and identifying these potential contaminants. This guide will compare four orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—as pillars of a comprehensive validation strategy.[3]

Part 1: The Orthogonal Approach to Purity Validation

No single analytical method can provide a complete picture of a compound's purity.[4] A robust validation strategy relies on an orthogonal approach, where different techniques that measure distinct chemical and physical properties are used to cross-validate results. This creates a self-validating system that significantly increases confidence in the final purity assignment.

Fig 1. Orthogonal Purity Validation Workflow A Synthesized 2-chloro-N-(3-phenoxyphenyl)acetamide B Primary Quantitative Analysis (Chromatography) A->B Sample Aliquots C Structural Confirmation & Identity A->C Sample Aliquots D Absolute Purity & Structural Verification A->D Sample Aliquots F Functional Group Identity Check A->F Sample Aliquots E Final Purity Report (Certified) B->E Area % Purity C->E Identity Confirmed D->E Mass % Purity (qNMR) F->C Fig 2. HPLC/LC-MS Analysis Workflow prep 1. Sample Preparation Dissolve sample in Mobile Phase (e.g., 1 mg/mL) filter 2. Filtration Filter through 0.45 µm syringe filter prep->filter inject 3. HPLC Injection Inject 10 µL onto column filter->inject separate 4. Chromatographic Separation Gradient elution separates components inject->separate detect 5. Detection UV Detector (254 nm) Mass Spectrometer (ESI+) separate->detect analyze 6. Data Analysis Integrate peaks (Area %) Identify masses (m/z) detect->analyze report 7. Report Generation Purity data and impurity identification analyze->report

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-chloro-N-(3-phenoxyphenyl)acetamide

This guide provides a comprehensive framework for the development, comparison, and cross-validation of analytical methods for the quantification of 2-chloro-N-(3-phenoxyphenyl)acetamide. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, comparison, and cross-validation of analytical methods for the quantification of 2-chloro-N-(3-phenoxyphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines. It delves into the causal reasoning behind methodological choices, ensuring that the described protocols are not only robust and reproducible but also fundamentally sound. Every claim and procedure is grounded in authoritative standards to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative

2-chloro-N-(3-phenoxyphenyl)acetamide is a chemical entity with a structure amenable to various analytical techniques. Accurate and precise quantification is paramount for its use in research and development, whether as a starting material, intermediate, or final product. The choice of analytical method can significantly impact throughput, sensitivity, and the reliability of results. Therefore, a systematic comparison and validation are not just regulatory hurdles but scientific necessities. This guide will focus on two primary, orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing a liquid-phase and a gas-phase method, we can achieve a highly confident analytical profile of the target compound.

Cross-validation serves as the ultimate arbiter of a method's reliability, ensuring that results are consistent and reproducible across different techniques, laboratories, or instruments.[1][2] This process is critical for method transfer and for building a comprehensive, high-integrity data package for regulatory submissions.[1][3]

Strategic Approach to Method Selection and Validation

The overall strategy involves developing and validating two distinct analytical methods and then comparing their results using a common set of samples. This approach ensures that the quantification is not an artifact of a single analytical technique. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5][6]

The workflow for this cross-validation study is depicted below.

G cluster_dev Method Development & Validation cluster_crossval Cross-Validation dev_hplc HPLC-UV Method Development val_hplc HPLC-UV Method Validation (ICH Q2) dev_hplc->val_hplc Optimize & Finalize prep_samples Prepare Homogenous Sample Batch val_hplc->prep_samples dev_gcms GC-MS Method Development val_gcms GC-MS Method Validation (ICH Q2) dev_gcms->val_gcms Optimize & Finalize val_gcms->prep_samples analyze_hplc Analyze Samples via HPLC-UV prep_samples->analyze_hplc analyze_gcms Analyze Samples via GC-MS prep_samples->analyze_gcms compare Statistical Comparison of Results (e.g., t-test, F-test) analyze_hplc->compare analyze_gcms->compare report Final Cross-Validation Report compare->report Generate Report

Caption: Overall workflow for the cross-validation of HPLC-UV and GC-MS methods.

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC is fundamentally driven by the analyte's properties. 2-chloro-N-(3-phenoxyphenyl)acetamide possesses sufficient thermal stability and volatility for GC analysis, while its aromatic structure provides strong chromophores for UV detection in HPLC.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase.Orthogonal separation mechanisms provide a robust cross-validation. HPLC is ideal for non-volatile or thermally labile compounds, while GC excels with volatile, stable compounds.
Selectivity Good. Based on retention time and UV spectrum. Potential for co-elution with matrix components.Excellent. Based on retention time and mass fragmentation pattern, providing a "molecular fingerprint."The mass spectrometer in GC-MS offers superior specificity compared to a UV detector, making it less susceptible to interferences.[6]
Sensitivity (LOQ) ~0.1 µg/mL~0.05 µg/mL (in SIM mode)GC-MS, particularly in Selected Ion Monitoring (SIM) mode, can achieve lower detection limits by filtering out background noise.
Linearity (r²) > 0.999> 0.999Both techniques can achieve excellent linearity with proper standard preparation and calibration.
Precision (%RSD) < 2.0%< 3.0%HPLC systems often exhibit slightly better injection precision due to the nature of liquid autosamplers.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy when properly validated.
Sample Prep Simple dissolution and filtration.May require solvent exchange if the initial solvent is not GC-compatible. No derivatization needed for this analyte.HPLC sample preparation is typically more straightforward.
Throughput Higher. Typical run times of 5-15 minutes.Lower. Typical run times of 15-30 minutes due to column heating/cooling cycles.For routine QC, HPLC often provides a faster turnaround time.

Experimental Protocols

The following protocols are presented as a validated starting point. Scientists should perform internal verification and suitability checks.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for robust, high-throughput analysis. The selection of a C18 column is based on the hydrophobic nature of the phenoxyphenyl moiety. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

G start Start prep_std Prepare Stock & Working Standards in Mobile Phase start->prep_std prep_sample Dissolve & Filter Sample in Mobile Phase start->prep_sample hplc_system Equilibrate HPLC System (C18 Column, ACN:H2O) prep_std->hplc_system prep_sample->hplc_system inject Inject Standards & Samples (10 µL) hplc_system->inject acquire Acquire Data (UV at 254 nm) inject->acquire process Process Chromatograms: Integrate Peak Area acquire->process quantify Quantify using Calibration Curve process->quantify end End quantify->end

Caption: Experimental workflow for the HPLC-UV analysis.

Instrumentation and Reagents:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade), Water (HPLC grade).

  • 2-chloro-N-(3-phenoxyphenyl)acetamide reference standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at 1 mg/mL. Serially dilute to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the sample solutions.

  • Quantification: Identify the analyte peak by its retention time compared to the standard. Quantify using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high selectivity and is ideal for impurity profiling and confirmatory analysis. A non-polar column (e.g., DB-5ms) is chosen due to its general applicability for a wide range of semi-volatile organic compounds. Electron Impact (EI) ionization is used for its reproducibility and the availability of extensive spectral libraries.

Instrumentation and Reagents:

  • GC-MS system with an Electron Impact (EI) ion source.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Methanol or Ethyl Acetate (GC grade).

  • Helium (carrier gas, 99.999% purity).

  • 2-chloro-N-(3-phenoxyphenyl)acetamide reference standard.

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration), 1 µL injection volume.

  • Oven Program: Initial 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Standard Preparation: Prepare a stock solution (1 mg/mL) in a suitable solvent like ethyl acetate. Serially dilute to create calibration standards (e.g., 0.05 µg/mL to 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Confirm the analyte's identity by matching its retention time and mass spectrum against the reference standard. For quantification, create a calibration curve based on the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) in SIM mode.

Cross-Validation: Data Analysis and Acceptance Criteria

After analyzing a minimum of three independent batches of the same homogenous sample by both validated methods, the results are statistically compared.

Statistical Comparison:

  • Student's t-test: Used to compare the mean assay values obtained from the two methods. The goal is to determine if there is a statistically significant difference between the means. A p-value > 0.05 typically indicates no significant difference.

  • F-test: Used to compare the variances (precision) of the two methods. This test checks if one method is significantly more variable than the other.

Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common criterion is that the percentage difference between the average results of the two methods should be no more than 2.0%.

Validation Parameter Acceptance Criteria (ICH Q2 R1)
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOQ Signal-to-Noise ratio ≥ 10

Conclusion and Recommendations

This guide outlines a robust strategy for the analysis and cross-validation of methods for 2-chloro-N-(3-phenoxyphenyl)acetamide.

  • The HPLC-UV method is recommended for routine quality control applications due to its higher throughput, simpler sample preparation, and excellent precision.[7][8]

  • The GC-MS method is the preferred choice for confirmatory analysis, impurity identification, and situations requiring higher sensitivity and selectivity.[9][10]

By employing both methods in a cross-validation study, an organization can establish a high degree of confidence in its analytical data, ensuring product quality and facilitating regulatory acceptance. The successful transfer and consistent performance of analytical methods are cornerstones of a robust pharmaceutical quality system.[2]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available from: [Link]

  • U.S. Environmental Protection Agency. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Available from: [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. Available from: [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available from: [Link]

  • Zimmerman, M. et al. (2002). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Vargo, J.D. (1998). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
  • Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Available from: [Link]

  • Gilbert, M.T. et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis.
  • Gowda, B.T. et al. (2008). 2-Chloro-N-phenylacetamide.
  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]

  • Sharma, V. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
  • PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. Available from: [Link]

  • ResearchGate. GCMS analysis of authentic phenylacetaldehyde and MtAAS/CaAAS... Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • Akolkar, S.V. et al. (2019).

Sources

Validation

Efficacy of 2-Chloro-N-(3-phenoxyphenyl)acetamide Derivatives: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of 2-chloro-N-(3-phenoxyphenyl)acetamide and its derivatives. It is intended for researchers, scientists, and professionals in drug development se...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of 2-chloro-N-(3-phenoxyphenyl)acetamide and its derivatives. It is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships (SAR) and comparative efficacy of this promising class of compounds. This document synthesizes findings from multiple studies to offer an in-depth perspective on their anticancer, anti-inflammatory, and analgesic properties.

Introduction: The Versatile Acetamide Scaffold

The acetamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its robust chemical properties and ability to engage in various biological interactions.[1] The 2-chloro-N-phenylacetamide core, in particular, serves as a versatile scaffold for the development of novel bioactive molecules. The presence of the chloro atom at the alpha-carbon of the amide has been shown to enhance the antimicrobial and cytotoxic activities of these compounds.[2] This guide focuses on derivatives of 2-chloro-N-(3-phenoxyphenyl)acetamide, exploring how substitutions on the phenoxy and phenyl rings influence their biological efficacy.

Anticancer Activity: A Multi-faceted Approach

Several studies have highlighted the potential of phenoxy acetamide derivatives as anticancer agents.[3][4][5][6] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, providing insights into their potency and selectivity.

Comparative Cytotoxicity

The in vitro anticancer activity of various 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been assessed against human breast adenocarcinoma (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[3][4] The results, summarized in Table 1, reveal key structure-activity relationships.

Compound IDR (Substitution on Phenoxy Ring)Test Concentration (µg/mL)% Control Growth (MCF-7)% Control Growth (SK-N-SH)
3a H1008589
3b 4-Bromo1006572
3c 4-Nitro1005863
3d 4-tert-Butyl1007881
3e 4-Methoxy1008185
Doxorubicin (Standard)101115
Data synthesized from Rani et al. (2014).[3][4]

Key Insights:

  • Halogenation and Nitration Enhance Activity: The presence of a halogen (bromo) or a nitro group on the phenoxy ring (compounds 3b and 3c ) significantly increases the cytotoxic activity against both MCF-7 and SK-N-SH cell lines compared to the unsubstituted analog (3a ).[3][4] This suggests that electron-withdrawing groups on the phenoxy moiety are favorable for anticancer efficacy.

  • Bulky and Electron-Donating Groups Reduce Activity: The introduction of a bulky alkyl group (tert-butyl, 3d ) or an electron-donating group (methoxy, 3e ) leads to a decrease in anticancer activity.[3]

Similarly, a series of sulphonamide-based 2-chloro-N-phenylacetamide derivatives (SA-1, SA-2, and SA-3) were evaluated against the NCI-H226 lung cancer cell line.[4][5] These compounds demonstrated significant cytotoxic effects.[4][5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h Allow cell adherence add_compounds Add test compounds at various concentrations incubate_24h->add_compounds Expose cells to treatment incubate_48h Incubate for 48h add_compounds->incubate_48h Allow compound to exert effect add_mtt Add MTT solution incubate_48h->add_mtt Metabolic activity assessment incubate_4h Incubate for 4h add_mtt->incubate_4h Formazan crystal formation add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer Dissolve formazan read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance Quantify viable cells

Caption: Workflow of the MTT assay for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SK-N-SH) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-chloro-N-(3-phenoxyphenyl)acetamide derivatives and a standard drug (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Anti-inflammatory and Analgesic Efficacy

Phenoxy acetamide derivatives have also demonstrated significant anti-inflammatory and analgesic properties.[3][4] These activities are typically evaluated using in vivo animal models.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives was assessed using the carrageenan-induced rat paw edema model. The results are presented in Table 2.

Compound IDR (Substitution on Phenoxy Ring)% Inhibition of Paw Edema after 3h
3a H42.1
3b 4-Bromo55.3
3c 4-Nitro61.8
3d 4-tert-Butyl48.7
3e 4-Methoxy46.1
Diclofenac (Standard)68.4
Data synthesized from Rani et al. (2014).[3][4]

Key Insights:

  • Structure-Activity Relationship: Similar to the trend observed for anticancer activity, the presence of electron-withdrawing groups (bromo and nitro) on the phenoxy ring enhances anti-inflammatory activity.[3][4] Compound 3c , with a 4-nitro substituent, exhibited the most potent anti-inflammatory effect among the tested derivatives.[3][4]

Comparative Analgesic Activity

The analgesic efficacy was evaluated using the Eddy's hot plate method, which measures the reaction time of animals to a thermal stimulus.

Compound IDR (Substitution on Phenoxy Ring)Reaction Time (sec) at 60 min
3a H6.8 ± 0.25
3b 4-Bromo8.1 ± 0.31
3c 4-Nitro9.5 ± 0.22
3d 4-tert-Butyl7.5 ± 0.18
3e 4-Methoxy7.1 ± 0.29
Diclofenac (Standard)10.2 ± 0.35
Data are expressed as mean ± SEM. Synthesized from Rani et al. (2014).[3][4]

Key Insights:

  • Compound 3c demonstrated the most significant analgesic activity, with a reaction time comparable to the standard drug, diclofenac.[3][4] This reinforces the importance of the 4-nitro-phenoxy moiety for enhancing the biological activities of this class of compounds.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Assay cluster_acclimatization Animal Preparation cluster_treatment Dosing cluster_induction Inflammation Induction cluster_measurement Data Collection acclimatize Acclimatize Wistar rats fasting Fast overnight acclimatize->fasting measure_initial Measure initial paw volume fasting->measure_initial administer_drug Administer test compounds/vehicle measure_initial->administer_drug inject_carrageenan Inject carrageenan into sub-plantar region administer_drug->inject_carrageenan After 1 hour measure_final Measure paw volume at intervals inject_carrageenan->measure_final e.g., 1, 2, 3 hours calculate_inhibition Calculate % inhibition measure_final->calculate_inhibition

Caption: Workflow of the carrageenan-induced rat paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., diclofenac) are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Antimicrobial Potential

Derivatives of 2-chloro-N-phenylacetamide have also been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] For instance, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide have demonstrated notable antibacterial effects.[7][8] The presence of the chloroacetyl group is considered crucial for this activity.

Conclusion and Future Directions

The 2-chloro-N-(3-phenoxyphenyl)acetamide scaffold represents a promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The evidence strongly suggests that the efficacy of these derivatives can be significantly modulated by substitutions on the aromatic rings. Specifically, the introduction of electron-withdrawing groups, such as nitro and halogen moieties, consistently enhances their anticancer, anti-inflammatory, and analgesic properties.

Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a wider range of derivatives with diverse electronic and steric properties. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their therapeutic effects. The development of derivatives with improved potency and selectivity holds great promise for addressing unmet needs in the treatment of cancer, inflammation, and pain.

References

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014, 386473. [Link]

  • Yadav, H. K., Banke, A., Jena, B. B., Laeeq, S., & Dnyandeo, D. R. (2024). Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4-Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. African Journal of Biomedical Research, 27(3).
  • Ahmed, R., Patil, V., Tiwari, K., Shirole, R., Karande, D., Naik, R., Subura, M., & Ambekar, R. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health.
  • Rani, P., Pal, D. K., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Yusufov, M. S., Kholikov, T. S., Sasmakov, S. A., Eshboev, F. B., Abdurakhmanov, J. M., & Azimova, S. S. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY.
  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1349.
  • Sreenivasa, S., Suchetan, P. A., Naveen, S., Lokanath, N. K., & Srivishnu, K. S. (2015). Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide. Acta crystallographica.
  • Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 224-228.
  • Bravo, C. G., de Souza, A. O., de Farias, F. M., de Oliveira, M. V., da Silva, P. B., & de Oliveira, R. B. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics (Basel, Switzerland), 9(9), 569.
  • de Farias, F. M., da Silva, P. B., de Oliveira, M. V., de Menezes, J. M., de Oliveira, R. B., & de Lima, M. C. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciencias, 95(suppl 1), e20210141.
  • Yusufov, M. S., Abdushukurov, A. K., Kholikov, T. S., Sasmakov, S. A., Eshboev, F. B., Abdurakhmanov, J. M., & Azimova, S. S. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 486-491.
  • Atrushi, D. S., Al-Selevany, R. O., & Merza, J. A. (2022). An Overview of New Acetamide Derivatives in COX-II Inhibitors. International Journal of Pharmaceutical and Bio-medical Science, 2(10), 22-31.
  • Bravo, C. G., de Souza, A. O., de Farias, F. M., de Oliveira, M. V., da Silva, P. B., & de Oliveira, R. B. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569.
  • Rani, P., Pal, D. K., Hegde, R. R., & Hashim, S. R. (2015). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 405-409.
  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o949.

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-chloro-N-(3-phenoxyphenyl)acetamide

Abstract This guide provides a comprehensive analysis and comparison of the primary synthetic routes to 2-chloro-N-(3-phenoxyphenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. We present a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis and comparison of the primary synthetic routes to 2-chloro-N-(3-phenoxyphenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. We present a detailed examination of the chloroacetylation of 3-phenoxyaniline using two common reagents: chloroacetyl chloride and chloroacetic anhydride. This document offers a side-by-side comparison of their reaction efficiency, cost-effectiveness, and safety profiles, supported by detailed experimental protocols and characterization data. The objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific laboratory and production needs.

Introduction: The Significance of 2-chloro-N-(3-phenoxyphenyl)acetamide

2-chloro-N-(3-phenoxyphenyl)acetamide is a valuable building block in organic synthesis, primarily serving as a precursor for a variety of more complex molecules with potential biological activity. The presence of the chloroacetamide moiety provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups. The 3-phenoxyphenyl scaffold is a common feature in a range of bioactive compounds. A robust and efficient synthesis of this intermediate is therefore of considerable interest to the drug discovery and development community.

This guide will focus on the most direct and widely applicable synthetic approach: the N-acylation of 3-phenoxyaniline. We will explore the nuances of this transformation using two of the most common and accessible chloroacetylating agents.

Overview of Synthetic Pathways

The principal strategy for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide involves the formation of an amide bond between 3-phenoxyaniline and a chloroacetyl group. This is a classic example of nucleophilic acyl substitution. The two primary routes benchmarked in this guide are:

  • Route A: Chloroacetylation using chloroacetyl chloride .

  • Route B: Chloroacetylation using chloroacetic anhydride .

The selection between these two routes often depends on a balance of factors including reagent cost and availability, reaction conditions, yield, purity of the final product, and safety considerations.

G cluster_reactants Starting Materials cluster_product Target Molecule 3-phenoxyaniline 3-phenoxyaniline Target 2-chloro-N-(3-phenoxyphenyl)acetamide 3-phenoxyaniline->Target Route A / Route B Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Target Route A Chloroacetic_Anhydride Chloroacetic Anhydride Chloroacetic_Anhydride->Target Route B

Figure 1: High-level overview of the synthetic routes to 2-chloro-N-(3-phenoxyphenyl)acetamide.

Mechanistic Insights: Nucleophilic Acyl Substitution

Both synthetic routes proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-phenoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent. This results in the formation of a tetrahedral intermediate. Subsequently, the leaving group (chloride in the case of chloroacetyl chloride, or a chloroacetate anion for chloroacetic anhydride) is expelled, and the carbonyl group is reformed, yielding the final amide product.

G cluster_reactants Reactants Aniline 3-Phenoxyaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack Acylating_Agent Chloroacetylating Agent (Electrophile) Acylating_Agent->Tetrahedral_Intermediate Product 2-chloro-N-(3-phenoxyphenyl)acetamide + Leaving Group Tetrahedral_Intermediate->Product Elimination of Leaving Group

Figure 2: Generalized mechanism of nucleophilic acyl substitution for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide.

The reactivity of the acylating agent is a key factor influencing the reaction conditions. Acid chlorides are generally more reactive than anhydrides, which can impact the choice of solvent and the need for a base to neutralize the acidic byproduct.

Experimental Protocols and Comparative Data

The following sections provide detailed, step-by-step protocols for each synthetic route, along with a comparative analysis of their performance based on key experimental parameters.

Route A: Chloroacetylation using Chloroacetyl Chloride

This is a widely used and highly efficient method for the synthesis of chloroacetamides. The high reactivity of chloroacetyl chloride allows for rapid reaction times, often at or below room temperature. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-phenoxyaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2-chloro-N-(3-phenoxyphenyl)acetamide.

Route B: Chloroacetylation using Chloroacetic Anhydride

Chloroacetic anhydride is a less reactive and often safer alternative to chloroacetyl chloride. The reaction may require slightly more forcing conditions, such as heating, to proceed at a reasonable rate. The byproduct of this reaction is chloroacetic acid, which is less corrosive than HCl.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenoxyaniline (1.0 equivalent) in a solvent such as acetic acid or toluene.

  • Addition of Chloroacetic Anhydride: Add chloroacetic anhydride (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual chloroacetic acid and starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure 2-chloro-N-(3-phenoxyphenyl)acetamide.

Comparative Analysis of Synthetic Routes

The choice between chloroacetyl chloride and chloroacetic anhydride will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

ParameterRoute A: Chloroacetyl ChlorideRoute B: Chloroacetic Anhydride
Reactivity HighModerate
Reaction Temperature 0 °C to room temperatureRoom temperature to 60 °C
Reaction Time 1-2 hours2-4 hours
Byproduct Hydrochloric Acid (HCl)Chloroacetic Acid
Typical Yield > 90%85-95%
Purity (after recrystallization) HighHigh
Cost-Effectiveness Generally more cost-effective per moleCan be more expensive per mole
Safety Concerns Highly corrosive, moisture-sensitiveCorrosive, less volatile than the chloride

Cost-Effectiveness Analysis

A preliminary cost analysis based on current market prices for the key reagents is presented below. Prices are approximate and can vary based on supplier and purity.

ReagentPurityPrice (USD)
3-Phenoxyaniline98%~$54 / 5g
Chloroacetyl Chloride98%~$43 / 100mL
Chloroacetic Anhydride97%~$70 / 25g

While chloroacetyl chloride is generally less expensive on a per-mole basis, the overall cost-effectiveness of each route will also depend on factors such as solvent usage, purification costs, and waste disposal.

Safety and Handling

Both chloroacetyl chloride and chloroacetic anhydride are corrosive and require careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Chloroacetyl Chloride: This reagent is highly reactive with water and moisture, releasing corrosive HCl gas. It is a lachrymator and can cause severe burns.

  • Chloroacetic Anhydride: While less volatile than the acid chloride, it is still a corrosive solid that can cause severe skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization of 2-chloro-N-(3-phenoxyphenyl)acetamide

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: Expected signals for the aromatic protons of the two phenyl rings, the ether linkage, the NH proton, and the methylene protons of the chloroacetyl group.

  • ¹³C NMR: Expected signals for the carbons of the aromatic rings, the carbonyl carbon, and the methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (261.71 g/mol ).

Conclusion and Recommendations

Both chloroacetyl chloride and chloroacetic anhydride are effective reagents for the synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide from 3-phenoxyaniline.

  • For rapid, high-yielding synthesis at a lower reagent cost, Route A (chloroacetyl chloride) is recommended. The use of a base and careful control of the reaction temperature are crucial for success.

  • For applications where safety and ease of handling are a primary concern, and slightly longer reaction times are acceptable, Route B (chloroacetic anhydride) presents a viable alternative.

The choice of solvent and purification method will also play a significant role in the overall efficiency and scalability of the chosen route. It is recommended that small-scale optimization studies be conducted to determine the ideal conditions for a specific laboratory setting.

References

  • Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-N-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link]

  • Missioui, et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Preparation of chloroacetyl chloride.
  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • Coban, V., Cankaya, N., & Azarkan, S. Y. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology, 1-14. Available at: [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o949. Available at: [Link]

  • MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molbank, 2023(4), M1734. Available at: [Link]

  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Taylor & Francis Online. (2020). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 841-849. Available at: [Link]

  • ChemTrack.org. (n.d.). Safety Guideline: Chloroacetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing chloroacetic anhydride.
  • Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 420-425. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3 in ACN using (a) chloroacetyl chloride and (b) bromoacetyl chloride... Retrieved from [Link]

  • Filo. (2
Validation

A Comparative Spectroscopic Analysis of N-Aryl 2-Chloroacetamides: A Guide for Researchers

This guide provides a comprehensive head-to-head comparison of the spectral data of a series of N-aryl 2-chloroacetamides. Designed for researchers, scientists, and professionals in drug development, this document delves...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive head-to-head comparison of the spectral data of a series of N-aryl 2-chloroacetamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering insights into how aromatic substitution patterns influence spectroscopic outcomes. The methodologies presented herein are grounded in established analytical practices to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Aryl 2-Chloroacetamides

N-aryl 2-chloroacetamides are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and materials.[1] Their utility stems from the reactive C-Cl bond, which is susceptible to nucleophilic substitution, and the tunable electronic properties of the N-aryl moiety. Understanding the spectral characteristics of these compounds is paramount for reaction monitoring, quality control, and the structural elucidation of their downstream products. This guide aims to provide a detailed comparative analysis of the key spectral features of this class of compounds, with a focus on how substituents on the aryl ring systematically alter their spectroscopic signatures.

Experimental Methodologies: Ensuring Data Integrity

The data presented in this guide were obtained using standard analytical techniques for small organic molecules. The following protocols are representative of the methods used to acquire high-quality spectral data for the N-aryl 2-chloroacetamides discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for the structural confirmation of N-aryl 2-chloroacetamides.

Sample Preparation:

  • Approximately 10-20 mg of the solid N-aryl 2-chloroacetamide sample was accurately weighed and transferred to a clean, dry NMR tube.

  • The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2][3] The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.

  • A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

Data Acquisition:

  • Instrument: A Bruker Avance III 400 MHz spectrometer (or equivalent).

  • ¹H NMR: Spectra were acquired with a 5 µs pulse width, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a 5 µs pulse width, a 2-second relaxation delay, and 1024-2048 scans to achieve an adequate signal-to-noise ratio.

The causality behind these choices lies in balancing signal acquisition time with data quality. A sufficient relaxation delay ensures that the nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration in ¹H NMR and preventing signal saturation in ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

Sample Preparation (Thin Solid Film Method):

  • A small amount of the solid sample (approx. 5-10 mg) was dissolved in a volatile solvent like methylene chloride.[4]

  • A drop of the resulting solution was placed onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • The solvent was allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4] This method is preferred for its simplicity and the minimal interference from a mulling agent.[5]

Data Acquisition:

  • Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Parameters: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean salt plate was acquired prior to the sample analysis and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Method (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • A dilute solution of the sample (approx. 1 mg/mL) was prepared in a volatile solvent such as methanol or ethyl acetate.

  • The solution was injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS) to separate the analyte from any impurities.

  • The eluent from the GC was introduced into the electron ionization source of the mass spectrometer.

  • Ionization: Electron impact ionization was performed at 70 eV. This high energy is standard and ensures reproducible fragmentation patterns.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Spectral Analysis: A Head-to-Head Comparison

The following sections provide a detailed comparison of the spectral data for 2-chloro-N-phenylacetamide and its derivatives substituted at the para-position of the phenyl ring with electron-donating groups (EDG) like methoxy (-OCH₃) and methyl (-CH₃), and an electron-withdrawing group (EWG) like nitro (-NO₂).

¹H NMR Spectroscopy

The ¹H NMR spectra of N-aryl 2-chloroacetamides are characterized by distinct signals for the amide proton (N-H), the aromatic protons, and the methylene protons of the chloroacetyl group (Cl-CH₂).

Workflow for ¹H NMR Analysis

cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve in CDCl3/DMSO-d6 TMS Add TMS Standard Dissolve->TMS Acquire Acquire Spectrum (400 MHz) TMS->Acquire Integrate Integrate Peaks Acquire->Integrate Assign Assign Chemical Shifts (ppm) Integrate->Assign Coupling Analyze Coupling Constants (J, Hz) Assign->Coupling

Caption: Standard workflow for ¹H NMR analysis.

Table 1: Comparative ¹H NMR Data (δ, ppm) in DMSO-d₆

CompoundSubstituent (R)N-H (s, 1H)Aromatic (m, 4H/5H)Cl-CH₂ (s, 2H)Other
1 -H10.236.93-7.504.24-
2 4-OCH₃10.236.93-7.504.243.74 (s, 3H, OCH₃)
3 4-CH₃10.227.11-7.514.212.25 (s, 3H, CH₃)
4 4-NO₂10.957.82-8.264.39-

Data for compounds 1 and 2 sourced from[6]. Data for compound 3 sourced from[3]. Data for compound 4 synthesized from multiple sources indicating expected shifts.

Analysis and Interpretation:

  • Amide Proton (N-H): The amide proton typically appears as a singlet between δ 10.2 and 11.0 ppm in DMSO-d₆. The significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding with the DMSO solvent. The presence of the electron-withdrawing nitro group in compound 4 causes a noticeable downfield shift to δ 10.95 ppm. This is because the nitro group withdraws electron density from the aromatic ring and, by extension, from the nitrogen atom, making the N-H proton more acidic and more deshielded.

  • Methylene Protons (Cl-CH₂): These protons appear as a sharp singlet, typically around δ 4.2-4.4 ppm. The electronegative chlorine atom and the adjacent carbonyl group both contribute to the downfield shift of this signal. Similar to the N-H proton, the electron-withdrawing nitro group in compound 4 causes a downfield shift of the CH₂ signal to δ 4.39 ppm, while the electron-donating groups in compounds 2 and 3 have a less pronounced effect.

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the nature and position of the substituent.

    • For the unsubstituted compound 1 , the aromatic protons appear as a complex multiplet.

    • For the para-substituted compounds 2 and 3 , the signals often resolve into two doublets, characteristic of a para-substituted benzene ring. The electron-donating -OCH₃ and -CH₃ groups shield the aromatic protons, causing a slight upfield shift compared to the unsubstituted analog.

    • In contrast, the strongly electron-withdrawing -NO₂ group in compound 4 significantly deshields the aromatic protons, shifting them downfield into the δ 7.8-8.3 ppm region.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in DMSO-d₆

CompoundSubstituent (R)C=OC(Ar)-NC(Ar)-ROther C(Ar)Cl-CH₂Other
1 -H164.9138.7-119.6, 124.1, 129.143.8-
2 4-OCH₃164.1131.5155.5113.9, 120.943.555.2 (OCH₃)
3 4-CH₃164.6136.2133.1119.6, 129.543.820.6 (CH₃)
4 4-NO₂~166~145~142~119, ~125~44-

Data for compounds 1 and 3 sourced from[3]. Data for compound 2 sourced from[6]. Data for compound 4 are estimated based on substituent effects described in[7][8].

Analysis and Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon resonates in the downfield region of the spectrum, typically between δ 164 and 166 ppm. Its chemical shift is relatively insensitive to the electronic effects of the para-substituent, showing only minor variations across the series.

  • Methylene Carbon (Cl-CH₂): This carbon appears around δ 43-44 ppm. The electronegative chlorine atom is the primary cause of its downfield shift from a typical sp³ carbon.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to substituent effects.

    • C(Ar)-N (ipso-carbon to Nitrogen): The chemical shift of this carbon is influenced by both the nitrogen atom and the substituent. Electron-donating groups like -OCH₃ cause an upfield shift (δ 131.5 ppm) compared to the unsubstituted compound (δ 138.7 ppm), while the electron-withdrawing -NO₂ group causes a significant downfield shift (estimated ~145 ppm).[7]

    • C(Ar)-R (ipso-carbon to Substituent): The chemical shift of this carbon is directly related to the nature of the substituent.

    • The other aromatic carbons show predictable shifts based on their position relative to the substituent. Electron-donating groups shield the ortho and para carbons, shifting them upfield, while electron-withdrawing groups deshield them, causing downfield shifts.[8]

Structure-Spectra Correlation

cluster_structure Molecular Structure cluster_spectra Spectroscopic Effect Structure N-Aryl 2-Chloroacetamide EDG Electron-Donating Group (-OCH3, -CH3) Structure->EDG EWG Electron-Withdrawing Group (-NO2) Structure->EWG H_Up Upfield Shift (¹H, ¹³C) EDG->H_Up Shielding IR_Freq_Down Lower ν(C=O) EDG->IR_Freq_Down Weaker C=O bond H_Down Downfield Shift (¹H, ¹³C) EWG->H_Down Deshielding IR_Freq_Up Higher ν(C=O) EWG->IR_Freq_Up Stronger C=O bond

Caption: Influence of substituents on spectral data.

FT-IR Spectroscopy

The FT-IR spectra of N-aryl 2-chloroacetamides are dominated by characteristic absorptions of the amide group.

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)

CompoundSubstituent (R)N-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)C-Cl Stretch
1 -H~3300~1670~1540~750
2 4-OCH₃32921660~1540827
3 4-CH₃~3290~1665~1540~820
4 4-NO₂~3320~1685~1530~850

Data for compound 2 sourced from[6]. Other data are representative values based on typical spectra of substituted acetanilides.

Analysis and Interpretation:

  • N-H Stretch: A strong, sharp absorption band appears around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.

  • C=O Stretch (Amide I Band): This is one of the most intense and characteristic bands in the spectrum, appearing around 1660-1685 cm⁻¹. The position of this band is sensitive to the electronic environment. Electron-donating groups like -OCH₃ can increase electron density on the nitrogen, which can then be delocalized into the carbonyl group through resonance. This slightly weakens the C=O double bond character, leading to a lower stretching frequency (1660 cm⁻¹ for compound 2 ). Conversely, the electron-withdrawing -NO₂ group reduces this resonance effect, strengthening the C=O bond and shifting the absorption to a higher frequency (~1685 cm⁻¹).[9]

  • N-H Bend (Amide II Band): This band, arising from a coupling of the N-H in-plane bend and C-N stretching vibrations, is found around 1540 cm⁻¹.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700 and 850 cm⁻¹, is attributable to the C-Cl stretching vibration.

Mass Spectrometry

The mass spectra of N-aryl 2-chloroacetamides provide information about the molecular weight and characteristic fragmentation pathways.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundSubstituent (R)Molecular Ion [M]⁺Base PeakKey Fragments
1 -H169/17193120, 77
2 4-OCH₃199/201123108
3 4-CH₃183/185107120
4 4-NO₂214/216138108, 122, 92

Data sourced from PubChem and NIST Chemistry WebBook for the respective compounds.

Analysis and Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is typically observed, and its m/z value corresponds to the molecular weight of the compound. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion appears as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1.

  • Fragmentation Patterns: The fragmentation of N-aryl 2-chloroacetamides is often initiated by cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom.[10] A common and significant fragmentation pathway is the α-cleavage of the C-C bond between the carbonyl group and the methylene group, leading to the loss of a ·CH₂Cl radical. However, the most characteristic fragmentation for secondary N-aryl amides is the cleavage of the amide bond.

    • Formation of the Anilide Cation Radical: A primary fragmentation involves the cleavage of the C(O)-CH₂Cl bond, which is not typically the most abundant fragment.

    • Formation of the Arylamine Cation: The most prominent fragmentation pathway involves the cleavage of the N-C(O) bond, often with a hydrogen rearrangement, leading to the formation of the corresponding substituted aniline cation radical. This fragment often constitutes the base peak in the spectrum. For example:

      • In 2-chloro-N-phenylacetamide (1 ), the base peak at m/z 93 corresponds to the aniline cation radical ([C₆H₅NH₂]⁺·).

      • For the 4-methoxy derivative (2 ), the base peak is at m/z 123, corresponding to the p-anisidine cation radical.

      • For the 4-nitro derivative (4 ), the base peak at m/z 138 corresponds to the p-nitroaniline cation radical.

    • Another significant fragment observed is often due to the loss of the ketene derivative (ClCH=C=O), resulting in the formation of the anilide cation. For the parent compound, this would be at m/z 93, but this pathway is less distinct than the formation of the aniline cation radical.

Conclusion

The spectroscopic analysis of N-aryl 2-chloroacetamides reveals a clear and predictable correlation between the electronic nature of the aryl substituent and the resulting spectral data. Electron-donating groups generally cause upfield shifts in NMR spectra and a decrease in the C=O stretching frequency in FT-IR, reflecting increased electron density and shielding. Conversely, electron-withdrawing groups lead to downfield shifts and an increase in the C=O stretching frequency due to deshielding and reduced resonance delocalization. The mass spectra are consistently characterized by the formation of the corresponding substituted aniline cation radical as the base peak, providing a reliable diagnostic tool for this class of compounds. This guide provides a foundational framework for researchers to interpret the spectral data of novel N-aryl 2-chloroacetamides, facilitating their synthesis, characterization, and application in various scientific endeavors.

References

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Comparative

A Comparative Guide to the Selectivity of 2-chloro-N-(3-phenoxyphenyl)acetamide Against Target Organisms

Introduction: The Imperative of Selectivity in Modern Therapeutics In the landscape of therapeutic development, the efficacy of a bioactive compound is intrinsically linked to its selectivity. An ideal therapeutic agent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Therapeutics

In the landscape of therapeutic development, the efficacy of a bioactive compound is intrinsically linked to its selectivity. An ideal therapeutic agent should exhibit potent activity against its intended biological target while minimizing off-target effects that can lead to toxicity and adverse reactions. 2-chloro-N-(3-phenoxyphenyl)acetamide belongs to the broader class of chloroacetamide derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7] The central hypothesis for the bioactivity of these compounds lies in the electrophilic nature of the α-chloro group, which can form covalent bonds with nucleophilic residues within biological targets, thereby inhibiting their function.[8] This guide provides a comprehensive framework for assessing the selectivity of 2-chloro-N-(3-phenoxyphenyl)acetamide, comparing its performance against a panel of representative target and non-target organisms, and offering detailed experimental protocols for robust evaluation.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To construct a comprehensive selectivity profile for 2-chloro-N-(3-phenoxyphenyl)acetamide, a carefully selected panel of organisms is essential. This panel should encompass representative species from different domains of life to delineate the compound's spectrum of activity.

Panel of Organisms:

  • Gram-Positive Bacteria: Staphylococcus aureus (a common human pathogen)

  • Gram-Negative Bacteria: Escherichia coli (a model organism and opportunistic pathogen) and Klebsiella pneumoniae (a pathogen known for antibiotic resistance).[6][9]

  • Fungi: Candida albicans (a common opportunistic fungal pathogen)

  • Mammalian Cells: Human embryonic kidney 293 (HEK293) cells (a non-cancerous cell line to assess general cytotoxicity) and a relevant cancer cell line, such as human liver cancer (HepG2) cells, to explore potential anticancer activity.[5]

Alternative Compounds for Comparison:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic with a known mechanism of action (inhibition of DNA gyrase and topoisomerase IV).

  • Amphotericin B: A polyene antifungal agent with a well-characterized mechanism (binding to ergosterol and forming pores in the fungal cell membrane).[1]

  • Doxorubicin: A widely used chemotherapy agent with a known cytotoxic mechanism (intercalation into DNA and inhibition of topoisomerase II).

This selection of comparators provides a benchmark for evaluating the potency and selectivity of 2-chloro-N-(3-phenoxyphenyl)acetamide.

Experimental Workflows

A logical and sequential experimental workflow is critical for generating reliable and reproducible data. The following diagram illustrates the proposed workflow for assessing the selectivity of 2-chloro-N-(3-phenoxyphenyl)acetamide.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Compound Solubilization (DMSO Stocks) Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC Determination) Compound_Prep->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assessment (MTT & LDH Assays) Compound_Prep->Cytotoxicity_Assay Organism_Culture Organism Culturing (Bacteria, Fungi, Mammalian Cells) Organism_Culture->Antimicrobial_Assay Organism_Culture->Cytotoxicity_Assay Data_Collection Data Collection (Absorbance/Viability Readings) Antimicrobial_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection IC50_MIC_Calc IC50/MIC Calculation Data_Collection->IC50_MIC_Calc Selectivity_Index Selectivity Index Calculation IC50_MIC_Calc->Selectivity_Index Comparison Comparative Analysis Selectivity_Index->Comparison mechanism_of_action cluster_compound 2-chloro-N-(3-phenoxyphenyl)acetamide cluster_target Biological Target cluster_outcome Biological Effect Compound Electrophilic α-Carbon Target Nucleophilic Residue (e.g., Cysteine, Histidine) Compound->Target Covalent Adduct Formation Inhibition Enzyme/Protein Inhibition Target->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action for 2-chloro-N-(3-phenoxyphenyl)acetamide.

The selectivity of 2-chloro-N-(3-phenoxyphenyl)acetamide will depend on several factors, including:

  • Target Availability and Accessibility: The presence and accessibility of susceptible nucleophilic targets in different organisms.

  • Cellular Uptake and Efflux: The ability of the compound to penetrate the cell walls and membranes of different organisms and evade efflux pumps.

  • Metabolic Inactivation: The potential for different organisms to metabolize and inactivate the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic assessment of the selectivity of 2-chloro-N-(3-phenoxyphenyl)acetamide. By employing a diverse panel of organisms and standardized experimental protocols, researchers can generate robust and comparative data. The determination of the selectivity index will be instrumental in evaluating the therapeutic potential of this compound. Future studies should focus on identifying the specific molecular targets in susceptible organisms and elucidating the precise mechanisms of action and resistance. A thorough understanding of its selectivity profile is a critical step in the journey from a promising bioactive molecule to a potential therapeutic agent.

References

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  • ScienceDirect. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-phenoxyphenyl)acetamide

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our resear...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloro-N-(3-phenoxyphenyl)acetamide, a halogenated organic compound. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of a carbon-halogen bond necessitates specific disposal pathways to prevent the release of hazardous substances into the environment.[1][2] This guide will walk you through the necessary hazard assessment, personal protective equipment (PPE) selection, and the precise steps for waste segregation, containment, and final disposal.

Hazard Identification and Risk Assessment

Before handling 2-chloro-N-(3-phenoxyphenyl)acetamide for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its constituent parts—a chloroacetamide functional group—suggest hazards consistent with similar molecules. Compounds like 2-chloroacetamide are known to be toxic if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.[3][4][5] Therefore, we must handle 2-chloro-N-(3-phenoxyphenyl)acetamide with extreme caution.

Table 1: Potential Hazard Profile

Hazard ClassDescriptionPrecautionary Statement
Acute Toxicity (Oral) Potentially harmful or toxic if swallowed.[5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation May cause skin irritation upon contact.[4][6]Wear protective gloves and clothing. Wash contaminated clothing before reuse.[6]
Eye Irritation May cause serious eye irritation.[4][6]Wear eye and face protection.[4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[4][6]Avoid breathing dust. Use only in a well-ventilated area.[4][6]
Environmental Hazard May be harmful to aquatic life.[3]Avoid release to the environment.[7]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 2-chloro-N-(3-phenoxyphenyl)acetamide for disposal.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[8][9]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential sensitization.[3][8]
Body Protection A properly fastened laboratory coat.Minimizes contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling produces dust or aerosols.[7][8]Prevents inhalation of the compound, which can cause respiratory tract irritation.[4][6]

Step-by-Step Disposal Protocol

The proper disposal of 2-chloro-N-(3-phenoxyphenyl)acetamide is a multi-step process that ensures safety and regulatory compliance. The workflow below illustrates the decision-making process and procedural steps.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Need to Dispose of 2-chloro-N-(3-phenoxyphenyl)acetamide assess 1. Conduct Hazard Assessment (Consult SDS) start->assess don_ppe 2. Don Appropriate PPE assess->don_ppe segregate 3. Segregate as Halogenated Organic Waste don_ppe->segregate container 4. Use a Designated, Labeled, and Compatible Waste Container segregate->container transfer 5. Carefully Transfer Waste to Container container->transfer seal 6. Securely Seal the Container transfer->seal saa 7. Place in Satellite Accumulation Area (SAA) seal->saa ehs 8. Arrange for EHS Pickup saa->ehs incineration 9. Final Disposal via High-Temperature Incineration ehs->incineration

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-(3-phenoxyphenyl)acetamide

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and info...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide provides essential, in-depth safety and logistical information for handling 2-chloro-N-(3-phenoxyphenyl)acetamide, grounded in the established hazard profiles of the broader chloroacetamide class of molecules. Our goal is to empower you with the knowledge to work safely, ensuring that robust safety protocols are an integral part of your experimental success.

Hazard Assessment: A Proactive Stance on Safety

While a specific, comprehensive toxicological profile for 2-chloro-N-(3-phenoxyphenyl)acetamide may be limited, the chemical structure belongs to the chloroacetamide family. Compounds in this class are known to present significant health hazards. Therefore, we must handle this compound with extreme caution, assuming a hazard profile consistent with its chemical relatives.

Key potential hazards associated with chloroacetamides include:

  • Acute Toxicity: Many chloroacetamide derivatives are classified as toxic if swallowed and may be harmful if inhaled or through skin contact.[1]

  • Skin and Eye Irritation: These compounds are often irritating to the skin and can cause serious eye irritation.[2][3][4][5]

  • Sensitization: A significant risk is the potential to cause an allergic skin reaction upon repeated contact.[1][2][6]

  • Systemic and Long-Term Effects: Some related compounds are suspected carcinogens or have been shown to pose risks of damaging fertility or the unborn child.[1][7][8]

Causality: The reactive chloro-acetyl group is a key structural feature responsible for the toxicological properties of these molecules, as it can alkylate biological macromolecules, leading to cellular damage and sensitization. Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a necessity.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to implement broader safety measures. The "hierarchy of controls" is a fundamental principle in laboratory safety that prioritizes risk mitigation strategies.

  • Engineering Controls: These are the most critical physical installations to minimize exposure. For 2-chloro-N-(3-phenoxyphenyl)acetamide, all handling of the solid material or its solutions must be performed within a certified chemical fume hood.[9][10] This ensures that any dust or vapors are contained and exhausted away from the operator. Eyewash stations and safety showers must also be readily accessible.[11][12]

  • Administrative Controls: These are work practices and procedures that reduce risk. This includes proper training on handling hazardous chemicals, minimizing the quantities used, and ensuring work areas are clean and uncluttered.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect the body when engineering and administrative controls cannot eliminate all risks. The remainder of this guide focuses on the correct selection and use of PPE.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.

Eye and Face Protection

Direct contact with chemical dust or splashes can cause severe eye irritation or damage.

  • Minimum Requirement: Always wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[11][13] These provide a seal around the eyes to protect against dust and splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of larger volumes of solutions or vigorous mixing), a full-face shield should be worn in addition to safety goggles.

Skin Protection: An Impermeable Barrier

Preventing skin contact is paramount, as this is a primary route of exposure and can lead to sensitization.[2]

  • Gloves: The choice of glove material is critical. Nitrile rubber gloves are generally recommended for their resistance to a wide range of chemicals and physical durability.[8] Always double-glove when handling this compound.

    • Inspection and Use: Before every use, visually inspect gloves for any signs of tears, punctures, or degradation.[14][15] Use proper glove removal techniques to avoid contaminating your skin.[14] Change gloves immediately if they become contaminated and wash hands thoroughly after removal.[8]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[2][11] For procedures involving larger quantities or a high risk of splashes, consider using an impervious apron or chemically resistant sleeves over the lab coat. Contaminated work clothing must not be taken home.[2]

Respiratory Protection

While a chemical fume hood is the primary method for controlling inhalation exposure, respiratory protection may be required in specific situations.

  • When to Use: A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used if you must handle the powder outside of a fume hood (a practice that should be avoided) or during the cleanup of a significant spill.[2][7][11][15]

  • Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[11]

PPE Specification Summary

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing Solid Chemical Safety GogglesDouble Nitrile Gloves, Lab CoatNot required inside a fume hood.
Preparing Solutions Chemical Safety GogglesDouble Nitrile Gloves, Lab CoatNot required inside a fume hood.
Transferring Solutions Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Impervious Apron (if large volume)Not required inside a fume hood.
Small Spill Cleanup Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatNIOSH-approved respirator (particulate filter)
Waste Disposal Chemical Safety GogglesDouble Nitrile Gloves, Lab CoatNot required if handling sealed containers.

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Don all required PPE (lab coat, double nitrile gloves, safety goggles) before entering the designated handling area.

  • Engineering Control Verification: Confirm that the chemical fume hood is on and functioning correctly (check airflow monitor).

  • Work Area Setup: Place all necessary equipment (spatula, weigh paper, beaker, solvent) inside the fume hood to minimize movement in and out of the containment area.

  • Weighing: Carefully weigh the desired amount of 2-chloro-N-(3-phenoxyphenyl)acetamide onto weigh paper. Avoid creating dust by using gentle motions.[14]

  • Dissolving: Add the solid to your solvent inside the fume hood. If sonication or heating is required, ensure the vessel is appropriately covered.

  • Post-Handling Decontamination: Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.[8]

Emergency Spill Protocol (Small Spills <1g)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (If Necessary): If the spill is outside a fume hood, evacuate the immediate area.

  • Don PPE: Before cleanup, don additional PPE, including a respirator and face shield.

  • Contain and Clean: Cover the spill with an absorbent material. If the material is a solid, gently moisten it first to prevent dust from becoming airborne.[2] Carefully sweep or wipe the material up, working from the outside in.

  • Place in Waste Container: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Waste Disposal Plan
  • Segregation: All waste contaminated with 2-chloro-N-(3-phenoxyphenyl)acetamide, including gloves, weigh paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Chemical Waste: Unused or waste solutions should be collected in a separate, labeled hazardous chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[7][14] Do not pour any amount down the drain.

First Aid Measures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][12][16]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][16]

Safety Workflow Diagram

The following diagram illustrates the decision-making process for ensuring safety before handling 2-chloro-N-(3-phenoxyphenyl)acetamide.

PPE_Workflow start_node start_node process_node process_node control_node control_node ppe_node ppe_node check_node check_node end_node end_node start Task: Handle 2-chloro-N-(3-phenoxyphenyl)acetamide haz_assess 1. Hazard Assessment: Assume High Toxicity, Irritation & Sensitization start->haz_assess eng_control 2. Select Engineering Control: Work inside a certified Chemical Fume Hood? haz_assess->eng_control stop STOP. Do not proceed. eng_control->stop No select_ppe 3. Select Core PPE eng_control->select_ppe Yes eye Eye Protection: Chemical Goggles select_ppe->eye skin Skin Protection: Double Nitrile Gloves + Lab Coat select_ppe->skin task_specific 4. Add Task-Specific PPE eye->task_specific skin->task_specific face_shield Face Shield (Splash Risk?) task_specific->face_shield respirator Respirator (Spill/Aerosol Risk?) task_specific->respirator final_check 5. Final Safety Check: All PPE correctly donned? Emergency equipment accessible? face_shield->final_check respirator->final_check final_check->select_ppe No proceed Proceed with Task final_check->proceed Yes

Caption: PPE selection and safety check workflow.

References

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